Boc-D-pen(acm)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426768 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201421-14-9 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-D-pen(acm)-OH: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-pen(acm)-OH, or N-α-(tert-Butoxycarbonyl)-D-penicillamine(S-acetamidomethyl), is a crucial protected amino acid derivative employed in the chemical synthesis of peptides. Its unique structure, featuring a D-configuration and orthogonal protecting groups for both the amine and thiol functionalities, makes it an invaluable tool for creating peptides with enhanced stability, constrained conformations, and novel biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of the signaling pathways where peptides incorporating this building block are relevant.
Core Properties of this compound
This compound is a white to off-white solid that is soluble in many organic solvents. The tert-butoxycarbonyl (Boc) group provides temporary protection for the α-amino group and is readily cleaved under acidic conditions. The acetamidomethyl (Acm) group offers stable protection for the thiol side chain throughout the synthesis and can be selectively removed post-synthesis to facilitate disulfide bond formation.
Physicochemical and Identification Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄N₂O₅S | [1][2][3] |
| Molecular Weight | 320.41 g/mol | [1][4] |
| CAS Number | 201421-14-9 | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 105 °C | [1] |
| Boiling Point (Predicted) | 532.3 ± 50.0 °C | [1] |
| Density (Predicted) | 1.184 ± 0.06 g/cm³ | [1] |
| Purity | ≥95% | [2] |
Stability and Storage
Proper handling and storage are critical to maintain the integrity of this compound.
| Condition | Recommendation | Source(s) |
| Long-term Storage | -20°C | [5][6] |
| Short-term Storage | 2-8°C | [5][7] |
| Handling | Keep container tightly closed in a dry and well-ventilated place. | [8] |
Experimental Protocols
The primary application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a representative protocol for the incorporation of a this compound residue into a peptide chain on a solid support.
General Boc-SPPS Cycle
This protocol outlines the key steps for adding an amino acid to a growing peptide chain on a resin.
Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.
1. Resin Swelling:
-
Swell the desired resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and add a fresh portion of the TFA/DCM solution, then agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM to remove residual acid.
3. Neutralization:
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to neutralize the protonated amine. Repeat this step.
-
Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test to ensure completion.
5. Washing:
-
After complete coupling, wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
Cleavage of the Peptide from the Resin
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.
Caption: Workflow for the cleavage of the synthesized peptide from the resin.
-
Procedure: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups. The Acm group on the D-penicillamine residue will remain intact.
-
Work-up: Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected by filtration, and dried.
Deprotection of the Acm Group and Disulfide Bond Formation
The Acm group can be selectively removed to allow for the formation of a disulfide bond.
-
On-Resin Method: The Acm group can be removed while the peptide is still attached to the resin using reagents like iodine or N-iodosuccinimide.
-
Solution-Phase Method: After cleavage and purification of the Acm-protected peptide, the Acm group can be removed in solution, typically using iodine in a mixture of methanol and water, to facilitate intramolecular or intermolecular disulfide bond formation.
Biological Relevance and Signaling Pathways
The incorporation of D-penicillamine into peptides can significantly alter their biological activity and stability. Peptides containing D-penicillamine are being investigated for their therapeutic potential in various signaling pathways.
Targeting Nicotinic Acetylcholine Receptors for Pain Management
Analogs of α-conotoxins, venom-derived peptides that are potent antagonists of nicotinic acetylcholine receptors (nAChRs), have been synthesized using D-penicillamine to enhance their therapeutic properties for the treatment of neuropathic pain.[9]
Caption: Inhibition of pain signaling by α-conotoxin analogs containing D-penicillamine.
The substitution of cysteine with D-penicillamine in α-conotoxins can lead to analogs with significantly increased potency and stability.[9] These analogs act as antagonists at specific nAChR subtypes, such as the α9α10 nAChR, which are involved in pain signaling pathways.[9][10] By blocking these receptors, the conotoxin analogs can inhibit the transmission of pain signals, leading to an analgesic effect.[9]
Modulation of the Hydrogen Sulfide (H₂S) Signaling Pathway
D-penicillamine has been shown to selectively inhibit cystathionine-γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule.[11][12]
Caption: D-penicillamine inhibits the production of H₂S by targeting cystathionine-γ-lyase.
H₂S is involved in various physiological processes, including the regulation of vascular tone.[13][14] By inhibiting CSE, D-penicillamine can reduce the biosynthesis of H₂S from L-cysteine.[11][12] This inhibitory effect is dependent on pyridoxal-5'-phosphate, a cofactor for CSE.[12] The modulation of the H₂S pathway by D-penicillamine and peptides derived from it could have therapeutic implications in conditions where H₂S levels are dysregulated.[11]
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex and biologically active peptides. Its unique structural features allow for the creation of peptides with enhanced stability and novel pharmacological profiles. The ability to incorporate D-penicillamine into peptides has led to the development of potent analgesics targeting nicotinic acetylcholine receptors and has provided a tool to modulate the hydrogen sulfide signaling pathway. The experimental protocols and biological context provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
- 1. BOC-PEN(ACM)-OH | 129972-45-8 [amp.chemicalbook.com]
- 2. This compound 95% | CAS: 201421-14-9 | AChemBlock [achemblock.com]
- 3. Boc-Pen (Acm)-OH - 泰和伟业 [cdthchem.com]
- 4. Boc-S-acetamidomethyl-L-penicillamine | C13H24N2O5S | CID 7015807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-D-Phe-OH ≥99.0% (sum of enantiomers, TLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 8. peptide.com [peptide.com]
- 9. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. D-Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine-γ-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d‐Penicillamine modulates hydrogen sulfide (H2S) pathway through selective inhibition of cystathionine‐γ‐lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pa2online.org [pa2online.org]
- 14. Signaling Molecules: Hydrogen Sulfide and Polysulfide - PMC [pmc.ncbi.nlm.nih.gov]
Boc-D-pen(acm)-OH chemical structure and IUPAC name
An In-Depth Technical Guide to Boc-D-pen(Acm)-OH
This guide provides comprehensive technical information on N-α-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, commonly abbreviated as this compound. It is intended for researchers, scientists, and professionals in drug development and peptide chemistry. This protected amino acid analogue is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of D-penicillamine residues, which can confer unique structural constraints and proteolytic resistance to synthetic peptides.
Chemical Structure and IUPAC Name
This compound is a derivative of the non-proteinogenic amino acid D-penicillamine. It features two key protecting groups: the tert-butoxycarbonyl (Boc) group on the alpha-amino group and the acetamidomethyl (Acm) group on the thiol side chain. The Boc group is acid-labile, designed for temporary protection during peptide chain elongation, while the Acm group is stable to these acidic conditions, providing orthogonal protection for the sulfur moiety[1].
IUPAC Name : (2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid[2].
Below is a two-dimensional representation of the chemical structure.
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid | [2] |
| CAS Number | 201421-14-9 | [2][3] |
| Molecular Formula | C₁₃H₂₄N₂O₅S | [2][3] |
| Molecular Weight | 320.41 g/mol | [3][4] |
| Purity | ≥95% (Typically) | [2] |
| Melting Point | 105 °C (for L-isomer) | [4] |
| Boiling Point | 532.3 ± 50.0 °C (Predicted) | [4] |
| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.54 ± 0.10 (Predicted) | [4] |
| Storage Conditions | 2-8°C | [4] |
Experimental Protocols
This compound is primarily used in the Boc/Bzl strategy of solid-phase peptide synthesis. The following protocols detail its incorporation into a peptide chain and the subsequent deprotection of the side chain.
Incorporation via Boc-SPPS
This protocol outlines a standard cycle for coupling an amino acid, such as this compound, to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt) or other coupling additive
-
N,N-Dimethylformamide (DMF)
Protocol:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 20-30 minutes in a suitable reaction vessel[5].
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin loading) with a coupling agent like DCC (3 eq.) and an additive such as HOBt (3 eq.) in DMF for 10 minutes at 0°C[7].
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature[7].
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated[7].
-
-
Washing: Once coupling is complete, wash the resin with DMF (3-5x) and DCM (3-5x) to remove excess reagents. The resin is now ready for the next cycle.
Side-Chain Acm Group Deprotection
The Acm group is stable to TFA and must be removed in a separate step after peptide chain assembly and cleavage from the resin. Two common methods are presented below.
Method A: Deprotection using Mercury(II) Acetate
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL)[3].
-
Carefully adjust the solution's pH to 4.0 with glacial acetic acid[3][4].
-
Add mercury(II) acetate (1.0 to 10 equivalents per Acm group) while stirring[3][4].
-
Re-adjust the pH to 4.0 and stir at room temperature for 1-2 hours[4].
-
Add β-mercaptoethanol (20-30 equivalents) and let the mixture stand for at least 5 hours to precipitate mercury salts[3][4].
-
Remove the precipitate by centrifugation. The supernatant contains the deprotected peptide with a free thiol group.
Method B: Deprotection and Oxidative Cyclization with Iodine
This method removes the Acm groups and simultaneously forms a disulfide bond, which is useful for creating cyclic peptides.
-
Dissolve the Acm-protected peptide in a suitable solvent like aqueous methanol or 40% aqueous acetic acid at a low concentration (10⁻³ to 10⁻⁴ M) to favor intramolecular reactions[1][3].
-
Add a solution of iodine (10-50 fold excess) dropwise while stirring[1][3].
-
Monitor the reaction's progress by HPLC. It is typically complete within 1-2 hours[3].
-
Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow color disappears[1][3].
-
The resulting solution containing the cyclized peptide can then be purified by preparative HPLC.
Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the key experimental workflows involving this compound.
References
Navigating the Synthesis of Novel Peptides: A Technical Guide to Boc-D-Pen(Acm)-OH (CAS 201421-14-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical compound with CAS number 201421-14-9, identified as Boc-D-Pen(Acm)-OH. This document serves as a comprehensive resource for researchers and professionals involved in peptide synthesis and drug development, offering critical data on suppliers, pricing, chemical properties, and its application in experimental settings.
Compound Identification and Supplier Information
The compound with CAS number 201421-14-9 is chemically known as (S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, commonly referred to as this compound.[1] It is a derivative of the non-proteinogenic amino acid D-penicillamine, designed for use as a chiral building block in peptide synthesis.[2]
For researchers looking to procure this compound, a variety of suppliers are available. The following table summarizes publicly available information on suppliers and pricing. Please note that prices are subject to change and should be verified with the supplier.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| AChemBlock | This compound | 95% | 1g | $175 |
| 5g | $525 | |||
| 25g | $2,100 | |||
| ENAO Chemical Co., Ltd | This compound | 95+% | 5g | $73.18 - $79.80 |
| Angene | This compound | 99% | 1g | Inquire |
| 5g | Inquire | |||
| 25g | Inquire | |||
| BLD Pharmatech Co., Limited | This compound | 99% | Inquire | Inquire |
| ChemicalBook | This compound | - | Inquire | Inquire |
| CymitQuimica | This compound | - | Inquire | Inquire |
| Wuhan Chemwish Technology Co., Ltd | Boc-S-acetaMidoMethyl-D-penicillaMine | - | Inquire | Inquire |
| Bidepharm | This compound | 98% | Inquire | Inquire |
| HelixBiosciences | This compound | - | 5g | Inquire |
| 25g | Inquire |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental protocols.
| Property | Value |
| CAS Number | 201421-14-9 |
| Molecular Formula | C13H24N2O5S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | (S)-3-((acetamidomethyl)thio)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid |
| Appearance | Solid |
| Purity | Typically ≥95% |
| Storage | Recommended storage at 0-8 °C |
Role in Peptide Synthesis
This compound is a specialized amino acid derivative crucial for the synthesis of complex peptides. Its utility stems from the presence of two key protecting groups:
-
Boc (tert-butyloxycarbonyl) group: This group protects the α-amino group of the penicillamine. It is stable under many reaction conditions but can be readily removed with mild acids, a fundamental step in solid-phase peptide synthesis (SPPS).
-
Acm (acetamidomethyl) group: This group protects the reactive thiol (-SH) group in the side chain of penicillamine. The Acm group is stable during standard peptide synthesis steps, including the removal of the Boc group. It can be selectively cleaved later in the synthetic process, often using reagents like iodine, to enable disulfide bond formation or other modifications at the sulfur atom.[2]
The incorporation of D-amino acids like D-penicillamine can enhance the proteolytic stability of peptides, which is a critical factor for improving their in vivo half-life and therapeutic potential.[2]
Experimental Protocols
While specific protocols for every application of this compound are extensive, a generalized workflow for its incorporation into a peptide chain via Boc-based Solid-Phase Peptide Synthesis (SPPS) on a Merrifield resin is outlined below.
Materials
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Methanol
-
Cesium carbonate (Cs2CO3)
Procedure
-
Resin Preparation and First Amino Acid Attachment (Loading):
-
Swell the Merrifield resin in DMF.
-
To attach the first amino acid (e.g., this compound), the cesium salt method is commonly employed. React this compound with cesium carbonate in a methanol/water mixture to form the cesium salt.
-
The cesium salt is then reacted with the Merrifield resin in DMF at an elevated temperature to form a covalent bond.
-
Wash the resin thoroughly with DMF, aqueous DMF, aqueous methanol, and finally methanol. Dry the resin under vacuum.
-
-
Peptide Chain Elongation (One Cycle):
-
Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a solution of 10% DIEA in DCM.
-
Wash the resin again with DCM.
-
-
Coupling:
-
In a separate vessel, activate the next Boc-protected amino acid (3 equivalents) with a coupling agent like DCC (3 equivalents) and an additive such as HOBt (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
-
Repeat Elongation Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups (including the Acm group, if desired) must be removed.
-
The specific cleavage cocktail will depend on the amino acid composition of the peptide and the nature of the protecting groups. Strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) are often used for final cleavage from Merrifield resins.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of incorporating a protected amino acid like this compound in peptide synthesis.
References
An In-depth Technical Guide to Boc-D-pen(acm)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)penicillamine, commonly referred to as Boc-D-pen(acm)-OH. It details its chemical properties and its critical role as a protected amino acid building block in solid-phase peptide synthesis (SPPS). This document is intended to serve as a technical resource, offering detailed experimental protocols and a workflow visualization to aid in the synthesis of complex peptides.
Core Molecular Data
This compound is a derivative of D-penicillamine, a non-proteinogenic amino acid. It is specifically designed for use in peptide synthesis, featuring two key protecting groups: the Boc group on the α-amino group and the Acm group on the thiol side chain. These protecting groups allow for controlled, sequential addition of the amino acid to a growing peptide chain.
The fundamental quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C13H24N2O5S |
| Molecular Weight | 320.41 g/mol |
| CAS Number | 201421-14-9 |
Role in Solid-Phase Peptide Synthesis
This compound is primarily used in the Boc/Bzl protection strategy for solid-phase peptide synthesis (SPPS). In this methodology, the peptide is assembled sequentially while anchored to an insoluble resin support. The acid-labile Boc group provides temporary protection for the N-terminus, while the Acm group offers stable, orthogonal protection for the thiol side chain of the penicillamine residue.
The stability of the Acm group to the acidic conditions required to remove the Boc group is crucial. This allows the peptide chain to be elongated without premature deprotection of the thiol group. The Acm group can be selectively removed later in the synthesis, which is particularly useful for the directed formation of disulfide bonds in complex peptides.
Experimental Protocols
The following protocols describe the key stages of incorporating this compound into a peptide sequence using manual Boc-SPPS.
Resin Preparation and First Amino Acid Attachment
The choice of resin is dictated by the desired C-terminal functionality of the final peptide (e.g., Merrifield resin for a C-terminal acid, MBHA resin for a C-terminal amide).
-
Resin Swelling: Place the appropriate amount of resin (typically on a 0.1-0.5 mmol scale) into a reaction vessel. Swell the resin in dichloromethane (DCM) for 30-60 minutes to ensure optimal reaction conditions.
-
Attachment of the First Amino Acid: For Merrifield resin, the first Boc-protected amino acid is typically attached as a cesium salt to minimize racemization.
-
Dissolve the Boc-amino acid (2.5 mmol) in an ethanol/water mixture.
-
Neutralize to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Dissolve the cesium salt in dimethylformamide (DMF) and add it to the swollen resin.
-
Heat the mixture at 50°C for 24 hours.
-
Wash the resin sequentially with DMF, a 1:1 DMF/water solution, DMF, and finally DCM. Dry the resin under a vacuum.[1]
-
Peptide Chain Elongation Cycle
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM.[1]
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 1-2 minutes.[2]
-
Drain the solution, add a fresh portion of the TFA/DCM solution, and agitate for an additional 20-30 minutes.[2]
-
Drain the TFA solution and thoroughly wash the resin with DCM to remove residual acid.[2]
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (e.g., this compound) (3 equivalents) and a coupling agent such as HBTU or HOBt/DCC in DMF.
-
Add this activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours until the coupling is complete.[1]
-
Monitor the reaction completion using a qualitative method like the Kaiser test (ninhydrin test), which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.[1]
-
After complete coupling, drain the solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]
-
Selective Deprotection of the Acm Group
The Acm group is stable to the TFA used for Boc deprotection but can be removed to unmask the free thiol, often for disulfide bond formation.
-
Deprotection using Mercury(II) Acetate:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid.[3]
-
Carefully adjust the pH to 4.0 with glacial acetic acid.[3]
-
Add mercury(II) acetate (1.0 equivalent per Acm group) while stirring.[3]
-
Re-adjust the pH to 4.0 and continue stirring at room temperature for 1-2 hours.[3]
-
The resulting free thiol can then be further reacted, for example, to form a disulfide bond.
-
-
On-Resin Deprotection and Disulfide Formation with Iodine:
-
Treat the resin-bound peptide containing two Cys(Acm) or Pen(Acm) residues with a solution of iodine in a solvent mixture such as DMF, DCM, and water.[4] This procedure simultaneously removes the Acm groups and facilitates the oxidative formation of a disulfide bridge.
-
Final Cleavage from Resin
Once the peptide sequence is fully assembled, it is cleaved from the solid support, and any remaining acid-labile side-chain protecting groups are removed.
-
Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage: Add a cleavage cocktail to the resin. A common cocktail for peptides without sensitive residues is Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane).[2]
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.[5]
-
Isolate the crude peptide precipitate by centrifugation.
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualized Workflow: Boc-SPPS
The following diagram illustrates the cyclical nature of the Boc-based solid-phase peptide synthesis process.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
References
An In-depth Technical Guide to the Synthesis and Purification of N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, a crucial building block in peptide synthesis and drug development. This document details the synthetic pathway, experimental protocols, purification methods, and characterization data for this compound.
Introduction
N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, often abbreviated as Boc-D-Pen(Acm)-OH, is a protected amino acid derivative of D-penicillamine. The tert-butoxycarbonyl (Boc) group on the amine and the acetamidomethyl (Acm) group on the thiol provide orthogonal protection, which is highly valuable in solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of the amine for peptide bond formation while the thiol remains protected, preventing unwanted side reactions such as disulfide bond formation. The Acm group can be selectively removed under specific conditions to allow for controlled disulfide bridging.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from D-penicillamine. The first step involves the protection of the thiol group with an acetamidomethyl (Acm) group, followed by the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocols
Step 1: Synthesis of S-(Acetamidomethyl)-D-penicillamine
This procedure outlines the S-alkylation of D-penicillamine to introduce the Acm protecting group.
-
Dissolution: In a reaction vessel, dissolve D-penicillamine hydrochloride and N-(hydroxymethyl)acetamide in deionized water.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at a controlled temperature of 0-10°C for 18-30 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture containing the S-(Acetamidomethyl)-D-penicillamine intermediate is typically used directly in the next step without isolation.
Step 2: Synthesis of N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine
This procedure describes the N-terminal protection of the intermediate with a Boc group.
-
Reaction Setup: To the aqueous solution of S-(Acetamidomethyl)-D-penicillamine from the previous step, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in a suitable organic solvent such as dioxane or tert-butanol.
-
pH Adjustment: Adjust the pH of the reaction mixture to a neutral or slightly alkaline range (pH 8-9) using an appropriate base, such as sodium bicarbonate or sodium hydroxide solution.
-
Reaction: Allow the reaction to stir at room temperature for 6-12 hours, monitoring for completion by TLC.
-
Work-up and Extraction:
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a cold, dilute acid solution (e.g., 1M HCl or citric acid).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
High purity of this compound is essential for its successful application in peptide synthesis. The crude product can be purified by one or a combination of the following methods.
Recrystallization
Recrystallization is an effective method for purifying the solid product.
-
Solvent Selection: Choose a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for Boc-amino acids include ethyl acetate/hexane, dichloromethane/hexane, or ether/petroleum ether.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can enhance crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography
For the removal of closely related impurities, flash column chromatography on silica gel is a suitable method.
-
Stationary Phase: Silica gel (typically 230-400 mesh).
-
Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane). The exact gradient will depend on the impurity profile.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Load the solution onto the prepared silica gel column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₂O₅S |
| Molecular Weight | 320.41 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 201421-14-9[1] |
Characterization Data
The following tables summarize the expected characterization data for N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine. Note that exact chemical shifts can vary depending on the solvent and concentration.
¹H NMR Spectral Data (Expected)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.5 | br s | 1H | NH (Amide) |
| ~5.5 - 5.0 | d | 1H | NH (Boc) |
| ~4.5 - 4.2 | m | 2H | S-CH₂-N |
| ~4.3 | d | 1H | α-CH |
| ~2.0 | s | 3H | COCH₃ |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
| ~1.55 & ~1.30 | s | 6H | C(CH₃)₂ (Pen) |
¹³C NMR Spectral Data (Expected)
| Chemical Shift (ppm) | Assignment |
| ~174 | COOH |
| ~170 | COCH₃ |
| ~156 | C=O (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~60 | α-CH |
| ~48 | S-C(CH₃)₂ |
| ~35 | S-CH₂-N |
| ~28.5 | C(CH₃)₃ (Boc) |
| ~25 & ~23 | C(CH₃)₂ (Pen) |
| ~23 | COCH₃ |
Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₁₃H₂₄N₂O₅S |
| Exact Mass (Monoisotopic) | 320.14 g/mol |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Expected m/z for [M+H]⁺ | 321.15 |
| Expected m/z for [M+Na]⁺ | 343.13 |
References
Navigating the Solubility of Boc-D-pen(acm)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)-penicillamine (Boc-D-pen(acm)-OH), a key building block in peptide synthesis and drug discovery. Understanding the solubility of this reagent is critical for its effective handling, reaction setup, and the overall success of synthetic protocols. This document outlines its general solubility in common laboratory solvents, provides a detailed experimental protocol for precise solubility determination, and presents a logical workflow for assessing solubility.
Core Concepts in this compound Solubility
This compound is a derivative of the amino acid D-penicillamine, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and an acetamidomethyl (Acm) group protecting the thiol side chain. These bulky and lipophilic protecting groups significantly influence its solubility profile, generally rendering it more soluble in organic solvents and less soluble in aqueous solutions.
The solubility of Boc-protected amino acids is primarily dictated by the polarity and size of the amino acid side chain, as well as the protecting groups.[1] Generally, solvents commonly employed in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM), are effective for dissolving these compounds.[1] For more challenging solutes, dimethyl sulfoxide (DMSO) is often a suitable alternative.[1]
Quantitative Solubility Data
Precise, quantitative solubility data for this compound is not extensively published. However, based on the general characteristics of Boc-protected amino acids, the following table summarizes the expected qualitative solubility in a range of common laboratory solvents. It is important to note that actual solubility can vary depending on the specific batch, purity of the compound, and experimental conditions such as temperature.[1]
| Solvent | Abbreviation | Expected Solubility | Notes |
| Dimethylformamide | DMF | Soluble | A common solvent for peptide synthesis. |
| Dimethyl Sulfoxide | DMSO | Soluble | Effective for more challenging solutes; may require sonication.[1] |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Often used as an alternative to DMF.[1] |
| Dichloromethane | DCM | Soluble | A common solvent for SPPS.[1] |
| Chloroform | CHCl₃ | Soluble | General organic solvent. |
| Ethyl Acetate | EtOAc | Moderately Soluble | Expected moderate solubility. |
| Methanol | MeOH | Sparingly Soluble | Lower solubility expected compared to polar aprotic solvents. |
| Ethanol | EtOH | Sparingly Soluble | Similar to methanol, lower solubility is anticipated. |
| Water | H₂O | Insoluble | The lipophilic protecting groups significantly reduce aqueous solubility. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for a specific application or solvent system, the following protocol, adapted from established methods for determining the solubility of amino acid derivatives, is recommended.[2]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Record the exact weight of the compound.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker (e.g., set to 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Preparation:
-
After equilibration, carefully remove the vial from the shaker and let the undissolved solid settle.
-
Withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC with UV detection) to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent as necessary to ensure its concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration by interpolation from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account any dilutions made.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Experimental and Logical Workflows
To aid researchers in their experimental design and decision-making processes, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical approach to selecting a suitable solvent.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Safety Data and Handling of Boc-D-pen(acm)-OH
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
This technical guide provides a comprehensive overview of the safety data, handling precautions, and disposal procedures for N-tert-butoxycarbonyl-S-acetamidomethyl-D-penicillamine, commonly referred to as Boc-D-pen(acm)-OH. Due to the limited availability of a specific Safety Data Sheet (SDS) for the D-isomer, this guide incorporates data from the closely related L-isomer (Boc-L-pen(acm)-OH) and other similar protected amino acids to ensure a thorough understanding of the associated hazards and safe handling practices.
Chemical and Physical Properties
This compound is a protected amino acid derivative used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the amine, while the acetamidomethyl (Acm) group protects the thiol moiety of D-penicillamine. This dual protection allows for its controlled incorporation into peptide chains.
| Property | Value | Source |
| Chemical Name | N-tert-butoxycarbonyl-S-acetamidomethyl-D-penicillamine | |
| CAS Number | 201421-14-9 | [1] |
| Molecular Formula | C13H24N2O5S | [1] |
| Molecular Weight | 320.41 g/mol | [1] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 105 °C (for L-isomer) | [2] |
| Boiling Point | 532.3±50.0 °C (Predicted, for L-isomer) | [2] |
| Density | 1.184±0.06 g/cm3 (Predicted, for L-isomer) | [2] |
| Storage Temperature | 2-8°C | [2][3] |
Hazard Identification and GHS Classification
| GHS Classification | Hazard Statement | Precautionary Statements |
| Skin Irritation | H315: Causes skin irritation | P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: IF SKIN irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: IF eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Signal Word: Warning[2]
Experimental Protocols for Safe Handling and Use
The following protocols are based on general best practices for handling protected amino acids and the specific precautionary statements identified for the L-isomer.
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment should be conducted before handling. The following represents the minimum recommended PPE and engineering controls.
First Aid Measures
In case of exposure, follow these first aid protocols:
-
If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present and can be easily removed, do so. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Accidental Release Measures
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.
-
Collection: Place the spilled material into a suitable, sealed, and properly labeled container for disposal.[5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of the container and cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: No specific hazards arising from the chemical are documented. However, combustion may produce oxides of carbon, nitrogen, and sulfur.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Storage and Stability
-
Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed. Recommended storage temperature is 2-8°C.[2][3]
-
Stability: The compound is stable under recommended storage conditions.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce oxides of carbon, nitrogen, and sulfur.[5]
Toxicological and Ecotoxicological Information
Specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the public domain. A safety data sheet for the structurally related Fmoc-Pen(Acm)-OH explicitly states that no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[6] Similarly, no ecotoxicological data has been found. The substance is not classified as hazardous to water.
Biological Activity and Deprotection Workflow
The Boc and Acm protecting groups are designed to be chemically inert during peptide synthesis, rendering the molecule biologically inactive until they are removed. The biological effects of the molecule would be primarily associated with the parent compound, D-penicillamine, after deprotection. D-penicillamine is known to act as a chelating agent and can modulate T-cell activity.
The removal of the protecting groups is a critical step in the utilization of this compound in drug development and research. The following diagram illustrates the logical workflow for the deprotection process.
Disposal Considerations
Unused this compound and any contaminated materials should be treated as hazardous chemical waste.[7] Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Do not dispose of this material down the drain or in regular trash.[4][7] Contact a licensed professional waste disposal service to dispose of this material.[5]
This guide is intended for informational purposes for trained professionals. A thorough risk assessment should always be conducted prior to handling any chemical. Always refer to the most current safety data sheet provided by the supplier.
References
Navigating the Handling of Boc-D-pen(acm)-OH: A Technical Guide to Storage and Stability
For Immediate Release
In the landscape of peptide synthesis and drug development, the integrity of amino acid derivatives is paramount. This technical guide offers an in-depth analysis of the storage and stability considerations for Boc-D-pen(acm)-OH, a specialized derivative of D-penicillamine. Geared towards researchers, scientists, and professionals in drug development, this document outlines best practices for handling, recommended storage conditions, and hypothetical protocols for stability assessment to ensure the compound's optimal performance and longevity.
This compound, or N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, is a valuable building block in the synthesis of peptides, particularly those requiring conformational constraints or protection against enzymatic degradation.[1] The presence of both the acid-labile Boc protecting group and the Acm-protected thiol side chain necessitates careful handling to prevent degradation and maintain purity.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, adherence to stringent storage and handling procedures is crucial. The primary liabilities of this compound include the potential for hydrolysis of the Boc group and oxidation of the sulfur-containing side chain.
General Handling:
-
Prevent Condensation: Before use, it is critical to allow the container of this compound to equilibrate to room temperature before opening. This practice prevents atmospheric moisture from condensing on the cold powder, which can lead to hydrolysis.[2]
-
Minimize Exposure: Operations involving the weighing and handling of the compound should be performed efficiently to minimize its exposure to air and moisture. The container should be securely sealed immediately after use.[2]
-
Inert Atmosphere: For long-term storage, it is highly recommended to flush the container with a dry, inert gas such as argon or nitrogen. This displaces oxygen and moisture, creating an environment that significantly reduces the risk of degradation.[2]
-
Avoid Contamination: Always use clean, dry spatulas and weighing instruments. To prevent contamination of the bulk material, never return unused compound to the original container.[2]
Quantitative Data on Storage Conditions
While specific long-term stability studies on this compound are not extensively published, recommendations can be extrapolated from data on similar Boc-protected amino acids and supplier guidelines. The following table summarizes the recommended storage conditions for maintaining the compound's purity and stability.
| Storage Format | Temperature | Recommended Duration | Key Considerations |
| Solid Powder (Long-Term) | -20°C | Up to several years | Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Protect from light. |
| Solid Powder (Short-Term) | 2-8°C | Up to several months | Keep in a desiccator to protect from moisture. Container must be tightly sealed.[3] |
| In Solution | -20°C to -80°C | Up to 1-6 months | Stability is significantly lower in solution. Aliquoting into single-use portions is advised to avoid repeated freeze-thaw cycles. |
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of experimental results, a systematic stability assessment of this compound is recommended. The following outlines a hypothetical experimental protocol for such a study.
Objective: To evaluate the stability of solid this compound under various storage conditions over time.
Materials:
-
This compound (from a reputable supplier)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Temperature and humidity-controlled storage chambers
Methodology:
-
Initial Analysis (Time Zero):
-
Dissolve a precisely weighed sample of this compound in a suitable solvent system (e.g., acetonitrile/water mixture).
-
Analyze the sample by reverse-phase HPLC to determine the initial purity and identify any existing impurities. This chromatogram will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Aliquot accurately weighed samples of solid this compound into separate, tightly sealed vials.
-
Store the vials under different conditions:
-
-20°C (with and without inert gas)
-
4°C (with and without desiccant)
-
Room temperature (ambient conditions)
-
Elevated temperature (e.g., 40°C) to simulate stress conditions.
-
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare and analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the baseline.
-
Calculate the percentage purity of this compound at each interval.
-
Identify and quantify any new degradation products that may have formed.
-
Visualization of Stability Factors
The stability of this compound is influenced by a combination of environmental factors. The following diagram illustrates the logical relationships between these factors and the potential degradation pathways.
Caption: Key environmental factors affecting the stability of solid this compound.
The following workflow outlines a typical stability study for this compound.
Caption: A generalized workflow for conducting a stability study on this compound.
By implementing these storage and handling best practices, and by understanding the factors that can impact the stability of this compound, researchers and drug development professionals can ensure the integrity of this critical reagent, leading to more reliable and reproducible results in peptide synthesis.
References
Boc-D-pen(acm)-OH: A Chiral Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)-penicillamine, commonly referred to as Boc-D-pen(acm)-OH, is a highly valuable chiral building block in the field of peptide chemistry and drug discovery. This derivative of D-penicillamine, a non-proteinogenic amino acid, is strategically designed for solid-phase peptide synthesis (SPPS). Its unique structural features, including the gem-dimethyl groups on the β-carbon and the orthogonal protecting groups, offer significant advantages in the synthesis of constrained peptides with enhanced biological activity and stability. This technical guide provides a comprehensive overview of the properties, applications, and detailed methodologies associated with the use of this compound in modern peptide synthesis.
The incorporation of D-penicillamine into peptide sequences introduces significant steric hindrance, which can conformationally constrain the peptide backbone. This is particularly useful in the design of peptidomimetics, where mimicking the structure and function of natural peptides with improved stability is a key objective. The "D" configuration of this amino acid is crucial for its role in synthesizing biologically active molecules with specific stereochemistry.
Chemical Properties and Protecting Group Strategy
This compound features two critical protecting groups that enable its seamless integration into stepwise peptide synthesis:
-
Boc (tert-butyloxycarbonyl) group: This acid-labile group protects the α-amino functionality of the penicillamine residue. It remains stable under various coupling conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), during the deprotection step in Boc-based SPPS.[1]
-
Acm (acetamidomethyl) group: The Acm group provides robust protection for the reactive thiol (-SH) group in the side chain of penicillamine.[2] It is stable during the standard cycles of peptide synthesis, including the repeated acid treatments for Boc group removal. The Acm group can be selectively cleaved post-synthesis, often using reagents like iodine or mercury(II) acetate, to facilitate the formation of disulfide bridges or other modifications at the sulfur atom.[2][3][4]
This orthogonal protection scheme is fundamental to the controlled and precise incorporation of D-penicillamine into a growing peptide chain, allowing for the creation of peptides with specific structural constraints and functionalities.[2]
Quantitative Data
The following tables summarize the key chemical identifiers and physical properties of this compound and a related compound for comparison.
| Chemical Compound Identifiers | |
| Compound Name | N-α-(tert-Butoxycarbonyl)-D-S-(acetamidomethyl)-penicillamine |
| Synonyms | This compound |
| CAS Number | 201421-14-9 |
| Molecular Formula | C13H24N2O5S[5] |
| Molecular Weight | 320.4 g/mol [5][6] |
| Physical and Chemical Properties | |
| Property | Value |
| Purity | ≥95%[5][6] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF and DCM |
| Storage | Recommended storage at 2-8°C[7] |
| Optical Rotation | Data not readily available for this compound. For the analogous Boc-D-Cys(Acm)-OH: [α]25/D +31.5 to +36.5° (c=1 in water) |
| Supplier Information | | | :--- | :--- | :--- | | Supplier | Purity Specification | CAS Number | | AChemBlock | 95%[5] | 201421-14-9[5] | | Carbolution | 98%[8] | 129972-45-8 (L-isomer) | | Various | min 95%[6] | 129972-45-8 (L-isomer) |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual steps for incorporating a Boc-protected amino acid, such as this compound, into a peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Merrifield or MBHA resin) in a reaction vessel.
- Add dichloromethane (DCM) to swell the resin for 30-60 minutes.
2. Boc Deprotection:
- Wash the resin with DCM.
- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 2 minutes (pre-wash).
- Drain the solution and add a fresh 50% TFA/DCM solution, allowing it to react for 20-30 minutes to ensure complete removal of the Boc group.[9]
- Wash the resin thoroughly with DCM to remove residual acid.
3. Neutralization:
- Wash the resin with isopropanol (IPA) and then with DCM.
- Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5-10 minutes. Repeat this step.
- Wash the resin with DCM to remove excess base.
4. Amino Acid Coupling:
- In a separate vessel, dissolve this compound (typically 2-3 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (2 equivalents) in N,N-dimethylformamide (DMF).
- Add DIEA (4 equivalents) to the amino acid solution to activate it.
- Immediately add the activated amino acid solution to the neutralized resin.
- Agitate the mixture for 1-2 hours at room temperature. The coupling of sterically hindered amino acids like penicillamine derivatives may require longer coupling times or the use of more potent coupling reagents.
- Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
5. Washing:
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.
6. Repeat Cycle:
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Final Deprotection:
- After the final amino acid has been coupled, wash the resin-bound peptide and dry it under vacuum.
- Treat the resin with a cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups (excluding the Acm group). This step should be performed in a specialized apparatus by trained personnel due to the hazardous nature of the reagents.
- Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.
Protocol for Acm Group Deprotection and Disulfide Bond Formation
1. Deprotection of Acm Group using Iodine:
- Dissolve the purified Acm-protected peptide in a suitable solvent mixture (e.g., aqueous acetic acid or methanol).
- Add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise while stirring.[3]
- Monitor the reaction by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.[3]
- Quench the excess iodine with a solution of sodium thiosulfate or ascorbic acid.
- Purify the cyclized peptide by preparative HPLC.
2. Deprotection of Acm Group using Mercury(II) Acetate:
- Dissolve the Acm-protected peptide in 10% aqueous acetic acid and adjust the pH to 4.0.[3][4]
- Add mercury(II) acetate (10 equivalents per Acm group).[3][4]
- Stir the mixture at room temperature under a nitrogen atmosphere.
- After the reaction is complete (monitored by HPLC), add β-mercaptoethanol to precipitate the mercury.[3][4]
- Centrifuge to remove the precipitate and purify the peptide with the free thiol by HPLC.
Mandatory Visualizations
Signaling Pathway
Peptides synthesized using this compound, such as analogs of α-conotoxin RgIA, have been shown to be potent antagonists of the α9α10 nicotinic acetylcholine receptor (nAChR).[10][11] The activation of nAChRs can trigger various downstream signaling cascades, including the PI3K/Akt pathway, which is involved in promoting neuronal survival.
Caption: Antagonism of the nAChR by α-conotoxin analogues.
Experimental Workflow
The following diagram illustrates a typical workflow for the incorporation of a single this compound residue during solid-phase peptide synthesis.
Caption: A single cycle of Boc-SPPS for this compound incorporation.
Conclusion
This compound is an indispensable tool for the synthesis of complex and constrained peptides. Its unique structural properties and the orthogonal protection strategy it employs allow for the precise introduction of D-penicillamine residues, leading to peptides with enhanced stability, receptor affinity, and therapeutic potential. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of peptide chemistry and drug development, enabling the rational design and synthesis of novel peptide-based therapeutics.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Cystein [carbolution.de]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound 95% | CAS: 201421-14-9 | AChemBlock [achemblock.com]
- 6. calpaclab.com [calpaclab.com]
- 7. BOC-PEN(ACM)-OH | 129972-45-8 [amp.chemicalbook.com]
- 8. Boc-Pen(Acm)-OH [carbolution.de]
- 9. chempep.com [chempep.com]
- 10. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The three-dimensional structure of the analgesic alpha-conotoxin, RgIA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of D-Penicillamine Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-penicillamine, a chiral metabolite of penicillin, has long been a cornerstone in the treatment of Wilson's disease and rheumatoid arthritis. Its therapeutic efficacy, primarily attributed to its metal-chelating and immunomodulatory properties, has paved the way for the exploration of a diverse range of its derivatives. This technical guide delves into the core of D-penicillamine's medicinal chemistry, offering an in-depth analysis of its derivatives' synthesis, mechanisms of action, and therapeutic potential. By presenting detailed experimental protocols, quantitative data, and visual representations of key pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this versatile scaffold.
Synthesis of D-Penicillamine Derivatives
The chemical versatility of the D-penicillamine molecule, with its carboxyl, amino, and thiol functional groups, allows for a multitude of structural modifications. These modifications are primarily aimed at enhancing therapeutic efficacy, improving pharmacokinetic profiles, and reducing the toxicity associated with the parent compound. Key classes of derivatives include esters, amides, and thiazolidines.
Ester Derivatives
Esterification of the carboxylic acid group of D-penicillamine is a common strategy to increase its lipophilicity, potentially enhancing its absorption and tissue penetration.
Experimental Protocol: Synthesis of D-penicillamine Hexyl Ester Hydrochloride [1]
-
Reaction Setup: Suspend D-penicillamine in the desired alcohol (e.g., hexyl alcohol).
-
Reagent Addition: Slowly add thionyl chloride to the suspension.
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., room temperature) and stir for a specified duration to ensure complete esterification.
-
Product Isolation: The resulting ester hydrochloride, being soluble in water, can be isolated through appropriate extraction and purification techniques.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR and IR spectroscopy, and mass spectrometry.
Thiazolidine Derivatives
The reaction between the amino and thiol groups of D-penicillamine with aldehydes or ketones leads to the formation of a thiazolidine ring. This modification can be used to protect the reactive functional groups or to introduce new pharmacophores.
Experimental Protocol: One-Pot Diastereoselective Synthesis of Tricyclic D-penicillamine-derived Thiazolidine [2]
-
Aldehyde Preparation: Generate succindialdehyde by treating commercially available 2,5-dimethoxytetrahydrofuran with an aqueous solution of 0.1 mol L-1 HCl at 100 °C for 45 minutes.[2]
-
Reaction Mixture: After cooling the succindialdehyde solution to room temperature, dilute it with dichloromethane and add D-penicillamine.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 24 hours.[2]
-
Product Isolation: Isolate the tricyclic product through standard workup procedures, including extraction and solvent evaporation. The product can be purified by crystallization.[2]
-
Characterization: Analyze the product's stereochemistry and purity using techniques such as X-ray crystallography, NMR spectroscopy, and measurement of optical activity.
Synthesis of D-penicillamine Derivatives
Caption: General synthetic routes for D-penicillamine derivatives.
Mechanisms of Action
The therapeutic effects of D-penicillamine and its derivatives stem from several key mechanisms, including metal chelation, modulation of collagen metabolism, and enzyme inhibition.
Metal Chelation
D-penicillamine is a well-established chelating agent, particularly for copper. This property is central to its use in Wilson's disease, a genetic disorder characterized by copper accumulation. The thiol group of D-penicillamine is crucial for coordinating with metal ions. Derivatives of D-penicillamine are being explored to enhance the efficiency and selectivity of metal chelation.[3]
Experimental Protocol: In Vitro Assessment of Copper Chelation
-
Reagents: Prepare solutions of the D-penicillamine derivative, a copper salt (e.g., CuSO4), and a copper-sensitive indicator dye.
-
Assay Procedure: In a suitable buffer, mix the copper salt with the indicator dye. The formation of the copper-dye complex results in a measurable signal (e.g., absorbance or fluorescence).
-
Chelation Measurement: Add the D-penicillamine derivative to the copper-dye complex solution. The chelation of copper by the derivative will disrupt the copper-dye complex, leading to a change in the signal.
-
Data Analysis: Quantify the extent of chelation by measuring the change in the signal as a function of the derivative's concentration. This can be used to determine parameters such as the IC50 value for copper chelation.
Copper Chelation by D-penicillamine
Caption: Mechanism of copper chelation and excretion.
Inhibition of Collagen Cross-linking
In the context of fibrotic diseases and rheumatoid arthritis, D-penicillamine's ability to interfere with collagen cross-linking is a key therapeutic mechanism. It is believed to act by forming a thiazolidine ring with the lysyl-derived aldehydes on collagen, which are essential for the formation of stable cross-links.
Experimental Protocol: In Vitro Collagen Fibril Formation Assay [4][5]
-
Collagen Preparation: Prepare a solution of purified monomeric collagen in an acidic buffer (e.g., acetic acid) and keep it on ice to prevent premature fibril formation.[4]
-
Initiation of Fibrillogenesis: Neutralize the collagen solution with a suitable buffer (e.g., phosphate-buffered saline) to a physiological pH and warm it to 37°C to initiate fibril formation.[4]
-
Inhibition Assay: Add the D-penicillamine derivative at various concentrations to the collagen solution before initiating fibrillogenesis.
-
Monitoring Fibril Formation: Monitor the formation of collagen fibrils over time by measuring the turbidity (absorbance at 313 nm) of the solution.
-
Data Analysis: Compare the rate and extent of fibril formation in the presence and absence of the derivative to determine its inhibitory effect on collagen cross-linking.
Enzyme Inhibition
Recent studies have revealed that D-penicillamine can act as a selective inhibitor of certain enzymes. For instance, it has been shown to inhibit cystathionine-γ-lyase (CSE), an enzyme involved in the production of hydrogen sulfide (H2S). This finding opens up new avenues for the therapeutic application of D-penicillamine derivatives in conditions where H2S is implicated.
Quantitative Data on D-Penicillamine and Its Derivatives
The following tables summarize key quantitative data for D-penicillamine and some of its derivatives, providing a basis for comparison of their pharmacokinetic and pharmacodynamic properties.
| Compound | Parameter | Value | Context | Reference |
| D-penicillamine | Oral Bioavailability | 40-70% | In humans, highly variable and reduced by food. | [6][7] |
| D-penicillamine | Peak Plasma Concentration (Cmax) | 1-2 mg/L | After a 250 mg oral dose in humans. | [6][7] |
| D-penicillamine | Elimination Half-life (t1/2) | ~1 hour (initial phase) | In humans, followed by a slower elimination phase. | [8] |
| D-penicillamine Hexyl Ester | Partition Coefficient (Octanol/Water) | Higher than D-penicillamine | Indicates increased lipophilicity. | [1] |
| D-penicillamine | Plasma Clearance | 560.7 ± 42.8 ml/min | After intravenous administration of 800 mg in humans. | [9] |
| D-penicillamine | Volume of Distribution (Vd) | 57.0 ± 9.3 L | After intravenous administration of 800 mg in humans. | [9] |
| Derivative Class | Modification | Effect on Property | Therapeutic Implication |
| Esters | Carboxyl group esterification | Increased lipophilicity | Potentially improved oral absorption and tissue distribution. |
| Amides | Carboxyl group amidation | Altered solubility and hydrogen bonding capacity | Potential for modified biological interactions and duration of action. |
| Thiazolidines | Formation of a thiazolidine ring with the amino and thiol groups | Protection of reactive groups, introduction of new substituents | Can serve as prodrugs or introduce new pharmacological activities. |
| Metal Complexes | Coordination with various metal ions | Altered redox properties and stability | Potential for targeted delivery or enhanced therapeutic effects in specific diseases. |
Structure-Activity Relationships and Future Directions
The development of D-penicillamine derivatives is guided by an understanding of their structure-activity relationships (SAR). For instance, increasing the lipophilicity through esterification can enhance the drug's ability to cross biological membranes. The synthesis of tripodal derivatives has been shown to create potent and selective copper(I) chelators.[3]
Quantitative structure-activity relationship (QSAR) studies, although not extensively reported for D-penicillamine derivatives, represent a powerful tool for the rational design of new analogues with improved properties. By correlating structural descriptors with biological activity, QSAR models can predict the efficacy of novel compounds and guide synthetic efforts.
Workflow for QSAR-based Drug Design
Caption: A typical workflow for QSAR-based drug design.
The future of D-penicillamine medicinal chemistry lies in the design of derivatives with enhanced target specificity and reduced off-target effects. This includes the development of:
-
Selective Chelators: Derivatives with higher affinity and selectivity for specific metal ions to minimize disruption of essential metal homeostasis.
-
Targeted Enzyme Inhibitors: Analogues designed to specifically inhibit enzymes implicated in disease pathogenesis.
-
Prodrugs: Derivatives that are inactive until they reach the target site, where they are converted to the active form, thereby reducing systemic toxicity.
By leveraging the foundational knowledge of D-penicillamine's chemistry and pharmacology, and employing modern drug design strategies, the development of novel and improved therapies based on this versatile scaffold holds significant promise.
References
- 1. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. D-Penicillamine tripodal derivatives as efficient copper(I) chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Preparing Fibrillar Collagen Matrices on Untreated Polystyrene Labware (Petri)*: A Potential Reference Extracellular Matrix With Robust and Reproducible Cell Responses | NIST [nist.gov]
- 5. Fell Muir Lecture: Collagen fibril formation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]
- 7. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of D-penicillamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-D-Pen(Acm)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as resistance to enzymatic degradation, conformational stability, and receptor affinity. D-penicillamine (D-Pen), a chiral analog of cysteine featuring gem-dimethyl groups on its β-carbon, is a particularly valuable building block. The steric hindrance provided by these methyl groups can enforce specific peptide backbone conformations and significantly increase stability.[1]
This document provides detailed application notes and protocols for the use of N-α-Boc-S-acetamidomethyl-D-penicillamine (Boc-D-Pen(Acm)-OH) in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary N-terminal protecting group, removed at each cycle with mild acid, while the acetamidomethyl (Acm) group provides robust, orthogonal protection for the thiol side chain.[1][2] The Acm group is stable to the acidic conditions of Boc-SPPS, including the final cleavage from the resin, allowing for purification of the Acm-protected peptide before selective disulfide bond formation.[3][4][5]
Key Features and Applications
-
Orthogonal Protection: The Acm group's stability to trifluoroacetic acid (TFA) allows for a clear orthogonal protection strategy, essential for the regioselective formation of multiple disulfide bonds.[4][6]
-
Enhanced Stability: The gem-dimethyl groups of the penicillamine residue increase the peptide's resistance to proteolytic enzymes.[1]
-
Conformational Constraint: The steric bulk of penicillamine can restrict the conformational freedom of the peptide backbone, which can be advantageous for locking in a bioactive conformation.
-
Controlled Disulfide Bridging: The Acm group can be selectively removed post-synthesis (either on-resin or in solution) to facilitate controlled, directed disulfide bond formation, preventing the formation of scrambled isomers.[3][7]
Data Presentation
The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. The following tables summarize expected efficiencies and provide a comparison of common methods for the deprotection of the Acm group.
Table 1: Expected Efficiency and Purity in Boc-SPPS
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small cleaved sample |
| Coupling Efficiency | > 99% | Kaiser (Ninhydrin) Test or Chloranil Test |
| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |
| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |
Table 2: Comparison of Acm Deprotection and Disulfide Formation Methods
| Reagent(s) | Typical Conditions | Outcome | Key Considerations |
| Iodine (I₂) ** | 10-15 equivalents in DMF/H₂O or aqueous acetic acid for 30-60 min.[3][8] | Direct formation of a disulfide bond. | Can be performed on-resin or in-solution.[3] Potential for side reactions (e.g., iodination of Tyr).[9] |
| Mercury(II) Acetate (Hg(OAc)₂) ** | 10 eq. per Acm group, pH 4.0 in aq. AcOH, followed by β-mercaptoethanol.[2][4][5] | Formation of the free thiol (-SH). | Highly toxic; requires special handling and waste disposal.[5][10] Effective but less common now due to toxicity. |
| Silver Trifluoromethanesulfonate (AgOTf) | 100 eq. in TFA/anisole at 4°C, followed by DTT treatment.[4] | Formation of the free thiol (-SH). | Less toxic than mercury salts but requires multiple steps. |
| N-Chlorosuccinimide (NCS) | 2-3 equivalents in DMF on-resin.[11] | Direct formation of a disulfide bond.[11] | Mild and rapid method for on-resin cyclization.[9][11] Orthogonal to Trt group protection.[11] |
Experimental Protocols
Protocol 1: Boc-SPPS Cycle for Incorporation of this compound
This protocol describes a single cycle for adding this compound to a growing peptide chain on a solid support (e.g., Merrifield or MBHA resin).
1. Resin Preparation:
- Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
- Drain the DCM.
2. Nα-Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
- Agitate for 1-2 minutes, then drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[12]
- Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[1]
3. Neutralization:
- Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (3 times for 2 minutes each) to neutralize the trifluoroacetate salt.[13]
- Wash the resin with DCM (3-5 times) to remove excess base.
4. Coupling of this compound:
- Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.
- Coupling: Add a coupling reagent like DIC (3 equivalents) to the activation mixture and add it to the neutralized resin.[14]
- Agitate the reaction at room temperature for 2-4 hours. Due to the steric hindrance of penicillamine, a longer coupling time or a second coupling (double coupling) may be necessary.
- Monitoring: Monitor the reaction's completion using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[15]
- Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptidetherapeutics.org [peptidetherapeutics.org]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Protocol for Incorporating Boc-D-pen(acm)-OH into Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-natural amino acids into peptide sequences is a critical strategy for enhancing therapeutic properties such as stability, conformational rigidity, and biological activity. Boc-D-pen(acm)-OH, or N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, is a protected derivative of D-Penicillamine, an analog of cysteine with two methyl groups on its β-carbon.[1][2] The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by the acetamidomethyl (Acm) group.[3][4]
The Acm group is notably stable under the standard acidic conditions used for Boc-SPPS (Solid-Phase Peptide Synthesis), including the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][4] This orthogonality allows for the synthesis and purification of the full peptide chain while the penicillamine thiol remains protected. The Acm group can be selectively removed in a subsequent step, typically using reagents like iodine or mercury(II) acetate, to facilitate controlled disulfide bond formation or to yield a free thiol for other modifications.[5][6] This makes this compound an invaluable building block for synthesizing complex peptides with specific structural requirements.
Data Presentation
The efficiency of incorporating this compound is expected to align with standard Boc-SPPS protocols. However, due to the steric hindrance from the gem-dimethyl group on the β-carbon of penicillamine, coupling times may need to be extended.[2] The following table summarizes the expected quantitative data for a typical synthesis cycle.
| Parameter | Expected Efficiency/Purity | Monitoring Method |
| Coupling Efficiency | >98% | Kaiser Test (Ninhydrin Test) or Chloranil Test.[2][7] |
| Boc Deprotection Efficiency | >99% | HPLC analysis of a small cleaved resin sample.[7] |
| Crude Peptide Purity (Post-Cleavage) | 60-85% (Sequence-dependent) | Analytical RP-HPLC.[8] |
| Final Purity (Post-Purification) | >95-98% | Analytical RP-HPLC and Mass Spectrometry.[7][9] |
Experimental Protocols
This section provides a detailed methodology for the manual incorporation of this compound into a peptide sequence using the Boc/Bzl SPPS strategy.
Protocol 1: Boc-SPPS Cycle for Peptide Elongation
This cyclical protocol is repeated for each amino acid, including this compound, to be added to the peptide chain. The synthesis is performed in a reaction vessel suitable for SPPS.
Materials:
-
Peptide-resin (e.g., MBHA for peptide amides, PAM for peptide acids).[10]
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
Kaiser test solutions
1. Resin Swelling and Preparation:
-
Place the resin (0.1-0.5 mmol scale) into the reaction vessel.
-
Wash the resin with DMF (3x).
-
Swell the resin in DCM for 30-60 minutes.[11]
2. Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.[7]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[7][10]
-
Drain the TFA solution and wash the resin with DCM (3-5x) to remove residual acid.[7]
3. Neutralization:
-
Add a 5-10% solution of DIEA in DCM or DMF to the resin.[7]
-
Agitate for 5-10 minutes. Drain and repeat the neutralization step to ensure all protonated amines are neutralized.
-
Wash the resin with DCM (3-5x) to remove excess base.[7]
4. Amino Acid Coupling (this compound):
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt with DIEA, or DCC/HOBt) in DMF for 10-15 minutes.[12][13]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature. Note: Due to the steric hindrance of penicillamine, a longer coupling time or a double coupling (repeating the coupling step) may be necessary to achieve >99% efficiency.[2]
-
Monitor the reaction using the Kaiser test. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[14]
5. Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.[7]
-
The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Final Cleavage (Acm Group Intact)
This protocol cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Bzl, Tos), while the Acm group on the penicillamine residue remains intact.[3][4]
Caution: This procedure uses highly corrosive and toxic strong acids (HF or TFMSA) and must be performed in a specialized apparatus within a well-ventilated fume hood.[15]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, cresol)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole) to protect sensitive residues like Met or Trp.
-
Carefully add the strong acid (e.g., HF) to the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the acid under a stream of nitrogen and then under high vacuum.
-
Wash the resin with a small amount of cold diethyl ether to remove scavengers.
-
Precipitate the crude peptide by adding the cleavage mixture to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold ether and dry under vacuum. The resulting peptide contains the intact Pen(Acm) residue.
Protocol 3: Post-Cleavage Acm Group Removal
After cleavage and purification of the Acm-protected peptide, the Acm group can be removed. The chosen method depends on the desired final product.
Method A: Iodine-Mediated Removal and Oxidative Cyclization This method simultaneously removes the Acm group and forms a disulfide bond, ideal for creating cyclic peptides.[5][16]
-
Dissolution: Dissolve the purified Acm-protected peptide in an aqueous solvent mixture (e.g., 40-50% aqueous acetic acid or an acetonitrile/water mixture) at a high dilution (0.1-1 mg/mL) to favor intramolecular cyclization.[16][17]
-
Iodine Addition: Prepare a solution of iodine (10-20 fold molar excess per Acm group) in a suitable solvent (e.g., methanol or the same solvent as the peptide).[17] Add the iodine solution dropwise to the stirring peptide solution until a faint yellow-brown color persists.
-
Reaction: Stir the solution at room temperature for 30-60 minutes. Monitor the reaction by RP-HPLC and/or mass spectrometry.[17]
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the solution becomes colorless.
-
Purification: Purify the final cyclic peptide by preparative RP-HPLC and lyophilize the pure fractions.
Method B: Mercury(II) Acetate Removal for Free Thiol This method removes the Acm group to yield a free thiol without forming a disulfide bond.[6]
Caution: Mercury compounds are highly toxic. Handle with extreme care and dispose of waste appropriately.
-
Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Mercury(II) Acetate Addition: Add mercury(II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0.
-
Reaction: Stir the mixture at room temperature for 1-3 hours under an inert atmosphere (e.g., nitrogen).
-
Thiol Addition: Add β-mercaptoethanol (20 equivalents per Acm group) to the mixture and let it stand for 5 hours to precipitate the mercury salts.
-
Purification: Remove the precipitate by centrifugation. The supernatant containing the peptide with a free thiol can then be desalted and purified by RP-HPLC.
Visualizations
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. This compound | 201421-14-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc Protection Strategy for D-Penicillamine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-penicillamine (β,β-dimethyl-D-cysteine) is a non-proteinogenic amino acid of significant interest in peptide chemistry and drug development. Its incorporation into peptide sequences introduces conformational constraints due to the gem-dimethyl groups on the β-carbon, which can enhance metabolic stability, receptor selectivity, and biological activity.[1][2] The successful synthesis of peptides containing D-penicillamine relies on a robust protecting group strategy to mask the reactive α-amino and thiol functionalities during solid-phase peptide synthesis (SPPS).
This document details the application of a quasi-orthogonal protection strategy employing the acid-labile tert-butoxycarbonyl (Boc) group for the α-amine and the 4-methoxybenzyl (Mob) or 4-methylbenzyl (MeBzl) group for the thiol side-chain, a scheme particularly well-suited for Boc-based SPPS.[1][3]
Orthogonal Protection Strategy
In peptide synthesis, an orthogonal protection scheme allows for the selective removal of one type of protecting group without affecting others.[4][5] The Boc/Bzl (benzyl-type) strategy is considered "quasi-orthogonal." The Nα-Boc group is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while the S-Mob or S-MeBzl group is stable to these conditions but can be cleaved with stronger acids like anhydrous hydrogen fluoride (HF) or neat TFA, typically during the final cleavage of the peptide from the resin.[1][3][5][6] This differential acid lability is the cornerstone of its utility in Boc-SPPS.[1]
Caption: Logic of the quasi-orthogonal Boc/Mob protection strategy in SPPS.
Data Presentation
The following table summarizes quantitative data for the synthesis of Boc-protected D-penicillamine derivatives. The protocols are detailed in the subsequent section.
| Step | Parameter | Value | Reference |
| N-Boc Protection | Starting Material | 5.0 g (33.6 mmol) D-Penicillamine | [1] |
| (Boc)₂O | 8.0 g (37 mmol) | [1] | |
| Sodium Hydroxide | 1.3 g (33.6 mmol) | [1] | |
| Reaction Time | 6 hours | [1] | |
| Expected Yield | ~8.0 g (96%) | [1] | |
| S-Mob Protection | Boc-D-Penicillamine | 1 equivalent | [1] |
| 4-Methoxybenzyl chloride | ~1.1 equivalents | [1] | |
| Sodium Bicarbonate | ~2.5 equivalents | [1] | |
| Reaction Time | 12-24 hours | [1] | |
| Expected Yield | High | [1] | |
| Final Cleavage | Reagent | Anhydrous Hydrogen Fluoride (HF) | [3] |
| Scavenger (e.g.) | p-cresol or anisole (1.0 mL/g resin) | [3] | |
| Reaction Time | 1-2 hours at 0°C | [3] |
Experimental Protocols
The following protocols are adapted for D-penicillamine based on established methods for L-penicillamine.[1]
Protocol 1: Synthesis of N-Boc-D-penicillamine
This protocol outlines the N-terminal protection of D-penicillamine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
D-Penicillamine
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
tert-Butanol
-
Water
-
Diethyl ether
-
Citric acid solution (10%)
-
Saturated sodium chloride solution
Procedure:
-
Dissolution: Dissolve 5.0 g (33.6 mmol) of D-penicillamine in 5 mL of water containing 1.3 g (33.6 mmol) of sodium hydroxide.
-
Solvent Addition: To this solution, add 10 mL of tert-butanol.
-
Reagent Addition: Add 8.0 g (37 mmol) of di-tert-butyl dicarbonate dropwise over a period of 30 minutes while stirring. The mixture may appear turbid.
-
Reaction: Allow the reaction to proceed at room temperature for 6 hours.
-
Workup:
-
Dilute the reaction mixture with 50 mL of water.
-
Wash the aqueous solution twice with 25 mL portions of diethyl ether to remove unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a 10% citric acid solution.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield N-Boc-D-penicillamine as a solid. Expected yield is approximately 8.0 g (96%).[1]
Protocol 2: Synthesis of Boc-D-Pen(Mob)-OH
This protocol details the S-alkylation of the Boc-protected D-penicillamine with 4-methoxybenzyl chloride.
Materials:
-
N-Boc-D-penicillamine
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
4-Methoxybenzyl chloride (Mob-Cl)
-
Water
Procedure:
-
Dissolution: Dissolve N-Boc-D-penicillamine (1 equivalent) in a suitable amount of DMF.
-
Base Addition: Add a mild base, such as sodium bicarbonate (approximately 2.5 equivalents), to the solution.
-
Reagent Addition: Add 4-methoxybenzyl chloride (approximately 1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction with water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Caption: Experimental workflow for the synthesis of Boc-D-Pen(Mob)-OH.
Protocol 3: Incorporation into SPPS and Final Cleavage
Incorporation:
-
Challenge: The bulky β,β-dimethyl group of penicillamine can cause steric hindrance, leading to slow or incomplete coupling reactions.[3]
-
Solutions:
-
Extended Coupling Time: Double the standard coupling time for the Boc-D-Pen(Mob)-OH residue.[3]
-
Potent Coupling Reagents: Use more potent activating agents than standard carbodiimides, such as HBTU or HATU, to improve coupling efficiency.[3]
-
Monitoring: Use a qualitative method like the Kaiser test to confirm the completion of the coupling reaction.[3]
-
Final Cleavage and Deprotection: This protocol describes the final step to cleave the peptide from the resin and remove all protecting groups, including the S-Mob group.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
HF cleavage apparatus
-
Scavenger (e.g., p-cresol or anisole)
-
Cold diethyl ether
-
Aqueous buffer (e.g., 10% acetic acid)
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
Scavenger Addition: For each gram of peptide-resin, add 1.0 mL of p-cresol or anisole as a scavenger to trap reactive carbocations generated during cleavage.[3]
-
HF Condensation: Cool the apparatus and condense anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Washing: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide. Wash the precipitate several times with cold ether to remove the scavengers and other small molecules.[3]
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid), filter to remove resin beads, and lyophilize to obtain the purified, fully deprotected peptide.[3]
Conclusion
The use of Boc-D-Pen(Mob)-OH or Boc-D-Pen(MeBzl)-OH provides a reliable and effective strategy for incorporating D-penicillamine into peptide sequences using Boc-based solid-phase peptide synthesis.[1][3] Careful consideration of coupling conditions to overcome steric hindrance and the use of optimized cleavage cocktails with appropriate scavengers are critical for achieving high yields and purity of the final peptide.[1][3] This approach is invaluable for the development of novel peptide therapeutics with enhanced structural and functional properties.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: The Acetamidomethyl (Acm) Group for Thiol Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection of cysteine's thiol side chain is a critical aspect of solid-phase peptide synthesis (SPPS), preventing undesired side reactions and enabling the precise formation of disulfide bonds, which are crucial for the structure and function of many peptides and proteins. The acetamidomethyl (Acm) protecting group is a valuable tool in the peptide chemist's arsenal due to its stability under the acidic conditions of standard Fmoc-SPPS and its selective removal under specific, mild conditions.[1] This makes it particularly well-suited for the synthesis of complex peptides, especially those containing multiple disulfide bridges, through orthogonal protection strategies.[2][3] These application notes provide a detailed overview of the use of the Acm group, including a comparison of deprotection methods, comprehensive experimental protocols, and visual workflows to guide researchers in its effective application.
Data Presentation: Comparison of Acm Deprotection Methods
The choice of deprotection reagent for the Acm group is dictated by several factors, including the desired outcome (free thiol or direct disulfide bond formation), the presence of other sensitive residues in the peptide sequence, and whether the deprotection is performed on-resin or in solution. The following table summarizes common methods for Acm deprotection, providing a basis for method selection.
| Reagent(s) | Typical Conditions | Outcome | Key Considerations |
| Iodine (I₂) ** | 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or DMF for 40-60 minutes.[1][4] | Direct formation of a disulfide bond.[1] | Can cause iodination of sensitive residues like Tyrosine and Tryptophan.[1] The reaction rate is highly solvent-dependent. |
| Mercury(II) Acetate (Hg(OAc)₂) ** | 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour, followed by treatment with β-mercaptoethanol.[1][5] | Formation of the free thiol.[1] | Highly toxic, requiring careful handling and disposal of mercury waste.[1] Can also remove S-t-Butyl and S-trityl groups.[5][6] |
| Silver(I) Salts (e.g., AgBF₄, AgOTf) | 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours, followed by treatment with dithiothreitol (DTT).[1][5] | Formation of the free thiol.[1] | Toxic heavy metal reagents. Requires a subsequent step with DTT to remove silver ions and generate the free thiol.[2][5] |
| N-Chlorosuccinimide (NCS) | 2-3 equivalents of NCS in DMF for a few minutes.[1][7] | Direct formation of a disulfide bond, particularly effective on-resin.[7][8] | Provides a rapid and efficient method for on-resin cyclization.[1][7] The reaction is very fast.[7] |
| Palladium Complexes | Palladium-based catalysts offer a milder alternative for Acm removal.[9][10] | Formation of the free thiol.[10] | Less common than other methods but offers mild deprotection conditions.[9] |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) | DTNP in an acidic solvent system (e.g., TFA) with a scavenger like thioanisole.[11] | Formation of an activated Npys-thiol, which can then be reduced to the free thiol.[11] | Offers a gentler alternative to heavy metal-based methods.[11] |
Experimental Protocols
The following are detailed protocols for common manipulations involving the Acm-protecting group in peptide synthesis.
Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine
This protocol is suitable for the formation of a disulfide bond while the peptide is still attached to the solid support, which can simplify purification.[12]
Materials:
-
Peptide-resin containing two Cys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF (approximately 1 mL/gram of resin).[12]
-
Prepare a solution of iodine (10 equivalents relative to the peptide) in DMF/H₂O (4:1 v/v).[12]
-
Add the iodine solution to the resin and shake the reaction mixture at room temperature for 40 minutes.[12]
-
Filter the resin to remove the iodine solution.[12]
-
Wash the resin thoroughly with DMF (3 times).[12]
-
Wash the resin with 2% ascorbic acid in DMF (2 times) to quench any remaining iodine.[12]
-
Wash the resin with DMF (5 times) and then with DCM (3 times).[12]
-
Dry the resin under vacuum. A small sample can be cleaved and analyzed by mass spectrometry to confirm the formation of the disulfide bond.
Protocol 2: In-Solution Acm Deprotection and Disulfide Bond Formation using Iodine
This protocol is performed after the peptide has been cleaved from the resin and purified.
Materials:
-
Acm-protected peptide
-
Aqueous methanol or aqueous acetic acid
-
Iodine (I₂) solution (e.g., 0.1 M in methanol)
-
1 M aqueous solution of sodium thiosulfate or ascorbic acid
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid at a low concentration to favor intramolecular cyclization.[8]
-
While stirring, add a solution of iodine (typically 10-15 equivalents per Acm group) dropwise.[8]
-
Monitor the reaction progress by HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.[8]
-
Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate or ascorbic acid dropwise until the yellow-brown color disappears.[2]
-
Remove the solvent under reduced pressure.
-
Purify the cyclized peptide by preparative HPLC.
Protocol 3: Acm Deprotection to Yield a Free Thiol using Mercury(II) Acetate
This protocol is used when the goal is to obtain a peptide with a free thiol group.
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Glacial acetic acid
-
Aqueous ammonia
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[8]
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[8]
-
Add mercury(II) acetate (10 equivalents per Acm group).[8]
-
Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[8]
-
Stir the mixture gently at room temperature under a nitrogen atmosphere.[8]
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.[8]
-
Remove the precipitate by centrifugation.[8]
-
Desalt the supernatant containing the deprotected peptide by preparative HPLC.[8]
Mandatory Visualizations
Orthogonal Synthesis of a Multi-Disulfide Peptide
The following diagram illustrates a common strategy for the synthesis of a peptide with two disulfide bonds using an orthogonal protection scheme with Trityl (Trt) and Acm protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of the Acetamidomethyl (Acm) Group from Penicillamine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetamidomethyl (Acm) group is a valuable thiol-protecting group in peptide synthesis due to its stability under the acidic conditions of solid-phase peptide synthesis (SPPS) and its selective removal under specific conditions.[1] This orthogonality is crucial for the synthesis of complex peptides, particularly those containing multiple disulfide bonds where regioselective formation is required.[2][3] Penicillamine (Pen), a cysteine analogue with two methyl groups on the β-carbon, is often incorporated into peptides to introduce conformational constraints or improve metabolic stability.
This document provides detailed application notes and protocols for the deprotection of the Acm group from penicillamine residues in synthetic peptides. It covers various deprotection methods, potential side reactions, and quantitative data to guide researchers in selecting the optimal strategy for their specific application. While much of the literature focuses on cysteine, the protocols presented here are adapted and annotated with special considerations for the sterically hindered penicillamine residue.
Data Presentation: Comparison of Acm Deprotection Methods for Penicillamine
The choice of deprotection reagent is critical and depends on the desired outcome (free thiol or direct disulfide bond formation), the presence of other sensitive residues in the peptide sequence, and whether the deprotection is performed in solution or on the solid-phase resin.[1]
| Method | Reagent(s) | Typical Conditions | Outcome | Key Considerations |
| Iodine Oxidation | Iodine (I₂) | 10-50 fold excess I₂ in solvents like aqueous acetic acid, methanol, or acetonitrile/water/TFA.[4][5] Reaction time: 10-60 min.[1][5] | Direct disulfide bond formation | Can cause side reactions such as iodination of tyrosine (Tyr), tryptophan (Trp), and methionine (Met) residues.[6] The reaction rate is highly solvent-dependent. The steric hindrance of Pen may require longer reaction times or higher excess of I₂. |
| Mercury(II) Acetate | Mercury(II) Acetate (Hg(OAc)₂) followed by a thiol scavenger (e.g., β-mercaptoethanol) | 1.0-10 equivalents of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1-3 hours.[7] | Formation of the free thiol | Highly toxic, requiring careful handling and disposal of mercury waste.[1] Can also remove other protecting groups like S-t-Butyl and S-trityl.[1] |
| N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS) | On-resin: 3 equivalents of NCS in DMF, 2 x 3.5 minutes.[8] Solution: 1 equivalent of NCS.[6] | Direct disulfide bond formation | A rapid and efficient method, particularly for on-resin cyclization.[8][9] Can be performed in the presence of other protecting groups like Trityl (Trt).[8][9] May affect Met and Trp residues.[8] |
| Palladium Complexes | PdCl₂ or [Pd(allyl)Cl]₂ | Aqueous medium, can be performed in a one-pot fashion with ligation and/or desulfurization.[10][11] | Formation of the free thiol | Offers mild and rapid deprotection.[10] Can be chemoselective, for instance, removing Acm in the presence of a thiazolidine (Thz) protected cysteine.[12] Avoids the use of toxic heavy metals. |
Experimental Protocols
The following are detailed protocols for the most common methods of Acm deprotection. It is recommended to monitor the reaction progress by analytical HPLC and confirm the final product by mass spectrometry. The mass of the deprotected peptide will be 71.08 Da lower per Acm group removed.[7]
Protocol 1: Iodine-Mediated Deprotection and Disulfide Bond Formation
This protocol is suitable for the simultaneous deprotection of two Pen(Acm) residues to form an intramolecular disulfide bond in solution.
Materials:
-
Acm-protected peptide
-
Acetonitrile (ACN), HPLC grade
-
Nanopure water
-
Trifluoroacetic acid (TFA)
-
Iodine (I₂)
-
1 M Ascorbic acid or sodium thiosulfate solution
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in ACN
Procedure:
-
Prepare the Iodine Solution: Prepare a 10 mM iodine solution. For example, dissolve 76 mg of iodine in 15 mL of acetonitrile with stirring. Once dissolved, add 45 mL of nanopure water, followed by 1.8 mL of TFA.[5]
-
Dissolve the Peptide: Dissolve the Acm-protected peptide in Buffer A to a suitable concentration. The final peptide concentration during oxidation should be low (e.g., 20 µM) to favor intramolecular over intermolecular disulfide bond formation.[5]
-
Oxidation Reaction: Slowly add the peptide solution dropwise into the stirring iodine solution.[5]
-
Reaction Monitoring: Allow the reaction to proceed for 10-60 minutes at room temperature.[5] Monitor the progress by analytical HPLC to determine the disappearance of the starting material and the appearance of the product peak.
-
Quenching: Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution dropwise until the yellow color of the solution disappears.[4]
-
Purification: Dilute the reaction mixture with water to lower the organic solvent concentration and purify the cyclized peptide by preparative reverse-phase HPLC.
Protocol 2: Mercury(II) Acetate-Mediated Deprotection to Yield a Free Thiol
This protocol is used to generate a free thiol from a Pen(Acm) residue. Caution: Mercury(II) acetate is highly toxic. Handle with appropriate personal protective equipment in a fume hood.
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Glacial acetic acid
-
Aqueous ammonia
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
Procedure:
-
Dissolve the Peptide: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (concentration of 5-10 mg/mL).[7]
-
pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[7]
-
Addition of Mercury(II) Acetate: Add mercury(II) acetate (10 equivalents per Acm group) to the solution while stirring.[7]
-
pH Readjustment: Readjust the pH to 4.0 with aqueous ammonia or glacial acetic acid.[7]
-
Deprotection Reaction: Stir the mixture gently at room temperature under a nitrogen atmosphere for 1-3 hours. Monitor the reaction by HPLC.
-
Mercury Precipitation: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.[7]
-
Isolation of Peptide: Remove the precipitate by centrifugation.[1]
-
Purification: Desalt the supernatant containing the deprotected peptide by preparative HPLC.
Protocol 3: On-Resin Acm Deprotection and Cyclization using N-Chlorosuccinimide (NCS)
This protocol is a rapid and efficient method for on-resin disulfide bond formation between two Pen(Acm) residues.
Materials:
-
Peptidyl-resin with two Pen(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
2% Ascorbic acid in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[1]
-
NCS Treatment: Add a solution of NCS (3 equivalents per Acm group) in DMF to the resin. Agitate the mixture for 3.5 minutes.[8]
-
Repeat Treatment: Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[8]
-
Washing: Wash the resin thoroughly with DMF (3x), followed by 2% ascorbic acid in DMF (2x), then DMF (5x), and finally DCM (3x).[13]
-
Cleavage: Cleave the cyclized peptide from the resin using a standard cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by preparative HPLC.
Visualizations
Caption: Decision workflow for selecting an Acm deprotection strategy.
Caption: Experimental workflow for Acm deprotection using iodine.
Troubleshooting and Special Considerations for Penicillamine
-
Steric Hindrance: The gem-dimethyl groups of penicillamine can sterically hinder the approach of the deprotecting reagent.[7] This may necessitate longer reaction times, increased reagent stoichiometry, or slightly elevated temperatures compared to cysteine. However, any increase in temperature should be approached with caution to avoid side reactions.[7]
-
Incomplete Deprotection: This is a common issue that can be caused by insufficient reagent, poor reagent quality, suboptimal pH, or steric hindrance.[7] Systematically check these parameters if incomplete conversion is observed by HPLC.
-
Side Reactions with Iodine: Besides the potential for iodination of sensitive residues, the use of iodine can be problematic as it is highly reactive and conditions may need to be optimized for each specific peptide sequence.[14]
-
Heavy Metal Toxicity: Methods involving mercury or thallium are effective but pose significant health and environmental risks.[1][14] These should only be used when other methods are unsuitable and with strict safety protocols. Palladium-based methods offer a less toxic alternative.[10]
-
On-Resin vs. Solution Phase: On-resin deprotection, particularly with NCS, can be advantageous as it simplifies purification by allowing excess reagents and byproducts to be washed away before cleaving the peptide from the resin.[8]
Conclusion
The selective deprotection of the Acm group from penicillamine residues is a critical step for the synthesis of complex, conformationally constrained peptides. The choice of deprotection method requires careful consideration of the overall synthetic strategy, the peptide sequence, and the desired final product. While traditional methods using iodine and heavy metals are effective, newer protocols employing reagents like NCS and palladium complexes offer milder, more efficient, and safer alternatives. Careful optimization of reaction conditions and diligent monitoring of the reaction progress are essential for achieving high yields and purity of the final penicillamine-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. lab.rockefeller.edu [lab.rockefeller.edu]
- 4. bachem.com [bachem.com]
- 5. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Disulfide Bond Formation Using Boc-D-pen(Acm)-OH
For researchers, scientists, and drug development professionals, the regioselective formation of disulfide bonds is a critical step in the synthesis of complex peptides and proteins. The incorporation of non-canonical amino acids like D-penicillamine (Pen), which is β,β-dimethylcysteine, can introduce valuable conformational constraints, enhancing biological activity and stability. The use of N-α-Boc-S-acetamidomethyl-D-penicillamine (Boc-D-pen(Acm)-OH) is a key strategy in solid-phase peptide synthesis (SPPS) to achieve this. The acetamidomethyl (Acm) protecting group for the thiol side chain is stable to the acidic conditions used for Boc group removal, allowing for the selective formation of disulfide bridges at a desired stage of the synthesis.
These application notes provide a detailed overview of the methods, experimental protocols, and relevant data for the formation of disulfide bonds using this compound.
I. Application Notes
The primary strategy for forming a disulfide bond from two Acm-protected residues, such as those derived from this compound, involves the simultaneous deprotection of the thiol groups and their subsequent oxidation to form the disulfide linkage. This is typically achieved using an oxidizing agent, with iodine being the most common.
Key Concepts:
-
Orthogonal Protection: The Acm group is stable during the repetitive acidolytic cleavage of the Nα-Boc group throughout SPPS. This orthogonality is fundamental for the controlled, stepwise formation of disulfide bonds, especially in peptides with multiple cysteine or penicillamine residues.
-
Oxidative Deprotection: Reagents like iodine or N-chlorosuccinimide (NCS) facilitate the removal of the Acm group and concurrently oxidize the resulting free thiols to form a disulfide bond in a single step.[1]
-
Reaction Environment: The efficiency of the disulfide bond formation is highly dependent on the solvent system and the concentration of the peptide. Non-polar solvents tend to slow down the reaction, which can be used to achieve selectivity between different protecting groups, while polar solvents like aqueous acetic acid or methanol promote a faster reaction. To minimize the formation of intermolecular dimers and polymers, the reaction is typically carried out at high dilution (10⁻³ to 10⁻⁴ M).[2]
Potential Side Reactions and Optimization:
-
Iodination of Sensitive Residues: A primary concern with iodine-mediated oxidation is the potential for iodination of susceptible amino acid residues such as tyrosine, histidine, and tryptophan.[2][3] This can be mitigated by carefully controlling the amount of iodine used and promptly quenching the reaction with a reducing agent like ascorbic acid or sodium thiosulfate once the disulfide bond formation is complete.[3][4]
-
Incomplete Reaction: The progress of the reaction should be monitored by HPLC and mass spectrometry to ensure the complete conversion of the Acm-protected peptide to the desired disulfide-bridged product.[4]
-
S→O Shift: In peptides containing serine or threonine, an iodine-mediated S→O shift of the Acm group from the cysteine/penicillamine residue to the hydroxyl group of these amino acids can occur.[4] In such cases, alternative deprotection methods should be considered.
II. Data Presentation: Comparison of Acm Deprotection and Disulfide Formation Methods
The selection of the appropriate method for Acm deprotection and disulfide bond formation depends on several factors, including whether the reaction is performed on-resin or in solution, the presence of sensitive amino acids, and the overall synthetic strategy.
| Method | Reagent(s) | Typical Conditions | Outcome | Key Considerations |
| Iodine-Mediated Oxidation | Iodine (I₂) | 10-50 fold excess of I₂ in solvents such as aqueous acetic acid, methanol, or DCM/water mixtures. Reaction time is typically 40-60 minutes.[3][4] | Direct formation of a disulfide bond. | Can cause iodination of sensitive residues like Tyr, His, and Trp.[3] The reaction rate is highly solvent-dependent. |
| N-Chlorosuccinimide (NCS) | N-Chlorosuccinimide (NCS) | 3 equivalents of NCS in DMF for on-resin reactions, with reaction times as short as 3.5 minutes, repeated once.[3][5] | Rapid and efficient on-resin formation of a disulfide bond.[5] | A milder alternative to iodine, potentially reducing side reactions.[5] Compatible with other protecting groups like Trt.[5] |
| Mercury(II) Acetate | Mercury(II) Acetate (Hg(OAc)₂) followed by β-mercaptoethanol | 1.0 equivalent of Hg(OAc)₂ per Acm group at pH 4.0 in aqueous acetic acid for 1 hour.[3] | Formation of the free thiol, which then requires a separate oxidation step. | Highly toxic, requiring special handling and disposal of mercury waste.[3] |
| Silver(I) Salts | Silver(I) Tetrafluoroborate (AgBF₄) or Silver(I) Trifluoromethanesulfo nate (AgOTf) followed by DTT | 20 equivalents of silver salt per Acm group in cold TFA with anisole for 1.5 hours.[3] | Formation of the free thiol. | Toxic heavy metal reagents. Requires a subsequent step to remove silver ions.[3] |
III. Experimental Protocols
Protocol 1: On-Resin Disulfide Bond Formation Using Iodine
This protocol is suitable for the simultaneous deprotection of two Pen(Acm) residues and the formation of an intramolecular disulfide bond while the peptide is still attached to the solid support.
-
Resin Preparation: Swell the peptide-resin (containing two Pen(Acm) residues) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Iodine Solution Preparation: Prepare a solution of iodine (typically 10 equivalents relative to the resin loading) in a suitable solvent such as DMF/H₂O (4:1 v/v).[4]
-
Reaction: Add the iodine solution to the swollen resin and agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.
-
Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF to remove excess iodine and soluble byproducts.
-
Quenching (Optional but Recommended): Wash the resin with a 2% solution of ascorbic acid in DMF to quench any residual iodine, followed by further washes with DMF and DCM.[6]
-
Final Cleavage: The cyclic peptide can then be cleaved from the resin using standard procedures (e.g., with a TFA cocktail).
Protocol 2: In-Solution Disulfide Bond Formation Using Iodine
This protocol is for the formation of a disulfide bond after the Acm-protected peptide has been cleaved from the resin and purified.
-
Peptide Dissolution: Dissolve the purified linear peptide containing two Pen(Acm) residues in a solvent such as 40% aqueous acetic acid or an acetonitrile/water mixture at a high dilution (e.g., 2-3 mg/mL) to favor intramolecular cyclization.[2][7]
-
Iodine Addition: While stirring, add a solution of iodine in methanol or 40% acetic acid dropwise until a persistent yellow-brown color is observed.[2][7]
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction is typically complete within 60 minutes.[3]
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears.[3]
-
Purification: Dilute the reaction mixture with water and purify the cyclic peptide by reversed-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide with the desired disulfide bridge.
Protocol 3: On-Resin Disulfide Bond Formation Using N-Chlorosuccinimide (NCS)
This protocol offers a rapid and efficient method for on-resin disulfide bond formation.
-
Resin Swelling: Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.[3]
-
NCS Treatment: Add a solution of NCS (3 equivalents) in DMF to the resin.[3]
-
Reaction: Agitate the mixture for 3.5 minutes.[3]
-
Repeat Treatment: Drain the solution and repeat the NCS treatment one more time for 3.5 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF and then DCM.
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the remaining side-chain protecting groups using an appropriate TFA cocktail.
-
Purification: Purify the crude cyclic peptide by reversed-phase HPLC.
IV. Mandatory Visualizations
Caption: General workflow for the synthesis of a cyclic peptide using this compound.
Caption: Iodine-mediated deprotection of Acm groups and disulfide bond formation.
Caption: Experimental workflow for on-resin disulfide bond formation.
References
- 1. biotage.com [biotage.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]
Application Notes and Protocols for Boc-D-pen(Acm)-OH in the Synthesis of Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides, particularly those cyclized through disulfide bonds, represent a promising class of therapeutic agents due to their enhanced stability, receptor affinity, and specificity compared to their linear counterparts. The incorporation of non-proteinogenic amino acids like D-penicillamine (D-Pen) offers a powerful strategy to introduce further conformational rigidity and resistance to enzymatic degradation. This document provides detailed application notes and protocols for the use of Boc-D-pen(Acm)-OH in the solid-phase peptide synthesis (SPPS) of constrained peptides.
This compound is a derivative of D-penicillamine, an amino acid analog of cysteine featuring two methyl groups on the β-carbon.[1] The N-α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the thiol side chain is protected by the acetamidomethyl (Acm) group. This protection scheme is compatible with standard Boc-based SPPS. The steric bulk introduced by the gem-dimethyl groups of penicillamine restricts the conformational flexibility of the resulting disulfide bridge, leading to a more defined and stable cyclic structure.[1]
Advantages of Incorporating this compound in Peptide Synthesis
The use of this compound in the synthesis of constrained peptides offers several key advantages:
-
Increased Conformational Rigidity: The β,β-dimethyl groups of penicillamine introduce steric hindrance that rigidifies the disulfide bond, resulting in a more defined three-dimensional structure.[1]
-
Enhanced Stability: Peptides containing a penicillamine-cysteine or penicillamine-penicillamine disulfide bond exhibit greater resistance to reductive cleavage compared to those with a natural cysteine-cysteine bond.[1]
-
Improved Receptor Selectivity and Affinity: The constrained conformation can lead to higher binding affinity and selectivity for specific biological targets.[1]
Data Presentation: Quantitative Analysis of Constrained Peptide Synthesis
The following table summarizes representative quantitative data for the synthesis of a constrained peptide containing a disulfide bridge formed from an Acm-protected residue. The data is based on the synthesis of conotoxins, which often employ an orthogonal protection strategy for multiple disulfide bond formations. While this example uses Fmoc-Cys(Acm)-OH, the yields are indicative of what can be expected when employing this compound in a similar synthetic workflow.
| Synthesis Step | Parameter | Typical Value | Monitoring Method | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Coupling Efficiency | >99% | Kaiser Test (Ninhydrin Test) | [2] |
| Boc Deprotection Efficiency | >99% | HPLC of cleaved resin sample | [2] | |
| Cleavage and Deprotection | Crude Peptide Yield | 70-90% | Gravimetric analysis | |
| Disulfide Bond Formation (Iodine-mediated) | Cyclization Yield (from Cys(Acm)) | 78.1% (for Conotoxin MVIIA) | RP-HPLC, Mass Spectrometry | [1] |
| Purification | Final Purity | >95-98% | Analytical RP-HPLC | [3] |
| Overall Yield | 20-30% (for various conotoxins) | Gravimetric analysis | [1] |
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (Boc-SPPS) of the Linear Peptide
This protocol outlines the manual synthesis of a linear peptide containing a this compound residue on a 0.1 mmol scale.
Materials:
-
Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide)
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.[4]
-
Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to activate it. Allow activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Cleavage of the Peptide from the Resin
Materials:
-
Peptide-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 3: Disulfide Bond Formation via Iodine-Mediated Oxidation
This protocol describes the formation of a disulfide bridge from the Acm-protected penicillamine residue in solution.
Materials:
-
Crude linear peptide with Acm-protected penicillamine
-
Acetic acid (AcOH)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Iodine (I₂) solution in a suitable solvent (e.g., AcOH or MeOH)
-
Sodium thiosulfate or ascorbic acid solution (1 M, aqueous)
-
Solvents for HPLC purification (acetonitrile, water, TFA)
Procedure:
-
Dissolution: Dissolve the crude linear peptide in a suitable solvent such as aqueous acetic acid (e.g., 80% AcOH). The concentration should be kept low (e.g., 0.1-1 mg/mL) to favor intramolecular cyclization.
-
Iodine Addition: While stirring vigorously, add a 10- to 50-fold molar excess of the iodine solution dropwise to the peptide solution.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 30-120 minutes.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding 1 M aqueous sodium thiosulfate or ascorbic acid dropwise until the solution becomes colorless.
-
Purification: Purify the cyclic peptide by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final constrained peptide.
Visualizations
Caption: Experimental workflow for constrained peptide synthesis.
Application in Drug Discovery: Targeting Nicotinic Acetylcholine Receptors
Constrained peptides containing D-penicillamine have shown significant potential as modulators of various biological targets. One notable application is in the development of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs).[6][7] These receptors are ligand-gated ion channels involved in a wide range of physiological processes, and their dysregulation is implicated in several neurological disorders, including chronic pain.[6][8]
α-Conotoxins, a class of venom-derived peptides, are known to target nAChRs.[6][7] The synthesis of α-conotoxin analogs incorporating D-penicillamine has led to the development of peptides with dramatically increased potency and selectivity for specific nAChR subtypes, such as the α9α10 nAChR, which is a key target for non-opioid-based pain treatment.[6]
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Conclusion
This compound is a valuable building block for the synthesis of conformationally constrained peptides. Its incorporation can significantly enhance the stability and biological activity of synthetic peptides, making it a powerful tool in drug discovery and development. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Penicillamine-Containing Peptides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillamine, a non-proteinogenic amino acid characterized by a β,β-dimethyl-cysteine structure, is a valuable tool in medicinal chemistry and drug discovery.[1][2] Its incorporation into peptides imparts significant conformational constraints, primarily due to the steric hindrance from the gem-dimethyl group on the β-carbon. This unique structural feature has been exploited to modulate the biological activity, receptor selectivity, and metabolic stability of various peptide hormones and venom-derived toxins.[1][3] These application notes provide an overview of the key applications of penicillamine-containing peptides, along with detailed protocols for their synthesis and evaluation.
The primary therapeutic areas where penicillamine-containing peptides have made a significant impact include the development of receptor antagonists for vasopressin and oxytocin, selective agonists for opioid receptors, and potent analgesics derived from α-conotoxins.[1][3][4] The substitution of cysteine with penicillamine can drastically alter a peptide's pharmacological profile, in some cases converting an agonist into a potent antagonist.[3]
Key Applications and Mechanisms of Action
Vasopressin and Oxytocin Receptor Antagonists
The introduction of penicillamine into the cyclic nonapeptide hormones vasopressin and oxytocin has been a successful strategy for developing potent and selective antagonists of their respective G-protein coupled receptors (GPCRs).[1] These antagonists are valuable research tools and have potential therapeutic applications in conditions such as hyponatremia and preterm labor.[5][6] The conformational rigidity imposed by the penicillamine residue is thought to disrupt the peptide's ability to induce the conformational changes in the receptor required for signal transduction, leading to competitive antagonism.[7]
Delta-Opioid Receptor Selective Agonists
Penicillamine has been instrumental in the development of highly selective agonists for the delta-opioid receptor, another member of the GPCR family. The cyclic enkephalin analogs, [D-Pen², D-Pen⁵]enkephalin (DPDPE) and [D-Pen², L-Pen⁵]enkephalin (DPLPE), are classic examples where the inclusion of two penicillamine residues results in high affinity and selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors.[4] This selectivity is crucial for developing analgesics with potentially fewer side effects than traditional opioids that primarily target the mu-opioid receptor.[8]
Potent and Stable Analgesics from α-Conotoxins
A groundbreaking application of penicillamine substitution is in the stabilization and potency enhancement of α-conotoxins, venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs).[3] The α-conotoxin RgIA analog, RgIA-5474, in which a cysteine residue is replaced with penicillamine, exhibits a staggering 9000-fold increase in potency as an antagonist of the human α9α10 nAChR, a key target for non-opioid based pain treatment.[3][9] The penicillamine substitution not only enhances potency but also improves the peptide's resistance to disulfide shuffling, thereby increasing its stability.[3]
Quantitative Data
The following tables summarize the pharmacological data for representative penicillamine-containing peptides.
Table 1: Oxytocin Receptor Antagonists
| Peptide | Assay System | pA2 Value | Reference |
| [1-Penicillamine,2-leucine]oxytocin | In vitro oxytocic | 7.14 | [10] |
| [1-Penicillamine, 4-threonine]-oxytocin | In vitro oxytocic | 7.55 ± 0.04 | [11] |
| [1-Penicillamine, 2-phenylalanine, 4-threonine]-oxytocin | In vitro oxytocic | 7.67 ± 0.02 | [11] |
Table 2: α-Conotoxin Analogs Targeting nAChRs
| Peptide | Target Receptor | IC50 (nM) | Reference |
| RgIA5 | human α9α10 nAChR | 0.44 | [3] |
| RgIA-5432 | human α9α10 nAChR | 0.39 | [3] |
| RgIA-5474 | rat α9α10 nAChR | 0.39 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Penicillamine-Containing Peptides
This protocol provides a general methodology for the manual synthesis of penicillamine-containing peptides using Boc (tert-butyloxycarbonyl) chemistry.
Materials:
-
Boc-protected amino acids
-
Boc-S-4-methoxybenzyl-L-penicillamine[1]
-
MBHA (4-methylbenzhydrylamine) resin
-
DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
DIEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DMF (N,N-Dimethylformamide)
-
HF (Hydrogen fluoride)
-
Anisole
-
Diethyl ether
-
Acetonitrile
-
Water
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), 10% DIEA in DCM (3x), and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Boc-protected amino acid (including Boc-S-4-methoxybenzyl-L-penicillamine) by dissolving it in DMF with HBTU and DIEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Deprotection and Coupling: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with HF in the presence of anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Washing:
-
Evaporate the HF.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether several times.
-
-
Purification:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: Oxidative Folding of a Penicillamine-Containing Peptide (Example: RgIA-5474)[3]
This protocol describes a two-step disulfide bond formation for a peptide with two disulfide bridges, where one involves a penicillamine residue.
Materials:
-
Linear, purified peptide with appropriate cysteine-protecting groups (e.g., Acm - acetamidomethyl for one pair of cysteines).
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Tris base
-
Iodine (I₂)
-
Acetonitrile
-
TFA
-
HPLC system
Procedure:
-
First Disulfide Bond Formation (Pen-Cys):
-
Prepare a solution of 20 mM potassium ferricyanide and 0.1 M Tris base in water (pH ~7.5).
-
Dissolve the linear peptide in a suitable buffer (e.g., 0.1% TFA in water) and add it dropwise to the ferricyanide solution to a final peptide concentration of approximately 20 µM.
-
Allow the reaction to proceed for 45 minutes at room temperature.
-
Quench the reaction by adding an excess of 0.1% TFA in water to lower the pH.
-
Purify the monocyclic peptide by HPLC.
-
-
Second Disulfide Bond Formation (Cys-Cys):
-
Prepare a 10 mM iodine solution in acetonitrile/water/TFA.
-
Dissolve the purified monocyclic peptide in a suitable buffer and add it dropwise to the iodine solution to a final peptide concentration of approximately 20 µM.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Quench the reaction with a solution of ascorbic acid.
-
Purify the final bicyclic peptide by HPLC.
-
Confirm the final product by mass spectrometry.
-
Protocol 3: In Vitro Radioligand Binding Assay
This protocol provides a general framework for assessing the binding affinity of a penicillamine-containing peptide to its target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., vasopressin V2 receptor).
-
Radiolabeled ligand (e.g., [³H]-Arginine Vasopressin).
-
Unlabeled competitor ligands (including the penicillamine-containing peptide).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled standard ligand).
-
-
Incubation:
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
Caption: A generalized workflow for the discovery and development of penicillamine-containing peptides.
Caption: Signaling pathway of the vasopressin V2 receptor and the mechanism of antagonism.
Caption: Mechanism of action for penicillamine-containing α-conotoxin antagonists at the nAChR.
References
- 1. benchchem.com [benchchem.com]
- 2. Penicillamine - Wikipedia [en.wikipedia.org]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Natural Peptide Toxins as an Option for Renewed Treatment of Type 2 Vasopressin Receptor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor antagonists and their role in clinical medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational study of the potent peptide hormone antagonist [1-penicillamine,2-leucine]oxytocin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts through a Non-Opioid-Based Mechanism. | Semantic Scholar [semanticscholar.org]
- 10. [1-Penicillamine,2-leucine]oxytocin. Synthesis and pharmacological and conformational studies of a potent peptide hormone inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scilit.com [scilit.com]
Application Notes: Boc-D-pen(Acm)-OH for Enhanced Peptidomimetic Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics offer a promising avenue for therapeutic development, combining the high specificity and potency of natural peptides with improved pharmacological properties. A primary challenge in peptide drug development is their inherent instability, particularly their susceptibility to enzymatic degradation in vivo. The incorporation of non-proteinogenic amino acids is a key strategy to overcome this limitation. Boc-D-pen(Acm)-OH, or N-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, is a specialized amino acid derivative that serves as a critical building block in the synthesis of robust peptidomimetics.
The unique structural features of D-penicillamine—specifically the gem-dimethyl group on the β-carbon—introduce significant steric hindrance.[1] This steric bulk can shield adjacent peptide bonds from proteolytic enzymes and conformationally constrain the peptide backbone. The D-configuration further enhances resistance to natural proteases, which are stereospecific for L-amino acids. The acetamidomethyl (Acm) protecting group on the thiol side chain is stable during standard solid-phase peptide synthesis (SPPS) and can be selectively removed to facilitate disulfide bond formation, enabling the creation of cyclic peptidomimetics with further enhanced stability.[1][2]
These application notes provide a comprehensive overview of the use of this compound in creating peptidomimetics with enhanced stability, including quantitative data, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways.
Data Presentation: Enhanced Stability of Penicillamine-Containing Peptidomimetics
The incorporation of penicillamine can dramatically improve the stability of peptides by conferring resistance to disulfide bond shuffling and enzymatic degradation. A notable example is the α-conotoxin RgIA analog, RgIA-5474, where cysteine residues were selectively replaced with penicillamine.
| Peptide | Description | % Globular (Correctly Folded) Form at 24h in 25% Human Serum | % Ribbon (Misfolded) Form at 24h in 25% Human Serum | Fold Increase in Potency (IC50) vs. Native Peptide | Reference |
| RgIA4 (Control) | Native-like α-conotoxin | 64% (±0.5) | 36% (±0.5) | - | [3] |
| RgIA-5474 (Analog) | Penicillamine-substituted α-conotoxin | 94% (±0.7) | 6% (±0.7) | >9000-fold | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Peptidomimetic using this compound via Boc-SPPS
This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating a this compound residue.
Materials:
-
Merrifield or MBHA resin
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Iodine (I2)
-
Acetic acid
-
Methanol
-
Diethyl ether
-
HPLC-grade water and acetonitrile
Procedure:
-
Resin Preparation:
-
Swell the resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 30-60 minutes in a reaction vessel.[4]
-
Drain the solvent.
-
-
Boc-SPPS Cycle (Repeated for each amino acid):
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[6]
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 2-4 equivalents of the desired Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.[4]
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate coupling.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test (a negative result indicates completion).[4]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Peptide Cleavage from Resin:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).[4]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[6]
-
Filter to collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.[6]
-
Dry the crude peptide pellet under vacuum.
-
-
Acm Group Removal and Disulfide Bond Formation (for cyclization):
-
Dissolve the Acm-protected peptide at a low concentration (10⁻³ to 10⁻⁴ M) in 40% aqueous acetic acid.[2]
-
Prepare a solution of iodine (25 to 50-fold excess) in 40% acetic acid or methanol.[2]
-
Add the iodine solution to the peptide solution and allow it to react. The reaction progress can be monitored by HPLC.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Purify the cyclized peptide by reverse-phase HPLC.
-
References
- 1. Clinical pharmacokinetics of D-penicillamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Hindered Amino Acids: A Focus on Boc-D-pen(acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides incorporating sterically hindered amino acids, such as Boc-D-pen(acm)-OH, presents a significant challenge in peptide chemistry. The bulky nature of these residues can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to incomplete couplings, lower yields, and an increased risk of racemization.[1][2][3] This document provides a detailed guide to selecting appropriate coupling reagents and optimized protocols to overcome these synthetic hurdles, ensuring the efficient and high-fidelity synthesis of complex peptides.
The primary difficulties encountered when coupling hindered amino acids include:
-
Slow reaction kinetics: Steric hindrance slows down the rate of amide bond formation.[2]
-
Low coupling efficiency: This can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[3]
-
Increased racemization: Forcing the reaction with extended reaction times or elevated temperatures can lead to the loss of stereochemical integrity of the chiral amino acid.[2][4]
This application note will focus on modern, highly efficient coupling reagents that have proven effective for incorporating challenging residues like this compound.
Recommended Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is critical for the successful synthesis of peptides containing hindered amino acids.[5] Modern peptide synthesis relies on several classes of reagents that offer high reactivity while minimizing side reactions.
Uronium/Aminium Salts
This class of reagents is widely regarded as the most effective for difficult couplings.[5][6] They react with the carboxylic acid to form highly reactive active esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a premier coupling reagent known for its high reactivity and ability to suppress epimerization, making it ideal for sterically hindered amino acids.[1][7] Its efficiency is attributed to the formation of a highly reactive OAt-active ester.[1] A potential side reaction is the guanidinylation of the free N-terminal amine if HATU is used in excess.[1][8]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU, exhibiting similar high reactivity.[9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent with coupling efficiencies comparable to or even exceeding HATU in some cases.[5][10] It incorporates the non-explosive and safer OxymaPure® as a leaving group, offering a significant safety advantage over benzotriazole-based reagents like HATU and HBTU.[5][10][11][12] COMU is also highly soluble in a wide range of solvents.[11]
Phosphonium Salts
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is another highly efficient coupling reagent suitable for hindered amino acids. It does not have the potential for the guanidinylation side reaction associated with uronium salts.[6]
Carbodiimides with Additives
-
DIC (N,N'-Diisopropylcarbodiimide) with OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): The combination of DIC with an additive is a classic and effective method. OxymaPure® has emerged as a superior additive to the traditional HOBt (1-hydroxybenzotriazole), as it is non-explosive and highly effective at suppressing racemization while enhancing coupling efficiency.[13][14] This combination is a cost-effective option for less challenging hindered couplings.
Quantitative Data Presentation
The following table summarizes the performance of various coupling reagents for hindered amino acids based on literature data. The values for coupling efficiency and racemization are approximate and can vary depending on the specific amino acid sequence, reaction conditions, and analytical methods used.
| Coupling Reagent | Typical Coupling Efficiency for Hindered Amino Acids (%) | Typical Racemization (%) | Key Advantages | Key Disadvantages |
| HATU | >95 | <1 | High reactivity, fast reaction times, low racemization.[1][7][15] | Higher cost, potential for guanidinylation side reaction.[1][8] |
| HCTU | >95 | <2 | High reactivity, more cost-effective than HATU.[9] | Potential for side reactions similar to other uronium salts. |
| COMU | >98 | <1 | Excellent efficiency, superior safety profile (non-explosive), high solubility.[10][11][12] | Higher cost. |
| PyBOP | 90-98 | <3 | High efficiency, no guanidinylation side reaction. | Byproducts can be difficult to remove in solution-phase synthesis. |
| DIC/OxymaPure® | 85-95 | <2 | Cost-effective, good performance, low racemization, safe additive.[13][14] | Slower reaction kinetics compared to uronium/phosphonium salts. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using some of the recommended reagents in solid-phase peptide synthesis (SPPS).
General Materials and Equipment:
-
Solid-phase peptide synthesis vessel
-
Shaker/agitator
-
Source of inert gas (Nitrogen or Argon)
-
HPLC system for analysis
-
Mass spectrometer for analysis
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Coupling reagents (HATU, COMU, or DIC/OxymaPure®)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine, peptide synthesis grade
-
Kaiser test kit for monitoring free amines
Protocol 1: Coupling using HATU
-
Resin Swelling: Swell the resin (e.g., 100 mg, 0.5 mmol/g loading) in DMF (2 mL) for 30 minutes in the reaction vessel.
-
Fmoc-Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Kaiser Test: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive test will give a deep blue color).
-
Amino Acid Activation: In a separate vial, dissolve this compound (4 eq., 0.2 mmol), HATU (3.9 eq., 0.195 mmol), in DMF (1 mL). Add DIEA (8 eq., 0.4 mmol). Vortex the solution for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature.
-
Monitoring the Coupling: After 1-2 hours, take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellowish beads) indicates the completion of the coupling. For hindered amino acids, a longer reaction time (up to 4 hours) or a double coupling may be necessary if the Kaiser test remains positive.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 2 mL) and then with DCM (3 x 2 mL).
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling using COMU
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq., 0.15 mmol) and COMU (3 eq., 0.15 mmol) in DMF (1 mL). Add DIEA (6 eq., 0.3 mmol). The solution may change color. Pre-activate for 1 minute.[10][11]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1. COMU-mediated couplings are often very fast, so the reaction can be monitored after 30-60 minutes.
-
Chain Elongation: The resin is ready for the next cycle.
Protocol 3: Coupling using DIC/OxymaPure®
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq., 0.15 mmol) and OxymaPure® (3 eq., 0.15 mmol) in DMF (1 mL).
-
Coupling Reaction: Add the amino acid/OxymaPure® solution to the resin. Then, add DIC (3 eq., 0.15 mmol) to the reaction vessel. Agitate at room temperature.
-
Monitoring and Washing: Monitor the reaction after 2-4 hours using the Kaiser test. Once complete, wash the resin as described in step 7 of Protocol 1.
-
Chain Elongation: The resin is ready for the next cycle.
Diagrams
Experimental Workflow for Hindered Amino Acid Coupling
Caption: A generalized workflow for the coupling of a hindered amino acid in SPPS.
Signaling Pathway of Peptide Bond Formation via an Activated Ester
Caption: The general mechanism of peptide bond formation using an activating reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. oxymapure.com [oxymapure.com]
- 14. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Coupling Efficiency of Boc-D-pen(acm)-OH
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-D-pen(acm)-OH during solid-phase peptide synthesis (SPPS). The unique steric hindrance of the penicillamine backbone requires optimized protocols to ensure high coupling efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor coupling efficiency with this compound?
Poor coupling efficiency of this compound is primarily attributed to two factors:
-
Steric Hindrance: The β,β-dimethyl groups of the penicillamine residue, combined with the bulky Boc protecting group on the N-terminus and the Acm group on the side-chain thiol, create significant steric bulk. This bulk physically obstructs the approach of the activated amino acid to the resin-bound amine, slowing down the rate of peptide bond formation.[1][2][3]
-
Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the solid support, making the N-terminal amine less accessible for the incoming activated this compound.[2][4]
Q2: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, more potent activating agents are generally required.[3] Standard carbodiimide reagents like DCC or DIC alone are often insufficient.[3] Uronium/aminium salt-based reagents are highly recommended.[3][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings due to its high reactivity and ability to suppress racemization.[1][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.[1][5]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with similar high efficiency.[5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also very effective for hindered couplings.[3][6]
Q3: Can I use standard DIC/HOBt for coupling this compound?
While DIC/HOBt is a standard and cost-effective method, it may result in lower yields and require longer reaction times or double coupling for a sterically hindered residue like this compound.[1][3] If using a carbodiimide, the addition of an additive like HOBt or OxymaPure is crucial to improve efficiency and minimize side reactions.[7][8]
Q4: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction.[2] This is a highly recommended strategy to drive the reaction to completion, especially for difficult couplings involving sterically hindered residues like this compound.[2][9] It is advisable to perform a Kaiser test after the first coupling; a positive result (blue beads) indicates the presence of unreacted free amines and the need for a second coupling.[1][10]
Q5: How can I minimize racemization during the coupling of this compound?
Racemization is a significant risk with sterically hindered amino acids due to the potential for prolonged activation times.[11][12] To minimize racemization:
-
Choice of Base: Use a weaker, non-nucleophilic base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA, especially when using uronium/aminium salt reagents.[2][11]
-
Avoid Prolonged Pre-activation: Minimize the time the amino acid is pre-activated with the coupling reagent and base before adding it to the resin.[1][12]
-
Choice of Coupling Reagent: Carbodiimide-mediated couplings in the presence of an additive like HOBt are generally associated with lower racemization risk compared to some more potent activators if not used carefully.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving poor coupling efficiency when using this compound.
Problem: Positive Kaiser test after a standard coupling protocol.
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Speed | Efficiency for Hindered Residues | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient; forms a more reactive OAt-ester.[5][13] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used and very effective reagents.[5][13] |
| HCTU | Uronium/Aminium | Very Fast | Very High | Low | A more cost-effective alternative to HATU.[5] |
| PyBOP | Phosphonium | Fast | High | Low to Moderate | Effective for many sterically hindered amino acids.[5][8] |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Low | Cost-effective, but may require double coupling or longer reaction times.[3] |
| DIC/OxymaPure | Carbodiimide | High | High | Very Low | Preferred carbodiimide method for racemization-prone amino acids.[5] |
Table 2: Recommended Reaction Conditions for this compound Coupling
| Parameter | Standard Conditions | Optimized Conditions for Hindered Coupling | Rationale |
| Equivalents of Amino Acid | 3 eq. | 3 - 5 eq. | Ensures a sufficient excess to drive the reaction to completion. |
| Equivalents of Coupling Reagent | 2.9 eq. | 2.9 - 4.9 eq. | Higher equivalents of a potent activator are needed. |
| Equivalents of Base (e.g., DIPEA) | 6 eq. | 6 - 10 eq. | A higher concentration of base may be required. |
| Reaction Time | 1 - 2 hours | 2 - 4 hours (or overnight) | Allows more time for the sterically hindered reaction to proceed.[2][9] |
| Temperature | Room Temperature | 30 - 40°C | Increased temperature can help overcome the activation energy barrier, but should be used cautiously to avoid side reactions.[1][10] |
| Solvent | DMF | NMP or DMF/DMSO | NMP and DMSO can improve solvation and reduce peptide aggregation.[4][9] |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol describes a robust method for coupling the sterically hindered this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine or DIPEA (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform Boc deprotection using a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1 x 1 minute and 1 x 20 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).[5]
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (5x).[5]
-
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in anhydrous DMF.
-
Add 2,4,6-collidine or DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.[5]
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours at room temperature.[5]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).[5]
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates complete coupling.[5] If the test is positive, proceed with a second coupling (double coupling) by repeating steps 3 and 4.
-
Protocol 2: Double Coupling using DIC/HOBt
This protocol is a cost-effective alternative, incorporating a double coupling to ensure completion.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add this solution to the resin.
-
Add DIC (3 eq.) to the resin suspension.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.[3]
-
-
Intermediate Monitoring and Washing:
-
Perform a Kaiser test. If negative, proceed to step 6.
-
If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3x).
-
-
Second Coupling:
-
Repeat step 2 with fresh reagents.
-
Allow the reaction to proceed for another 2 hours.
-
-
Final Monitoring:
-
Perform a Kaiser test to confirm completion. If the test remains positive, consider switching to a more potent coupling reagent (see Protocol 1) or capping the unreacted amines.
-
-
Final Washing:
-
Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Visualizations
Caption: Experimental workflow for the optimized coupling of this compound.
Caption: Key side reactions in the coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in Boc-D-pen(acm)-OH Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-pen(acm)-OH. The focus is to address challenges related to steric hindrance during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What causes low coupling efficiency when using this compound?
A1: Low coupling efficiency with this compound is primarily due to significant steric hindrance. This arises from the combination of three bulky groups:
-
The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus.[1][2][3]
-
The penicillamine residue itself, which features two methyl groups on the β-carbon, creating substantial bulk close to the reaction center.[4]
-
The acetamidomethyl (Acm) protecting group on the sulfhydryl side chain.
This cumulative bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation and leading to incomplete reactions.[2][5]
Q2: What are the signs of an incomplete or failed this compound coupling reaction?
A2: The most common indicator of an incomplete coupling is a positive result from a qualitative colorimetric test, such as the Kaiser (ninhydrin) test.[2][6] A blue or purple color on the resin beads signifies the presence of unreacted primary amines.[6] Other signs include a lower-than-expected weight gain of the resin and, upon cleavage and analysis, the presence of deletion sequences (the target peptide missing the penicillamine residue) in the HPLC or mass spectrometry results.[1][7]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically demanding couplings involving residues like this compound, standard carbodiimide reagents such as DCC or DIC alone are often insufficient.[8][9] More potent, in-situ activating reagents are highly recommended. These fall into two main classes:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are very effective.[5][8][10] HATU is often preferred for extremely hindered couplings as it forms highly reactive OAt esters.[8][10]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5][8][10]
For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a very effective strategy.[5][8][11]
Q4: My initial coupling of this compound failed (positive Kaiser test). What is the first step I should take?
A4: The most straightforward and immediate action is to perform a "double coupling" (or recoupling).[1][12][13][14] This involves draining the reaction vessel after the first attempt, washing the resin thoroughly with DMF, and then repeating the coupling step with a fresh solution of the activated this compound and coupling reagents.[2] This strategy is often effective in driving the reaction to completion.[8]
Q5: If double coupling fails, what other strategies can I employ?
A5: If a second coupling is unsuccessful, several other parameters can be optimized:
-
Increase Reagent Equivalents: Use a higher excess (e.g., 3-4 equivalents) of this compound and the coupling reagents relative to the resin's substitution level.[1][13]
-
Extend Reaction Time: Sterically hindered couplings are kinetically slow.[1] Increasing the reaction time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[1][8][13]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can help overcome the activation energy barrier.[7][12] However, this should be done with caution as it can increase the risk of racemization.[8][12] Microwave-assisted synthesis is a highly effective method for this purpose.[8]
-
Optimize Solvent: Switching from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP) can help disrupt peptide aggregation and improve reagent accessibility.[8]
Q6: What should I do if all coupling attempts fail?
A6: If the coupling remains incomplete after trying the optimization strategies above, it is crucial to "cap" the unreacted N-terminal amines.[5] This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like DIPEA.[6] Capping acetylates the unreacted amines, preventing them from reacting in subsequent coupling steps. This terminates the deletion sequence, which simplifies the final purification of the desired full-length peptide.[2][7]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Reagent Class | Example Reagent(s) | Relative Reactivity | Key Advantages | Potential Drawbacks |
| Carbodiimides | DIC, DCC | Moderate | Cost-effective, standard for many couplings. | Often insufficient for highly hindered residues like Penicillamine.[8][9] |
| Uronium/Aminium | HBTU, HCTU, HATU | High to Very High | Highly efficient for most difficult couplings.[5][8] | HATU/HCTU are more expensive; byproducts can sometimes be problematic. |
| Phosphonium | PyBOP, PyAOP | High to Very High | Very effective, especially for N-methylated or other difficult residues.[5][12] | Can be more expensive; BOP generates carcinogenic HMPA byproduct.[13] |
| Acyl Fluoride | TFFH (in situ) | Extremely High | Excellent for the most challenging steric hindrance cases.[5][11][15] | Reagents can be moisture-sensitive; requires anhydrous conditions. |
Table 2: Troubleshooting Guide for this compound Coupling
| Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser Test after 1st Coupling | Incomplete reaction due to steric hindrance. | 1. Perform a double coupling with fresh reagents.[1][2] 2. Wash resin thoroughly with DMF before recoupling. |
| Positive Kaiser Test after Double Coupling | Severe steric hindrance; suboptimal conditions. | 1. Increase equivalents of amino acid and coupling reagent (3-4 eq).[1] 2. Extend reaction time (4 hours to overnight).[1][13] 3. Increase temperature moderately (e.g., 40°C), with caution.[12] 4. Switch to a more potent coupling reagent (e.g., from HBTU to HATU or acyl fluoride ).[1][8] |
| Low Final Yield / Presence of Deletion Sequence | Persistent incomplete coupling at the Penicillamine step. | 1. Implement all the solutions for a positive Kaiser test. 2. If the problem persists, cap the unreacted amines with acetic anhydride after the final coupling attempt to simplify purification.[5][6] |
| Difficulty Dissolving Reagents | Poor solvent quality or reagent degradation. | 1. Use high-purity, anhydrous, peptide-synthesis grade DMF or NMP.[1] 2. Ensure coupling reagents are fresh and have been stored properly.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended as a first-line approach for coupling the sterically hindered this compound.
-
Resin Preparation:
-
Swell the resin-bound peptide (with the deprotected N-terminal amine) in high-quality DMF for 30 minutes.
-
Drain the DMF.
-
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[12]
-
-
Coupling Reaction:
-
Add the activation mixture to the drained resin.
-
Agitate the mixture at room temperature for 2 to 4 hours. The extended time is crucial for sterically hindered residues.[13]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction's completion.[2]
-
If the test is negative (yellow beads), the coupling is complete.
-
If the test is positive (blue beads), consider extending the reaction time or proceeding to a double coupling (Protocol 2).
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[3]
-
Protocol 2: Troubleshooting via Double Coupling
This protocol should be performed immediately following an initial coupling attempt that has been identified as incomplete.
-
Wash Step:
-
After the first coupling reaction (e.g., Protocol 1, step 3), drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (at least 3 times) to remove all soluble reagents and byproducts from the initial attempt.[2]
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound exactly as described in Protocol 1, step 2.
-
Add this new activation mixture to the washed resin.
-
Allow the second coupling reaction to proceed for another 2-4 hours at room temperature.[2]
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the reaction.
-
If the test is now negative, wash the resin extensively as described in Protocol 1, step 4.
-
If the test remains positive, consider capping the unreacted amines (Protocol 3).
-
Protocol 3: Capping Unreacted Amines
This is a terminal step for unreacted chains and should be used when coupling cannot be driven to completion.
-
Resin Washing:
-
Following the final unsuccessful coupling attempt and subsequent DMF washes, wash the resin with DCM (3 times).
-
-
Capping Reaction:
-
Final Wash:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the deprotection step for the next cycle.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 肽偶联剂选择指南 [sigmaaldrich.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Strategies for Double Coupling of Boc-D-pen(Acm)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the double coupling of Boc-D-pen(Acm)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its coupling challenging?
This compound is a protected derivative of D-penicillamine, a non-proteinogenic amino acid. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the acetamidomethyl (Acm) group protects the thiol side chain. The primary challenge in coupling this amino acid arises from significant steric hindrance caused by the gem-dimethyl group on the β-carbon. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow and often incomplete coupling reactions.[1]
Q2: What is "double coupling" and why is it recommended for this compound?
Double coupling is a strategy employed in SPPS to enhance the efficiency of difficult coupling reactions. It involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the initial coupling attempt. This approach helps to drive the reaction to completion, especially for sterically hindered residues like this compound, by increasing the concentration of the activated amino acid and providing a second opportunity for all available N-terminal amines on the resin to react.
Q3: How can I monitor the completeness of the coupling reaction for this compound?
The most common method for monitoring coupling completion in SPPS is the qualitative Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete coupling. A negative result (yellow or colorless beads) suggests that the coupling is complete. For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC to detect the presence of deletion sequences.
Q4: What are the potential side reactions associated with the coupling of this compound?
Several side reactions can occur during the coupling of this compound:
-
Racemization/Epimerization: The α-carbon of penicillamine is susceptible to epimerization, particularly when using carbodiimide-based coupling reagents. This can lead to the incorporation of the incorrect stereoisomer into the peptide sequence.[1]
-
S->O Acm Shift: In peptides with a high content of serine or threonine residues, the Acm group can potentially transfer from the cysteine sulfur to the hydroxyl group of these residues during certain deprotection methods.[2][3]
-
Iodination of Sensitive Residues: If iodine is used for on-resin Acm deprotection, sensitive amino acid residues such as tyrosine, methionine, and tryptophan can undergo iodination.[4]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the double coupling of this compound.
dot
Caption: Troubleshooting workflow for incomplete coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after the first coupling. | Steric Hindrance: The β,β-dimethyl group of penicillamine significantly slows down the coupling reaction. | Perform a double coupling: This is the primary strategy to ensure complete reaction. After the first coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Positive Kaiser test persists after double coupling. | Suboptimal Coupling Reagents: The chosen coupling reagent may not be potent enough to overcome the steric hindrance. | Switch to a more potent coupling reagent: Use aminium/uronium salts like HATU or HCTU, which are generally more effective for hindered couplings than carbodiimides like DIC alone. |
| Insufficient Reagent Equivalents: The amount of amino acid and coupling reagents may be too low. | Increase reagent equivalents: Use a 3-5 fold excess of this compound and coupling reagents relative to the resin loading capacity. | |
| Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites. | Use a low-load resin: For longer or more complex peptides, a resin with a lower substitution level (e.g., 0.2-0.5 mmol/g) can reduce aggregation. Consider using a more polar solvent system or adding chaotropic salts. | |
| Presence of deletion sequences in the final product. | Incomplete Coupling: Unreacted amines from the previous cycle lead to the omission of the amino acid in some peptide chains. | Implement a capping step: If double coupling and optimization of reagents are still insufficient, cap any unreacted amines with acetic anhydride to prevent the formation of deletion peptides. |
| Presence of diastereomeric impurities (epimerization). | Over-activation of the amino acid: Prolonged pre-activation or the use of certain coupling reagents can lead to racemization. | Minimize pre-activation time: Add the coupling reagents to the amino acid solution immediately before adding it to the resin. Use racemization-suppressing additives: When using carbodiimides like DIC, always include an additive such as HOBt or Oxyma. |
Quantitative Data on Coupling Reagents
| Coupling Reagent | Class | Typical Coupling Efficiency (for hindered amino acids) | Relative Racemization Risk | Key Considerations |
| HATU/DIPEA | Aminium/Uronium Salt | > 98% | Low | Highly efficient for hindered couplings with rapid reaction times.[5] |
| HBTU/DIPEA | Aminium/Uronium Salt | 95-98% | Low | A reliable and widely used reagent, slightly less reactive than HATU.[5] |
| HCTU/DIPEA | Aminium/Uronium Salt | > 98% | Low | Similar in reactivity to HATU, often with better solubility. |
| DIC/HOBt | Carbodiimide | 90-95% | Moderate | A cost-effective option, but generally less efficient for hindered couplings. The use of HOBt is crucial to suppress racemization. |
| DIC/Oxyma | Carbodiimide | 92-97% | Low | Oxyma is often a more effective racemization suppressant than HOBt. |
| PyBOP/DIPEA | Phosphonium Salt | 95-98% | Low | Highly efficient, particularly for hindered couplings. |
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound using HBTU
This protocol describes a standard double coupling procedure for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform the N-terminal Boc deprotection using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (3x), and DMF (3x).
-
Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (3.0 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x).
-
-
Second Coupling (Double Coupling):
-
Repeat the "First Coupling" step with a fresh solution of activated this compound.
-
Agitate the reaction mixture for an additional 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
dot
References
Technical Support Center: Capping Strategies for Incomplete Boc-D-pen(acm)-OH Coupling
This guide provides troubleshooting advice and detailed protocols for researchers encountering incomplete coupling of Boc-D-penicillamine(acm)-OH during solid-phase peptide synthesis (SPPS). Capping unreacted amines is a critical step to prevent the formation of deletion sequences and ensure the synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-D-pen(acm)-OH coupling reaction often incomplete?
A1: The primary reason for incomplete coupling of this compound is steric hindrance. The bulky nature of the penicillamine residue, with its two methyl groups on the β-carbon, physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This significantly slows down the kinetics of peptide bond formation compared to less hindered amino acids.[1]
Q2: What are the consequences of not capping the unreacted amines after an incomplete coupling step?
A2: If left unblocked, these free amino groups will react during the subsequent coupling cycle. This leads to the formation of "deletion sequences," which are peptides missing the intended this compound residue. These impurities are often challenging to separate from the target peptide during purification due to their similar size and chemical properties, which ultimately reduces the overall yield and purity of your synthesis.[1][2][3][4]
Q3: What is "capping" and how does it resolve the issue of incomplete coupling?
A3: Capping is a chemical process that permanently blocks any unreacted N-terminal amino groups on the peptide chain.[2][4] This is most commonly achieved by acetylation using acetic anhydride.[1][2][3] The resulting N-acetyl group is unreactive in subsequent coupling steps, effectively terminating the "failure" or "deletion" sequences.[1][2] This simplifies the final purification process by minimizing the presence of closely related peptide impurities.[1][4]
Q4: How can I detect if the this compound coupling is incomplete and capping is necessary?
A4: Incomplete coupling is typically monitored using a qualitative colorimetric test on a small sample of the peptide-resin. The most common method is the ninhydrin (Kaiser) test.[5] A positive result, indicated by a deep blue or purple color on the resin beads, signifies the presence of unreacted primary amines, confirming that the coupling reaction is incomplete and capping is recommended.[5] A negative test (yellow or colorless beads) suggests a complete reaction.[5]
Q5: What are the standard reagents used for capping?
A5: The most widely used capping agent is acetic anhydride.[1][2] It is typically used in a capping mixture with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][2]
Q6: How do I confirm that the capping step was successful?
A6: After performing the capping procedure, you should conduct another colorimetric test. A negative Kaiser test (yellow or colorless beads and solution) indicates that all free primary amines have been successfully acetylated and are no longer reactive.[6][7] You can then confidently proceed to the deprotection step for the next cycle of your synthesis.
Troubleshooting Guide for Incomplete Coupling
| Problem / Observation | Potential Cause | Recommended Action |
| Positive Kaiser Test after initial coupling | Steric hindrance of this compound preventing complete reaction. | 1. Double Couple: Wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.[5] 2. Proceed to Capping: If the Kaiser test remains positive after a second coupling, it is crucial to cap the unreacted amines to prevent deletion sequences.[5][7] |
| Positive Kaiser Test after capping procedure | Incomplete capping reaction. | 1. Repeat Capping: Wash the resin thoroughly with DMF and repeat the capping procedure.[6][8] 2. Use Fresh Reagents: Ensure the capping solution is prepared fresh, as acetic anhydride can degrade.[8] 3. Ensure Proper Agitation: Check that the resin is fully suspended and agitated during the reaction to ensure all beads are exposed to the capping solution.[3][8] |
| Low purity of final peptide product despite capping | Sub-optimal capping efficiency leading to low levels of deletion sequences. | 1. Optimize Capping Conditions: Ensure a sufficient excess of capping reagents is used. Common protocols use a significant excess relative to the resin substitution.[6] 2. Confirm Negative Test: Always confirm the absence of free amines with a negative Kaiser test before proceeding to the next synthesis step. |
Quantitative Data: Standard Capping Reagent Compositions
The following table summarizes common capping solution compositions used in solid-phase peptide synthesis. The choice of base and solvent can be adapted to your specific synthesis strategy (e.g., Fmoc or Boc chemistry).
| Capping Cocktail | Reagent | Typical Concentration / Ratio | Reference |
| Standard Acetic Anhydride / Pyridine | Acetic Anhydride | 50 equivalents (based on resin substitution) | [6] |
| Pyridine | 50 equivalents (based on resin substitution) | [6] | |
| Solvent (DMF) | Sufficient to swell the resin | [6] | |
| Acetic Anhydride / DIPEA in DMF | Acetic Anhydride | 5% (v/v) | [1] |
| DIPEA | 1% - 5% (v/v) | [1][9] | |
| Solvent (DMF) | 90% - 94% (v/v) | [1][9] | |
| Acetic Anhydride / Pyridine Ratio | Acetic Anhydride : Pyridine | 3:2 (v/v) | [10] |
| Solvent (DMF or DCM) | Sufficient to swell the resin | [10] |
Experimental Protocols
Protocol 1: Standard Ninhydrin (Kaiser) Test for Monitoring Coupling
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[5]
Reagents:
-
Reagent A: 5% Ninhydrin in ethanol
-
Reagent B: 80% Phenol in ethanol
-
Reagent C: 2% of 0.001M aqueous KCN in pyridine
Procedure:
-
Sample Preparation: Transfer a small sample of peptide-resin (approx. 5-10 mg) to a small glass test tube.
-
Washing: Wash the resin beads with ethanol and discard the solvent.
-
Reagent Addition: Add 2-3 drops each of Reagent A, Reagent B, and Reagent C to the test tube.[5]
-
Heating: Heat the test tube at 100°C for 3-5 minutes.[5]
-
Observation: Observe the color of the beads and the solution.
Protocol 2: Acetic Anhydride Capping of Unreacted Amines
This is the most common procedure for terminating unreacted peptide chains after an incomplete coupling step.[3]
Procedure:
-
Post-Coupling Wash: Following the incomplete this compound coupling attempt, drain the coupling solution from the reaction vessel. Wash the peptide-resin thoroughly with DMF (3 to 5 times) to remove all residual reagents.[3]
-
Prepare Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF. For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.[3][6]
-
Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin, ensuring the resin is fully submerged.[3]
-
Agitation: Gently shake or agitate the reaction vessel at room temperature for 30 minutes.[3][6]
-
Post-Capping Wash: Drain the capping solution from the reaction vessel. Wash the resin extensively with DMF (3 to 5 times) to completely remove excess capping reagents and byproducts.[3]
-
Confirmation: Perform a Kaiser test (Protocol 1) to confirm that all unreacted amines have been successfully capped. If the test is negative, you may proceed to the next deprotection step in your synthesis. If the test remains positive, repeat the capping procedure.[6]
Visualizations
Experimental Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 10. chem.uci.edu [chem.uci.edu]
Preventing side reactions during Acm deprotection of penicillamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the deprotection of Acetamidomethyl (Acm)-protected penicillamine (Pen) residues in peptide synthesis.
Troubleshooting Guides
This section provides solutions to specific problems researchers may encounter during the Acm deprotection of penicillamine.
Issue 1: Incomplete Acm Deprotection
Q: My analytical data (HPLC, Mass Spectrometry) shows a significant amount of starting material remaining after the Acm deprotection reaction. What are the possible causes and how can I resolve this?
A: Incomplete Acm deprotection of penicillamine can be attributed to several factors, often heightened by the steric hindrance from the gem-dimethyl groups of penicillamine. Here is a systematic approach to troubleshoot this issue:
-
Reagent Stoichiometry and Quality: Insufficient equivalents of the deprotecting reagent are a primary cause of incomplete reactions. The quality and age of reagents like iodine or mercury(II) acetate can also impact their reactivity.
-
Solution: Ensure you are using the correct excess of the reagent. Always use fresh, high-quality reagents. For sterically hindered residues like penicillamine, a higher excess of the deprotecting agent may be required compared to cysteine.
-
-
Reaction Time and Temperature: The kinetics of Acm deprotection can be sequence-dependent and influenced by the steric bulk of penicillamine.
-
Solution: Consider extending the reaction time and monitor the reaction progress by HPLC. A slight increase in temperature might be beneficial, but this should be done cautiously to avoid side reactions.
-
-
Solvent and pH: The choice of solvent and maintaining the optimal pH are critical for efficient deprotection.
-
Solution: For mercury(II) acetate deprotection, the reaction is typically carried out in 10% aqueous acetic acid at a carefully adjusted pH of 4.0.[1][2] For iodine-mediated deprotection, the reaction rate is highly solvent-dependent; dipolar solvents like aqueous methanol or acetic acid can lead to faster reactions.[1]
-
-
Steric Hindrance: The gem-dimethyl group of penicillamine can sterically hinder the approach of the deprotecting agent to the sulfur atom.[2][3] This is a more significant factor for penicillamine than for cysteine.
Issue 2: Observation of Unexpected Side Products
Q: I have observed unexpected peaks in my HPLC chromatogram and masses in my mass spectrum that do not correspond to the starting material or the desired product. What are the likely side reactions and how can I minimize them?
A: The formation of side products during Acm deprotection of penicillamine is a common issue. Here are some of the most frequent side reactions and strategies for their mitigation:
-
Disulfide Bond Scrambling: For peptides containing multiple thiol residues, there is a risk of forming incorrect disulfide bonds.
-
Solution: Employing orthogonal protecting groups for different penicillamine/cysteine pairs allows for regioselective disulfide bond formation. This involves the sequential removal of protecting groups and oxidation to form the desired disulfide bridges.
-
-
Oxidation of Sensitive Residues: Amino acids such as methionine (Met), tryptophan (Trp), and tyrosine (Tyr) are susceptible to oxidation, especially with strong oxidizing agents like iodine.[9][10]
-
Solution: Minimize the equivalents of the oxidizing agent and the reaction time. It is crucial to quench the reaction promptly with a scavenger like ascorbic acid or sodium thiosulfate once the deprotection is complete.[10][11] The use of scavengers in the cleavage cocktail is also critical to trap reactive carbocations that can cause side reactions.[12]
-
-
S->O Acm Shift to Serine or Threonine: In peptides with a high content of serine (Ser) or threonine (Thr), the Acm group can transfer from the sulfur of penicillamine to the hydroxyl group of these residues. This side reaction has been observed with heavy metal-based deprotection methods like mercury(II) acetate and thallium(III) trifluoroacetate.[13]
-
Solution: The use of glycerol as a scavenger has been shown to be effective in circumventing this side reaction.[13]
-
-
Iodination of Tyrosine: When using iodine for deprotection, tyrosine residues are susceptible to iodination.[13][14]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Acm deprotection of penicillamine?
A1: Several methods are available, each with its own advantages and drawbacks. The choice of method often depends on the peptide sequence, the presence of other protecting groups, and the desired final product (free thiol vs. disulfide bond).
| Deprotection Method | Reagents | Key Considerations |
| Iodine | I₂ in solvents like aqueous methanol or aqueous acetic acid | Simultaneously removes the Acm group and forms a disulfide bond. Can cause side reactions like tyrosine iodination and methionine oxidation.[9][10][13][14] |
| Mercury(II) Acetate | Hg(OAc)₂ in 10% aq. AcOH, pH 4.0, followed by β-mercaptoethanol | Effective for generating a free thiol but involves toxic heavy metals that require careful disposal.[1][2] Can lead to S->O Acm shift in Ser/Thr-rich peptides.[13] |
| Silver(I) Trifluoromethanesulfonate | AgOTf in TFA/anisole, followed by DTT | Also utilizes a toxic heavy metal. Can be effective but requires careful handling and subsequent removal of silver ions.[9] |
| N-Chlorosuccinimide (NCS) | NCS in DMF | Offers rapid, one-pot deprotection and disulfide bond formation, often performed on-resin.[3][6][15][16][17] |
| Palladium(II) Chloride | PdCl₂ followed by a quenching agent | A newer, milder method for direct disulfide bond formation or generation of a free thiol.[4][5][6][7][8] |
Q2: How can I confirm that the Acm group has been successfully removed from my penicillamine-containing peptide?
A2: The most reliable methods for confirming Acm deprotection are:
-
Mass Spectrometry (MS): This is the most direct method. The mass of the deprotected peptide will be lower than the Acm-protected starting material by 71.08 Da for each Acm group (C₃H₅NO).[14]
-
High-Performance Liquid Chromatography (HPLC): A successful deprotection will result in a new peak with a different retention time from the starting material. By comparing the chromatograms before and after the reaction, you can assess the extent of conversion.[14]
Q3: Can the steric hindrance of penicillamine's gem-dimethyl group affect the efficiency of Acm deprotection?
A3: Yes, the gem-dimethyl group on the β-carbon of penicillamine introduces significant steric bulk compared to the hydrogens in cysteine.[18][19] This can hinder the approach of the deprotection reagent to the sulfur atom, potentially leading to slower reaction rates and incomplete deprotection.[14] It may be necessary to use more forcing conditions (e.g., higher reagent equivalents, longer reaction times) for penicillamine compared to cysteine.
Experimental Protocols
Protocol 1: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation
This protocol is suitable for the simultaneous deprotection of two Pen(Acm) residues to form an intramolecular disulfide bond.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent such as aqueous methanol or aqueous acetic acid. The concentration should be low (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.[1]
-
Iodine Addition: Prepare a solution of iodine (typically 10-15 equivalents per Acm group) in the same solvent. Add the iodine solution dropwise to the stirring peptide solution.[1]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by HPLC and mass spectrometry. The reaction is usually complete within 1-2 hours.[1]
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of sodium thiosulfate or ascorbic acid until the yellow color disappears.[1][11]
-
Purification: Remove the solvent under reduced pressure and purify the cyclized peptide by preparative HPLC.
Protocol 2: Acm Deprotection using Mercury(II) Acetate to Yield a Free Thiol
This protocol is used to obtain a penicillamine residue with a free thiol group.
-
Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[1]
-
pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[1]
-
Reagent Addition: Add mercury(II) acetate (10 equivalents per Acm group). Readjust the pH to 4.0 with aqueous ammonia or acetic acid.[1]
-
Reaction: Stir the mixture gently at room temperature under a nitrogen atmosphere. Monitor the reaction by HPLC.
-
Mercury Precipitation: Once the reaction is complete, add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury.[1]
-
Isolation: Centrifuge the mixture to remove the precipitate and purify the peptide from the supernatant by HPLC.
Visualizations
Caption: Workflow for Acm deprotection of penicillamine peptides.
Caption: Troubleshooting logic for Acm deprotection of penicillamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cleavage Conditions for Penicillamine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of penicillamine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when cleaving peptides containing penicillamine?
A1: The primary challenges stem from the sterically hindered and highly nucleophilic thiol group of penicillamine. Common issues include incomplete removal of the thiol protecting group, side reactions such as S-alkylation by carbocations generated during cleavage, and oxidation of the free thiol to form disulfides. The choice of protecting group for penicillamine's thiol side chain and the composition of the cleavage cocktail are critical to mitigating these challenges.
Q2: Which protecting groups are recommended for the penicillamine thiol group in solid-phase peptide synthesis (SPPS)?
A2: The selection of a protecting group for the penicillamine thiol is crucial for a successful synthesis and cleavage. Commonly used protecting groups include:
-
Trityl (Trt): This is a widely used protecting group that is labile to trifluoroacetic acid (TFA). It is generally suitable for standard cleavage conditions.
-
4-methylbenzyl (4-MeBzl or pMeBzl): This protecting group is more robust than Trt and requires a strong acid like anhydrous hydrogen fluoride (HF) for efficient cleavage.[1] It offers stability during Fmoc-SPPS but necessitates harsher cleavage conditions.[1]
Q3: Why are scavengers essential in the cleavage cocktail for penicillamine-containing peptides?
A3: Scavengers are crucial for preventing side reactions during cleavage.[2] When protecting groups are removed by a strong acid like TFA, highly reactive carbocations are formed.[1][2] These carbocations can be "trapped" by the nucleophilic thiol group of penicillamine, leading to unwanted S-alkylation. Scavengers are added to the cleavage cocktail to quench these reactive species before they can modify the peptide.[2][3]
Q4: What are the most effective scavengers for cleaving penicillamine-containing peptides?
A4: The choice of scavengers depends on the protecting groups used and the other amino acids in the peptide sequence. For penicillamine-containing peptides, a combination of scavengers is often employed:
-
Triisopropylsilane (TIS): Highly effective at quenching trityl cations and other carbocations.[4][5]
-
1,2-Ethanedithiol (EDT): A good scavenger for preventing re-attachment of the peptide to the resin and protecting against tryptophan alkylation.[5][6]
-
Water: Acts as a proton source and helps to hydrolyze ester linkages to the resin.[7]
-
Thioanisole: Useful for protecting methionine from oxidation and assisting in the removal of certain protecting groups.[5]
-
Dithiothreitol (DTT): Can be added to minimize oxidation of the free thiol group.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete cleavage from the resin.2. Peptide precipitation is inefficient.3. Re-attachment of the peptide to the resin. | 1. Extend the cleavage time (e.g., from 2 hours to 4 hours). Perform a small-scale trial to optimize the duration. Consider a stronger cleavage cocktail if using acid-labile resins.[5]2. Ensure the diethyl ether is sufficiently cold (-20°C or colder).[2] Increase the volume of cold ether used for precipitation (at least 10-fold excess).[2]3. Ensure an adequate amount of an appropriate scavenger, like TIS for trityl groups, is used.[3] |
| Mass Spectrometry shows unexpected adducts (e.g., +57 Da, +16 Da) | 1. S-tert-butylation of penicillamine (+57 Da) due to insufficient scavenging of tert-butyl cations.2. Oxidation of the penicillamine thiol to a sulfoxide (+16 Da). | 1. Increase the concentration of scavengers like TIS in the cleavage cocktail.[3] A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[2]2. Add a reducing scavenger like EDT or DTT to the cleavage cocktail.[3] Perform the cleavage under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen.[6] |
| HPLC analysis shows multiple peaks or a broad peak | 1. Incomplete removal of side-chain protecting groups.2. Formation of disulfide-linked dimers or oligomers.3. Racemization of amino acids during synthesis or cleavage. | 1. Increase the cleavage reaction time.[5] For particularly stubborn protecting groups, a stronger acid system like HF may be necessary, though this requires specialized equipment.[1]2. Add a reducing agent like DTT to the cleavage cocktail.[8] The crude peptide can also be treated with a reducing agent post-cleavage.3. While less common during cleavage, ensure that the coupling and deprotection steps during synthesis were optimized to minimize racemization. |
| The cleavage reaction mixture turns a dark color (e.g., brown, purple) | This can be due to the formation of carbocationic species, especially from trityl groups, and their reaction with scavengers or other components. | This is often a normal observation and does not necessarily indicate a problem with the cleavage itself.[4] However, if accompanied by poor yield or purity, it could indicate excessive side reactions. Ensure fresh and high-purity reagents are used. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of Penicillamine(Trt)-Containing Peptides
This protocol is suitable for the complete deprotection and cleavage of a peptide containing Trityl-protected penicillamine from a solid-phase resin.
Materials:
-
Dried peptide-resin (e.g., 100 mg)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (-20°C or colder)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., a glass vial with a screw cap)
-
Filtration apparatus (e.g., a sintered glass funnel)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas source or rotary evaporator
Procedure:
-
Place the dried peptide-resin in the reaction vessel.
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For every 100 mg of resin, prepare 2 mL of the cocktail. A standard cocktail consists of:
-
95% TFA (1.9 mL)
-
2.5% TIS (50 µL)
-
2.5% Water (50 µL)
-
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change to deep yellow or orange is often observed.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and then with DCM to ensure complete recovery of the peptide.[4] Combine all filtrates.
-
Concentrate the filtrate to a small volume using a gentle stream of nitrogen or a rotary evaporator.[4]
-
Add the concentrated solution dropwise to a centrifuge tube containing at least 10 times the volume of cold diethyl ether to precipitate the crude peptide.[4]
-
Centrifuge the mixture to pellet the precipitated peptide.[4]
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.[4]
-
Dry the peptide pellet under vacuum.[4]
Protocol 2: High HF Cleavage of Penicillamine(4-MeBzl)-Containing Peptides
This protocol requires specialized HF cleavage apparatus and expertise due to the hazardous nature of anhydrous hydrogen fluoride. It is used for peptides with more acid-resistant protecting groups like 4-MeBzl.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
p-cresol or anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable HF cleavage apparatus.
-
For each gram of peptide-resin, add 1.0 mL of p-cresol or anisole as a scavenger.[1]
-
Cool the reaction vessel in a dry ice/methanol bath and distill the required amount of anhydrous HF (approximately 10 mL per gram of resin).[1]
-
Stir the mixture at 0°C for 1-2 hours.[1]
-
Evaporate the HF under a stream of nitrogen or under vacuum.[1]
-
Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.[1]
-
Wash the precipitate several times with cold ether to remove the scavengers.[1]
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.[1]
Visualizations
Caption: Standard experimental workflow for the cleavage of penicillamine-containing peptides.
Caption: A logical workflow for troubleshooting common issues in peptide cleavage.
References
Technical Support Center: HPLC Purification of Peptides Containing Boc-D-pen(Acm)-OH
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of synthetic peptides incorporating Boc-D-pen(Acm)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing this compound?
The main challenges arise from the combined physicochemical properties of the Boc group, the D-penicillamine residue, and the Acm protecting group:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) group is bulky and nonpolar, significantly increasing the peptide's overall hydrophobicity. This leads to stronger retention on reversed-phase columns, often requiring higher concentrations of organic solvent for elution.
-
Steric Hindrance: The gem-dimethyl groups on the D-penicillamine residue introduce considerable steric bulk. This can influence the peptide's conformation and its interaction with the stationary phase, potentially leading to broader peaks or altered selectivity compared to cysteine-containing analogues.[1]
-
Potential for Aggregation: The combination of the hydrophobic Boc group and the bulky D-penicillamine can increase the propensity for peptide aggregation, especially at high concentrations. Aggregation can lead to poor peak shape, tailing, and reduced recovery.
-
Solubility Issues: Highly hydrophobic peptides may have poor solubility in the aqueous mobile phases typically used at the start of an HPLC gradient, which can complicate sample preparation and lead to precipitation on the column.[2]
Q2: What is a good starting point for an HPLC method for my this compound peptide?
A standard reversed-phase method is the recommended starting point. Based on established protocols for similar hydrophobic and protected peptides, the following conditions can be considered:
Table 1: Recommended Starting HPLC Conditions
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 5 µm, 4.6 x 150-250 mm | C18, 5-10 µm, 20-50 mm ID x 250 mm |
| Mobile Phase A | 0.1% TFA in HPLC-grade water | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 15-80 mL/min (adjust for column ID) |
| Detection | 214-220 nm (peptide backbone) | 214-220 nm (peptide backbone) |
| Initial Gradient | 5-95% B over 30-60 min (scouting) | Apply optimized analytical gradient |
Note: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape and resolution. For peptides intended for biological assays, TFA may need to be removed via lyophilization or exchanged for another counter-ion like acetate.
Q3: Is the Acm group stable during standard acidic RP-HPLC purification?
Yes, the acetamidomethyl (Acm) protecting group is generally stable to the acidic conditions of standard RP-HPLC using TFA.[3] This stability is a key feature, allowing for the purification of the Acm-protected peptide before any subsequent steps, such as selective deprotection and disulfide bond formation.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of peptides containing this compound.
Problem 1: Poor Peptide Solubility in Sample Injection Solvent
-
Potential Cause: The high hydrophobicity of the peptide due to the Boc and Pen(Acm) residues leads to poor solubility in highly aqueous solutions like the initial mobile phase.
-
Recommended Solutions:
-
Initial Dissolution in Strong Organic Solvents: Dissolve the crude peptide in a minimal amount of a strong, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).
-
Stepwise Dilution: After initial dissolution, slowly add the aqueous mobile phase (or water with 0.1% TFA) to the peptide solution while vortexing to prevent precipitation.
-
Solubility Testing: Before a large-scale injection, perform small-scale solubility tests to find the highest possible aqueous concentration your peptide can tolerate without precipitating.
-
Problem 2: Broad, Tailing, or Split Peaks
-
Potential Cause:
-
Peptide Aggregation: Hydrophobic interactions at high concentrations can cause aggregation on the column.
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column packing material.
-
Steric Effects: The bulky D-penicillamine residue may hinder uniform interaction with the stationary phase.[1]
-
Co-elution of Impurities: Closely related impurities, such as deletion sequences, may co-elute with the main product.
-
-
Recommended Solutions:
-
Work at Dilute Concentrations: Inject a more dilute solution of the peptide onto the column.
-
Optimize Gradient Slope: A shallower gradient around the elution point of the target peptide will increase separation time and can significantly improve the resolution of closely related species.
-
Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 35-45°C) can reduce aggregation and improve peak shape.
-
Change Column Chemistry: If peak shape does not improve, consider a different stationary phase. A C8 or C4 column has lower hydrophobicity and may provide better performance. A phenyl-hexyl column can offer different selectivity.
-
Problem 3: Low or No Recovery of the Peptide from the Column
-
Potential Cause: The highly hydrophobic peptide may be irreversibly adsorbed onto the C18 stationary phase.
-
Recommended Solutions:
-
Use a Less Retentive Column: A C8 or C4 column may provide better recovery for highly hydrophobic peptides.
-
Stronger Elution Conditions: Ensure the gradient goes to a high percentage of organic solvent (e.g., 95-100% Acetonitrile) and is held there long enough to elute strongly retained components.
-
Column Flushing: After the run, flush the column with a strong organic solvent like 100% acetonitrile or isopropanol to remove any irreversibly bound material.
-
Experimental Protocols
Protocol 1: Crude Peptide Preparation and Solubilization
-
Cleavage & Precipitation: After cleavage from the solid-phase resin (e.g., with HF or TFMSA), precipitate the crude peptide using cold diethyl ether.
-
Washing: Wash the peptide pellet thoroughly with cold ether to remove organic-soluble scavengers and byproducts.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Solubilization:
-
Weigh the crude peptide into a clean vial.
-
Add a minimal volume of DMSO or ACN to fully dissolve the peptide.
-
Slowly add Mobile Phase A (0.1% TFA in water) to the desired final concentration, vortexing continuously.
-
If the solution becomes cloudy, add a small amount of the organic solvent until it clears. Note the final organic-to-aqueous ratio.
-
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
Protocol 2: General RP-HPLC Purification Method
This protocol provides a general method that should be optimized for each specific peptide.
-
System Equilibration: Equilibrate the HPLC system, including the preparative C18 column, with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.
-
Scouting Run (Analytical):
-
Inject a small amount of the prepared crude peptide onto an analytical C18 column.
-
Run a broad "scouting" gradient (e.g., 5% to 95% B over 30-60 minutes).
-
Identify the retention time of the main peak corresponding to the target peptide (confirm with mass spectrometry if possible).
-
-
Gradient Optimization (Analytical):
-
Based on the scouting run, design a shallower, focused gradient around the elution time of the target peptide. For example, if the peptide eluted at 40% B in the scouting run, a new gradient might be 30-50% B over 40 minutes. This will improve resolution between the target peptide and closely eluting impurities.
-
-
Preparative Scale-Up:
-
Switch to the preparative column of the same stationary phase.
-
Adjust the flow rate according to the larger column diameter.
-
Apply the optimized gradient from the analytical run.
-
Inject the prepared crude peptide solution. The loading amount will depend on the column size and the complexity of the crude mixture.
-
-
Fraction Collection: Collect fractions throughout the elution of the main peak.
-
Analysis of Fractions: Analyze the purity of each collected fraction using the optimized analytical HPLC method.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
Caption: General workflow for the HPLC purification of a this compound peptide.
Caption: Decision tree for troubleshooting poor peak shape in HPLC purification.
References
Technical Support Center: Mass Spectrometry Analysis of Peptides with Penicillamine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of peptides containing penicillamine. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to specific problems you may encounter during the mass spectrometry analysis of penicillamine-containing peptides.
Question: I am observing multiple unexpected peaks in my mass spectrum for a single penicillamine-containing peptide. What could be the cause?
Answer: The presence of multiple peaks for a single peptide is a common issue when analyzing peptides containing penicillamine or cysteine. The primary reasons for this are:
-
Disulfide Bond Formation: The thiol group (-SH) in penicillamine is highly reactive and can readily oxidize to form disulfide bonds. This can occur intramolecularly (within the same peptide) or intermolecularly (between two peptides), creating a heterogeneous sample population with different masses.[1] This results in the signal for a single peptide being split across multiple peaks corresponding to the reduced monomer, the oxidized dimer, and potentially other oligomeric forms.[2][3]
-
Presence of Monomeric and Dimeric Forms: Penicillamine itself can exist in both a monomeric and a dimeric form in solution, which will be reflected in the mass spectrum.[2][3]
-
Adduct Formation: The peptide may form adducts with salts present in the sample, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[4] These adducts will appear as additional peaks at masses higher than the expected molecular weight of the peptide.
Question: My penicillamine-containing peptide shows poor ionization efficiency and a weak signal in the mass spectrometer. How can I improve this?
Answer: Poor ionization efficiency is a known challenge for some cysteine- and penicillamine-containing peptides.[1] Here are several strategies to enhance the signal:
-
Chemical Derivatization: This is the most effective strategy.[1] It involves a two-step process of reduction and alkylation.
-
Reduction: Existing disulfide bonds are cleaved using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1]
-
Alkylation: The free sulfhydryl groups are then "capped" with an alkylating agent, such as Iodoacetamide (IA), to prevent the re-formation of disulfide bonds.[1] This creates a homogeneous peptide population and can lead to a stronger, more easily interpretable signal.[1]
-
-
Use of Ionization Tags: Certain derivatizing agents are specifically designed to improve the ionization of the peptide, leading to a significant increase in signal intensity.[1]
-
Sample Clean-up: Ensure your sample is properly desalted before analysis. Salts can suppress the ionization of your peptide. Use techniques like C18 spin columns for sample clean-up.[5][6]
-
Optimize Mass Spectrometry Parameters: Adjusting source parameters, such as spray voltage and capillary temperature in ESI-MS, can improve ionization efficiency.[7]
-
Matrix Selection in MALDI-MS: The choice of matrix is crucial for successful MALDI analysis.[8][9] For peptides, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[8] Experimenting with different matrices can improve signal intensity.
Question: I am having difficulty interpreting the fragmentation (MS/MS) spectra of my penicillamine-modified peptide. What should I look for?
Answer: Interpreting MS/MS spectra of modified peptides can be challenging.[10] Here are some key points to consider:
-
Mass Shift of Fragment Ions: The mass of the penicillamine residue will be incorporated into the fragment ions (b- and y-ions) that contain it. You need to account for this mass shift when sequencing the peptide.
-
Neutral Losses: Penicillamine-containing peptides may exhibit characteristic neutral losses during fragmentation. Understanding these fragmentation pathways is crucial for accurate interpretation.
-
Disulfide Bond Fragmentation: If disulfide bonds are present, the fragmentation pattern can be complex. Electron Transfer Dissociation (ETD) is a fragmentation technique that preferentially cleaves disulfide bonds and can be very useful for identifying disulfide-linked peptides.[11]
-
Use of Software: Specialized software can aid in the interpretation of complex MS/MS spectra, especially for peptides with post-translational or chemical modifications.[12][13]
Frequently Asked Questions (FAQs)
What is the best ionization method for analyzing penicillamine-containing peptides?
Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.[14]
-
ESI-MS is well-suited for analyzing complex mixtures of peptides, often coupled with liquid chromatography (LC) for separation.[15] It tends to produce multiply charged ions, which can be advantageous for fragmentation analysis in tandem mass spectrometry.[15][16]
-
MALDI-MS is a rapid and sensitive technique, particularly for analyzing simpler peptide mixtures and for determining the molecular weight of the intact peptide.[8][9] It typically produces singly charged ions.[17]
The choice between ESI and MALDI will depend on the specific experimental goals, sample complexity, and available instrumentation.
How can I prevent disulfide bond scrambling during sample preparation?
Disulfide bond scrambling, the incorrect formation or rearrangement of disulfide bonds, can occur during sample preparation, especially at neutral or alkaline pH and elevated temperatures.[18] To prevent this:
-
Maintain an acidic pH: Keep the sample at a low pH (e.g., using formic acid) to minimize thiol-disulfide exchange reactions.
-
Work at low temperatures: Perform sample handling steps on ice whenever possible.
-
Immediate Alkylation: After reduction of any existing disulfide bonds, immediately proceed with alkylation to block the free thiol groups and prevent them from re-oxidizing or forming new, incorrect disulfide bonds.[1]
What are some common contaminants to watch out for in my mass spectra?
Common contaminants that can interfere with the analysis of your peptide of interest include:
-
Keratin: A common contaminant from skin and dust.
-
Polymers: Such as polyethylene glycol (PEG), which can be leached from plastics.[5]
-
Salts and Buffers: Non-volatile salts and buffers can suppress the signal of your peptide and form adducts. Always use volatile buffers like ammonium bicarbonate or ammonium formate and desalt your sample before analysis.[5]
Experimental Protocols
Protocol 1: Reduction and Alkylation of Penicillamine-Containing Peptides
This protocol is designed to produce a homogeneous sample of a penicillamine-containing peptide by reducing disulfide bonds and alkylating the free thiol groups.
Materials:
-
Peptide sample containing penicillamine
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Iodoacetamide (IA)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1%)
-
C18 desalting spin column
Procedure:
-
Dissolve the peptide: Dissolve the peptide sample in 50 mM ammonium bicarbonate buffer to a final concentration of approximately 1 mg/mL.
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Alternatively, use TCEP at a final concentration of 5 mM and incubate at room temperature for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess iodoacetamide.
-
Desalting:
-
Acidify the sample with 0.1% formic acid.
-
Desalt the sample using a C18 desalting spin column according to the manufacturer's instructions to remove excess reagents and buffer salts.[6]
-
-
Dry and Reconstitute: Dry the desalted peptide sample in a vacuum concentrator and reconstitute in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).
Protocol 2: Sample Preparation for MALDI-MS Analysis
Materials:
-
Derivatized peptide sample (from Protocol 1)
-
MALDI matrix solution (e.g., saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
Procedure:
-
Mix sample and matrix: Mix 1 µL of the peptide sample with 1 µL of the MALDI matrix solution directly on the MALDI target plate.
-
Co-crystallization: Allow the mixture to air dry at room temperature. This will result in the formation of crystals containing both the peptide and the matrix.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.
Protocol 3: Sample Preparation for LC-ESI-MS Analysis
Materials:
-
Derivatized peptide sample (from Protocol 1)
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)
-
LC column (e.g., C18 reversed-phase column)
Procedure:
-
Reconstitute sample: Reconstitute the dried, derivatized peptide sample in mobile phase A.
-
Injection: Inject the sample onto the LC system.
-
Chromatographic Separation: Separate the peptides using a gradient of mobile phase B.
-
Mass Spectrometry Analysis: The eluting peptides are directly introduced into the ESI source of the mass spectrometer for ionization and analysis. The mass spectrometer should be set to acquire both MS1 scans (to determine the mass of the intact peptide) and MS2 scans (for fragmentation and sequencing).
Quantitative Data Summary
The following table illustrates the expected improvement in signal quality after derivatization of a penicillamine-containing peptide. The values are representative and will vary depending on the specific peptide and experimental conditions.
| Parameter | Before Derivatization | After Derivatization (Reduction & Alkylation) |
| Observed Peaks | Multiple peaks (monomer, dimer, adducts) | Single major peak |
| Signal-to-Noise Ratio | Low to moderate | High |
| Ionization Efficiency | Variable, often low | Significantly improved[1] |
| Spectral Complexity | High | Low |
Visualizations
Caption: Workflow for Mass Spectrometry Analysis of Penicillamine Peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography/tandem mass spectrometric analysis of penicillamine for its pharmacokinetic evaluation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 9. masspec.scripps.edu [masspec.scripps.edu]
- 10. Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. publications.aston.ac.uk [publications.aston.ac.uk]
- 14. longdom.org [longdom.org]
- 15. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Supercharged protein and peptide ions formed by electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medizin.uni-muenster.de [medizin.uni-muenster.de]
- 18. benchchem.com [benchchem.com]
Preventing oxidation of the thiol group during Boc-D-pen(acm)-OH handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing oxidation of the thiol group in Boc-D-pen(acm)-OH during experimental handling.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxidation of the thiol group in this compound?
A1: The primary cause of oxidation is the reaction of the protected thiol group with atmospheric oxygen. This process can be significantly accelerated by several factors, including exposure to air, the presence of metal ions (which can act as catalysts), and alkaline pH conditions.[1]
Q2: How does the gem-dimethyl group on the penicillamine residue affect its susceptibility to oxidation compared to a standard cysteine residue?
A2: The gem-dimethyl group on the β-carbon of penicillamine introduces steric hindrance around the sulfur atom. This steric bulk can reduce the rate of certain reactions at the thiol group compared to the less hindered thiol of cysteine.[2][3] While this can offer some protection against unwanted side reactions, proper handling procedures are still crucial to prevent oxidation.
Q3: What are the visible signs of oxidation in my this compound sample?
A3: Visually, you may not see a significant change in the solid material. However, in solution, the formation of disulfide-bridged dimers or other oxidation products can sometimes lead to slight turbidity or precipitation, especially at higher concentrations. The most reliable way to detect oxidation is through analytical techniques such as HPLC and mass spectrometry, which can identify the formation of new species with different retention times and higher molecular weights (in the case of dimerization).
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: For solid this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, solutions should be thoroughly degassed, blanketed with an inert gas (argon or nitrogen), and stored at low temperatures (2-8°C) to minimize oxidation. For longer-term storage, freezing aliquots under an inert atmosphere is advisable.
Troubleshooting Guides
Issue 1: Disulfide Bond Formation Detected During Storage or Handling
Possible Cause:
-
Exposure to Atmospheric Oxygen: The primary culprit for disulfide bond formation is the reaction of the thiol with oxygen.
-
Presence of Metal Ion Contaminants: Trace amounts of metal ions in buffers or on glassware can catalyze the oxidation of thiols.
-
Inappropriate pH: Higher pH (alkaline conditions) can deprotonate the thiol to the more reactive thiolate anion, which is more susceptible to oxidation.
Solutions:
-
Work Under an Inert Atmosphere: Whenever possible, handle solutions of this compound under an inert gas like argon or nitrogen.[4]
-
Use Degassed Solvents: Before dissolving the compound, degas all solvents by sparging with an inert gas or by using a freeze-pump-thaw technique.
-
Incorporate a Chelating Agent: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM) to your buffers to sequester any catalytic metal ions.
-
Maintain an Acidic to Neutral pH: Keep the pH of your solutions in the slightly acidic to neutral range (pH 6-7) to minimize the formation of the highly reactive thiolate anion.
Issue 2: Incomplete Deprotection of the Acm Group with Iodine
Possible Cause:
-
Insufficient Iodine: The stoichiometry of iodine to the Acm-protected thiol is critical for complete deprotection.
-
Suboptimal Reaction Time or Temperature: The kinetics of the deprotection can be influenced by the reaction conditions.
-
Poor Solvent Choice: The solvent system can affect the solubility of both the peptide and the iodine, impacting the reaction efficiency.
Solutions:
-
Optimize Iodine Equivalents: A common starting point is to use a 10- to 50-fold excess of iodine relative to the peptide concentration.[5]
-
Monitor Reaction Progress: Track the disappearance of the starting material and the appearance of the product using RP-HPLC. This will help you determine the optimal reaction time.
-
Adjust Solvent System: Common solvents for iodine-mediated deprotection include aqueous acetic acid, methanol, or DMF/water mixtures.[5] Ensure your peptide is fully dissolved.
Issue 3: Side Reactions Observed During Iodine-Mediated Deprotection
Possible Cause:
-
Iodination of Sensitive Residues: If your peptide contains electron-rich aromatic residues such as tyrosine or tryptophan, prolonged exposure to excess iodine can lead to iodination of these side chains.[5]
-
Oxidation of Methionine: If present, the thioether side chain of methionine can be oxidized by iodine.
Solutions:
-
Minimize Reaction Time: As determined by HPLC monitoring, stop the reaction as soon as the deprotection is complete.
-
Quench Excess Iodine: Immediately after the reaction is complete, quench the excess iodine by adding an aqueous solution of sodium thiosulfate or ascorbic acid until the characteristic yellow color of the iodine disappears.[6]
-
Use Scavengers: For peptides containing sensitive residues, the inclusion of scavengers in the reaction mixture can help to minimize side reactions.
Quantitative Data Summary
While specific quantitative data on the oxidation rate of this compound is not extensively available in the literature, the following table summarizes the key factors influencing thiol oxidation and the recommended preventative measures.
| Factor Influencing Oxidation | Impact on Thiol Group Stability | Recommended Preventative Measure |
| Atmospheric Oxygen | High | Work under an inert atmosphere (Argon or Nitrogen) and use degassed solvents. |
| pH of Solution | Increased oxidation at alkaline pH | Maintain a slightly acidic to neutral pH (6-7). |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze oxidation | Add a chelating agent like EDTA (e.g., 1 mM) to buffers. |
| Temperature | Increased oxidation at higher temperatures | Store solutions at low temperatures (2-8°C for short-term, -20°C or below for long-term). |
| Light Exposure | Can promote oxidative processes | Protect solutions from light by using amber vials or wrapping containers in foil. |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free Solution of this compound
-
Solvent Degassing: Take your desired solvent (e.g., DMF or a buffer) in a flask with a sidearm. Sparge the solvent with a gentle stream of argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Weighing the Compound: Weigh the required amount of solid this compound in a clean, dry vial.
-
Dissolution under Inert Atmosphere: Transfer the vial containing the solid into a glove box or a glove bag filled with an inert gas. Add the degassed solvent to the vial and gently swirl to dissolve the compound completely.
-
Storage: If not for immediate use, seal the vial tightly, ensuring the headspace is filled with the inert gas. Store at the appropriate temperature (2-8°C for short-term).
Protocol 2: Iodine-Mediated Deprotection of the Acm Group and Disulfide Bond Formation
-
Peptide Dissolution: Dissolve the Acm-protected peptide in a suitable solvent mixture, such as aqueous acetic acid or methanol/water, at a concentration that favors intramolecular disulfide bond formation (typically low, e.g., 0.1-1 mg/mL).
-
Iodine Addition: Prepare a stock solution of iodine in a suitable solvent (e.g., methanol). While stirring the peptide solution, add the iodine solution dropwise until a faint, persistent yellow color is observed. A 10- to 50-fold molar excess of iodine is a common starting point.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by RP-HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours at room temperature.
-
Quenching: Once the reaction is complete, add a solution of aqueous sodium thiosulfate or ascorbic acid dropwise until the yellow color of the excess iodine is completely discharged.
-
Purification: Purify the resulting cyclic peptide by preparative RP-HPLC.
Visualizations
Caption: Workflow for preparing and handling this compound solutions to prevent oxidation.
Caption: Chemical pathway for Acm deprotection and potential side reactions.
References
- 1. D-penicillamine and other low molecular weight thiols: review of anticancer effects and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Validation & Comparative
A Head-to-Head Comparison: Boc-D-pen(acm)-OH vs. Fmoc-D-pen(acm)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is pivotal in designing peptides with enhanced therapeutic properties. D-penicillamine (D-pen), a cysteine analogue featuring gem-dimethyl groups on its β-carbon, is a valuable building block for inducing conformational constraints and increasing proteolytic stability. The choice of Nα-protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—for D-pen(acm)-OH significantly impacts the efficiency and outcome of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-D-pen(acm)-OH and Fmoc-D-pen(acm)-OH, supported by established principles and experimental considerations.
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes, which dictate the reagents and conditions for Nα-deprotection and final cleavage. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, commonly cleaved with piperidine.[1] This distinction has significant implications for synthesizing peptides containing D-penicillamine, a sterically hindered amino acid.
Performance Comparison: Boc vs. Fmoc Strategy for D-pen(acm)-OH Incorporation
While direct, side-by-side quantitative data for the performance of this compound versus Fmoc-D-pen(acm)-OH in a single study is not extensively published, performance can be extrapolated from the well-established principles of each chemistry, particularly concerning "difficult" or sterically hindered residues.
General Characteristics and Performance Expectations
| Feature | This compound | Fmoc-D-pen(acm)-OH | Remarks |
| Nα-Deprotection Conditions | Harsher: 50% TFA in DCM[2] | Milder: 20% piperidine in DMF[3] | Fmoc strategy is generally preferred for peptides with acid-sensitive modifications.[] |
| Coupling Efficiency | Generally good, may be improved for aggregation-prone sequences.[1] | May require optimization due to steric hindrance.[5][6] | The steric bulk of D-penicillamine can impede coupling. Longer coupling times or more potent reagents like HATU are often necessary for Fmoc-SPPS.[5][6] |
| Handling of Aggregation | Potentially advantageous. Repetitive acid treatments can disrupt interchain hydrogen bonding.[1] | Can be more challenging as the peptide-resin remains in a neutral state.[7] | For hydrophobic sequences prone to aggregation, the Boc strategy may offer better solvation and higher yields.[1] |
| Side Reactions | Less prone to diketopiperazine formation at the dipeptide stage compared to Fmoc.[7] | Potential for aspartimide formation and diketopiperazine formation.[7] 3-(1-Piperidinyl)alanine formation can occur with C-terminal cysteine analogues.[7] | Careful selection of coupling additives and deprotection conditions can mitigate these side reactions. |
| Orthogonality with Acm group | Fully orthogonal. Acm is stable to TFA. | Fully orthogonal. Acm is stable to piperidine. | The Acm group's stability in both acidic and basic conditions allows for its selective removal post-synthesis to form disulfide bonds.[8] |
| Automation Compatibility | Less amenable to full automation due to the use of hazardous reagents like HF for final cleavage. | Highly compatible with automated peptide synthesizers due to milder reagents and the ability to monitor Fmoc deprotection by UV absorbance.[9] | |
| Cost-Effectiveness | Boc-protected amino acids are generally less expensive.[] | The overall process may be more cost-effective due to higher efficiency for longer peptides and recyclability of some reagents.[] | Cost considerations are project-dependent. |
Expected Quantitative Performance Metrics
| Parameter | This compound | Fmoc-D-pen(acm)-OH |
| Stepwise Coupling Yield | >98% | >98% (with optimized conditions) |
| Crude Peptide Purity | Typically 60-85% | Typically 70-90% |
| Final Yield (for a model decapeptide) | Good | Good to Excellent |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a peptide containing a D-pen(acm) residue.
Boc-SPPS Protocol for Incorporating this compound
-
Resin Preparation:
-
Swell Merrifield resin (for a C-terminal acid) or MBHA resin (for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
Attach the first Boc-protected amino acid to the resin using standard protocols (e.g., cesium salt method for Merrifield resin).[2]
-
-
Peptide Chain Elongation (One Cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM, isopropanol, and then DCM again.[10]
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes (repeat twice). Wash with DCM.[10]
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent such as HBTU/HOBt or DCC/HOBt in DMF or DCM/DMF for 10-15 minutes.[]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling completion using the Kaiser test. If the test is positive, indicating free amines, repeat the coupling step.[10]
-
-
-
Final Cleavage and Deprotection:
-
After completing the sequence, wash the peptide-resin and dry it under vacuum.
-
Treat the resin with a cleavage cocktail such as HF/anisole (9:1, v/v) at 0°C for 1-2 hours in a specialized apparatus.[2]
-
Evaporate the HF, and precipitate the crude peptide with cold diethyl ether.
-
Fmoc-SPPS Protocol for Incorporating Fmoc-D-pen(acm)-OH
-
Resin Preparation:
-
Swell Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal acid) in N,N-dimethylformamide (DMF) for 1-2 hours.[3]
-
Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
-
Peptide Chain Elongation (One Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min). Wash the resin thoroughly with DMF.[11]
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-D-pen(acm)-OH (3-5 equivalents) with a potent coupling reagent such as HATU (2.9-4.5 equivalents) and DIEA (6-10 equivalents) in DMF for 1-2 minutes.[6]
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to steric hindrance, a longer coupling time or a double coupling may be necessary.[5][6]
-
Monitor the coupling completion using the Kaiser test.[6]
-
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA/water/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v), for 2-4 hours at room temperature.[12]
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
-
Acm Group Deprotection and Disulfide Bond Formation
The Acm protecting group is stable to both Boc and Fmoc-SPPS conditions and can be selectively removed to form a disulfide bond.[8]
Method: Iodine-Mediated Deprotection and Cyclization [13][14]
This protocol is suitable for both on-resin and solution-phase cyclization.
-
On-Resin Cyclization:
-
After synthesizing the linear peptide containing two Cys(Acm) or Pen(Acm) residues, swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of iodine (10 equivalents) in DMF for 1-2 hours.
-
Wash the resin with DMF to remove excess iodine, followed by a quenching wash with ascorbic acid or sodium thiosulfate solution until the resin is colorless.
-
Proceed with the final cleavage from the resin.
-
-
Solution-Phase Cyclization:
-
Cleave the Acm-protected linear peptide from the resin.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid or methanol).
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir for 1-2 hours, monitoring the reaction by HPLC.
-
Quench excess iodine with ascorbic acid or sodium thiosulfate.
-
Purify the cyclic peptide by preparative HPLC.
-
Visualizing the Workflow and Logic
Caption: Decision pathway for selecting between Boc- and Fmoc-D-pen(acm)-OH.
Caption: General workflow for cyclic peptide synthesis using Pen(Acm).
Conclusion
Both this compound and Fmoc-D-pen(acm)-OH are viable options for incorporating D-penicillamine into synthetic peptides. The choice between them is dictated by the specific requirements of the peptide sequence and the overall synthetic strategy.
The Fmoc strategy is generally the preferred method for routine peptide synthesis due to its milder deprotection conditions, compatibility with a wider range of sensitive functional groups, and amenability to automation.[3][] However, the steric hindrance of D-penicillamine necessitates careful optimization of coupling conditions, often requiring more potent and expensive coupling reagents and longer reaction times.
The Boc strategy , while employing harsher acidic conditions for deprotection and final cleavage, remains a powerful tool, particularly for the synthesis of hydrophobic and aggregation-prone sequences where it can lead to improved yields and purity.[1]
Ultimately, a thorough understanding of the advantages and limitations of each strategy, as detailed in this guide, will enable researchers to make an informed decision and successfully synthesize complex, D-penicillamine-containing peptides for a wide range of applications in drug discovery and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
A Comparative Guide to Boc and Fmoc Strategies for Penicillamine Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the incorporation of sterically hindered amino acids like penicillamine (Pen) presents significant challenges. The bulky β,β-dimethyl moiety of penicillamine can impede coupling reactions and increase the risk of side reactions, most notably racemization. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical factor in successfully synthesizing penicillamine-containing peptides. This guide provides an objective comparison of these two methodologies, supported by experimental principles, to aid in the selection of the optimal synthetic strategy.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes. The Boc strategy utilizes an acid-labile α-amino protecting group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA). In contrast, the Fmoc strategy employs a base-labile protecting group, which is cleaved using a mild base, typically piperidine. This distinction dictates the choice of side-chain protecting groups, cleavage reagents, and overall compatibility with sensitive residues.
Performance Comparison: Boc vs. Fmoc for Penicillamine Incorporation
While direct, side-by-side quantitative comparisons for the incorporation of penicillamine using both strategies are not extensively published, performance can be inferred from established principles of peptide chemistry and studies on other sterically hindered amino acids.
Due to its steric bulk, the primary challenge with penicillamine is achieving efficient coupling. In both strategies, more potent activating agents are often necessary to drive the reaction to completion. The risk of racemization is also a significant concern and is influenced by the choice of coupling reagents and reaction conditions.
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Supporting Data |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | The Boc group is removed with acid (e.g., TFA), while the Fmoc group is removed with a base (e.g., piperidine).[1] |
| Thiol Side-Chain Protection | 4-methylbenzyl (4-MeBzl) | Trityl (Trt) | Boc-Pen(4-MeBzl)-OH is compatible with the acidic conditions of Boc-SPPS.[2] Fmoc-Pen(Trt)-OH is standard for Fmoc SPPS, as the Trt group is acid-labile and removed during final cleavage.[3] |
| Coupling Efficiency | Can be challenging due to steric hindrance. | Generally high with modern coupling reagents, but may require optimization. | The bulky β,β-dimethyl group of penicillamine slows down coupling reactions in both strategies.[2][4] Extended coupling times or double coupling are often necessary.[2] |
| Recommended Coupling Reagents | Carbodiimides (DCC, DIC) with HOBt are preferred to minimize racemization.[2] More potent reagents like HBTU or HATU can be used but may increase racemization risk.[2] | Phosphonium (PyBOP) or aminium/uronium (HBTU, HATU) salts are generally more effective for hindered amino acids.[3] | Potent activating agents are often required to overcome the steric hindrance of penicillamine.[2][3] |
| Racemization Risk | Can be significant, especially with carbodiimide-based reagents.[2] Careful control of base stoichiometry is crucial if using reagents like HBTU/HATU.[2] | The urethane-based Fmoc group generally suppresses racemization.[4] However, the choice of coupling reagent and base is still critical. | The α-carbon of penicillamine is prone to epimerization during activation and coupling.[2] |
| Final Cleavage | Strong acids like anhydrous hydrogen fluoride (HF).[2] | Trifluoroacetic acid (TFA)-based cocktails.[3] | The choice of final cleavage reagent is dictated by the side-chain protecting groups used in each strategy.[2][3] |
| Side Reactions during Cleavage | HF can generate reactive carbocations, potentially leading to side reactions.[2] | TFA cocktails with scavengers effectively remove the Trt group.[3] | Scavengers are used in both strategies to prevent side reactions with sensitive residues.[2] |
Experimental Protocols
Boc Strategy: Incorporation of Boc-Pen(4-MeBzl)-OH
This protocol outlines a manual coupling cycle for incorporating Boc-Pen(4-MeBzl)-OH.
-
Resin Preparation: Start with a deprotected peptide-resin in a reaction vessel.
-
Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in dimethylformamide (DMF) (2 x 1 min). Wash the resin with DMF (3x).
-
Coupling:
-
In a separate vessel, pre-activate Boc-Pen(4-MeBzl)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Alternatively, for reduced racemization risk, dissolve Boc-Pen(4-MeBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF, add to the resin, followed by the addition of DIC (3 equivalents).[2]
-
Allow the coupling reaction to proceed for 2-4 hours.[2]
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates complete coupling. If the test is positive, repeat the coupling step (double coupling).[2]
-
Washing: After complete coupling, wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to prepare for the next coupling cycle.
Fmoc Strategy: Incorporation of Fmoc-Pen(Trt)-OH
This protocol outlines a manual coupling cycle for incorporating Fmoc-Pen(Trt)-OH.
-
Resin Preparation: Start with a deprotected peptide-resin in a reaction vessel.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Pen(Trt)-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-4 hours. Due to steric hindrance, a longer coupling time or double coupling may be necessary.[4]
-
-
Monitoring: Perform a ninhydrin test to monitor the reaction progress. A negative test indicates complete coupling. If the test is positive, repeat the coupling step.[4]
-
Washing: After complete coupling, wash the resin with DMF (5 times).[4]
-
Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin with DMF (5x) to prepare for the next coupling cycle.
Visualizing the Synthetic Workflows
Caption: Workflow for Boc and Fmoc strategies for penicillamine incorporation.
Conclusion
The choice between Boc and Fmoc strategies for the incorporation of penicillamine depends on several factors, including the specific peptide sequence, the available equipment, and the desired final purity.
The Fmoc strategy is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and amenable to automation.[1] The use of modern, highly efficient coupling reagents can effectively overcome the steric hindrance of penicillamine, although careful optimization of coupling times and monitoring are essential.
The Boc strategy , while requiring harsher acidic conditions for deprotection and final cleavage, remains a robust method.[5] It can be advantageous for sequences prone to aggregation, as the repetitive TFA treatments can help disrupt secondary structures.[1] For penicillamine, the Boc strategy may offer a lower risk of racemization when using carbodiimide-based coupling reagents without a strong base.[2]
Ultimately, a successful synthesis of penicillamine-containing peptides requires careful consideration of the challenges posed by this sterically hindered amino acid. Optimization of coupling conditions, including the choice of reagents, reaction times, and thorough monitoring, is crucial regardless of the chosen strategy.
References
A Researcher's Guide to Protected Penicillamine Derivatives: Boc-D-Pen(Acm)-OH in Focus
In the intricate world of peptide synthesis and drug development, the choice of protecting groups for amino acid side chains is a critical decision that profoundly influences the efficiency of synthesis, the purity of the final product, and the feasibility of creating complex molecular architectures. For the non-proteinogenic amino acid D-penicillamine (Pen), a cysteine analogue with a gem-dimethyl substitution at the β-carbon, the strategic protection of its reactive thiol group is paramount. This guide provides an objective comparison of N-α-Boc-D-penicillamine(acetamidomethyl)-OH (Boc-D-Pen(Acm)-OH) with other commonly used protected penicillamine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal building block for their synthetic strategy.
Penicillamine's unique structure, with its sterically hindered thiol group, imparts valuable properties to peptides, including conformational constraints and increased resistance to enzymatic degradation. However, this steric bulk also presents challenges during peptide synthesis, necessitating careful selection of protecting groups and coupling strategies. This guide will focus on a comparative analysis of the Acetamidomethyl (Acm) protecting group in the context of Boc-based solid-phase peptide synthesis (SPPS), and contrast its performance with other widely used thiol protecting groups such as Trityl (Trt), tert-butyl (tBu), and 4-methoxytrityl (Mmt).
Performance Comparison of Thiol-Protecting Groups for Penicillamine
The selection of a thiol-protecting group is primarily dictated by the desired orthogonality in the synthetic strategy. Orthogonality refers to the ability to selectively remove one protecting group without affecting others, a crucial feature for complex syntheses involving, for example, the regioselective formation of multiple disulfide bonds. The following table summarizes the key characteristics and performance metrics of common thiol-protecting groups for penicillamine.
| Protecting Group | Derivative Example | Cleavage/Deprotection Conditions | Stability & Orthogonality | Potential Issues |
| Acetamidomethyl (Acm) | This compound | Iodine (I₂) in various solvents (e.g., aqueous acetic acid, methanol, DCM) for disulfide bond formation.[1] Mercury(II) acetate (Hg(OAc)₂) at pH 4 followed by β-mercaptoethanol for free thiol generation.[1][2] | Stable to acidic conditions used for Boc deprotection (TFA).[1] Orthogonal to acid-labile (Trt, Mmt, tBu) and base-labile (Fmoc) groups. | Deprotection requires specific, and in the case of mercury salts, highly toxic reagents.[1] Slower reaction kinetics for deprotection compared to acid-labile groups. |
| Trityl (Trt) | Boc-D-Pen(Trt)-OH | Standard TFA cleavage cocktails (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).[3] | Acid-labile; cleaved simultaneously with Boc group and peptide from most resins. Not orthogonal to other acid-labile groups. | Higher tendency for racemization, especially for C-terminal residues. The bulky nature can sometimes lead to incomplete coupling.[4] The liberated trityl cation can cause side reactions if not properly scavenged.[5] |
| tert-butyl (tBu) | Boc-D-Pen(tBu)-OH | Strong acids like trifluoromethanesulfonic acid (TFMSA) or mercury(II) acetate.[6] Stable to standard TFA cleavage conditions. | Stable to TFA, offering orthogonality to the Boc group in some strategies.[6] | Requires harsh cleavage conditions. |
| 4-methoxytrityl (Mmt) | Boc-D-Pen(Mmt)-OH | Very mild acidic conditions (e.g., 1-2% TFA in DCM). | Highly acid-labile, allowing for selective deprotection on-resin while other acid-labile groups (like Boc and tBu) remain intact. | Potential for premature deprotection if exposed to even mildly acidic conditions. |
Experimental Protocols
Detailed methodologies are essential for the successful application of protected penicillamine derivatives in peptide synthesis. The following are key experimental protocols.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound
This protocol outlines a manual Boc-SPPS cycle for incorporating a this compound residue into a peptide chain on a solid support (e.g., Merrifield or MBHA resin).
1. Resin Swelling and Preparation:
-
Swell the resin (e.g., 1 g, 0.5 mmol/g substitution) in dichloromethane (DCM) (10 mL) for 1 hour in a reaction vessel.[7]
-
For the first amino acid, attach it to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).[8]
2. Boc Deprotection:
-
Wash the resin-bound peptide with DCM (3 x 10 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes. Drain the solution.[7]
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 30 minutes.[7]
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL), isopropanol (1 x 10 mL), and DCM (3 x 10 mL).[7]
3. Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (10 mL) to the resin and agitate for 5 minutes. Drain the solution and repeat this step.[8]
-
Wash the resin with DMF (5 x 10 mL).[8]
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.[8]
-
Add a coupling reagent like DIC (3 equivalents) and allow to pre-activate for 5-10 minutes.[8]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of penicillamine, longer coupling times may be necessary.
-
Monitor the coupling reaction using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be required.[8]
5. Washing:
-
After complete coupling, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: On-Resin Deprotection of Acm Group and Disulfide Bond Formation
This protocol is for the simultaneous deprotection of two Pen(Acm) residues on the solid support to form an intramolecular disulfide bond.
1. Resin Preparation:
-
After synthesis of the linear peptide containing two Pen(Acm) residues, wash the peptide-resin with DMF (3 x 10 mL).
2. Acm Deprotection and Cyclization:
-
Suspend the peptide-resin in DMF (approximately 1 mL/gram of resin).[9]
-
Prepare a solution of iodine (I₂) (10 equivalents per Acm group) in DMF/H₂O (4:1 v/v).[9]
-
Add the iodine solution to the resin suspension.[9]
-
Shake the reaction mixture at room temperature for 40-60 minutes.[1][9]
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
3. Quenching and Washing:
-
Filter the resin and wash it with DMF (3 times).[9]
-
Wash the resin with 2% ascorbic acid in DMF to quench any remaining iodine (2 times).[9]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9]
-
The resin with the cyclized peptide is now ready for final cleavage from the support.
Protocol 3: Final Cleavage and Deprotection (for Acm-protected peptide)
This protocol describes the cleavage of the Acm-protected peptide from the resin and removal of other acid-labile side-chain protecting groups.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
2. Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT.[5]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[10]
-
Agitate the mixture at room temperature for 2-4 hours.[10]
3. Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[10]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[8]
-
Dry the crude peptide pellet under vacuum.[8] The Acm group will remain on the penicillamine residue.
Visualizing the Workflow
The following diagrams illustrate the key decision-making processes and workflows in the synthesis of penicillamine-containing peptides.
Caption: Decision tree for selecting a penicillamine thiol protecting group.
Caption: SPPS workflow illustrating orthogonal protection strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Orthogonal Protection Strategies for Peptides with Multiple Cysteines and Penicillamine
For researchers, scientists, and drug development professionals, the synthesis of peptides containing multiple cysteine (Cys) and penicillamine (Pen) residues presents a formidable challenge. The regioselective formation of disulfide bonds is critical for achieving the correct three-dimensional structure and biological activity. This guide provides an objective comparison of orthogonal protection strategies, supported by experimental data, to facilitate the rational design of synthetic schemes for these complex peptides.
Introduction to Orthogonal Protection
Orthogonal protection refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific thiol groups without affecting others.[1] This stepwise approach is essential for directing the formation of multiple disulfide bonds in a controlled manner. The choice of protecting groups for the thiol side chains of cysteine and penicillamine is therefore a critical decision in the synthetic strategy. Penicillamine, with its gem-dimethyl groups on the β-carbon, introduces significant steric hindrance, which can influence the rate of disulfide bond formation and the stability of the resulting bridge.[2] Notably, there is a thermodynamic preference for the formation of Cys-Pen heterodimeric disulfide bonds over Cys-Cys or Pen-Pen homodimers, a factor that can be leveraged in folding strategies.[3]
Performance Comparison of Orthogonal Protection Strategies
The selection of an orthogonal protection strategy is dictated by the desired disulfide connectivity, the overall peptide sequence, and the preferred synthetic workflow (e.g., on-resin vs. solution-phase cyclization). Below is a comparison of common protecting groups and their application in multi-disulfide bond formation.
Table 1: Common Thiol Protecting Groups and Their Orthogonal Deprotection Conditions
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To | Key Features |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), or standard TFA cleavage cocktail.[4] | Acm, tBu, Mob | Cost-effective; can be selectively removed on-resin. |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver trifluoromethanesulfonate (AgOTf).[4] | Trt, Mmt, tBu, Mob | Stable to TFA; allows for purification of the protected peptide before disulfide bond formation. |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 0.5-2% TFA in DCM).[5] | Acm, tBu, Mob, Trt | Highly acid-labile, enabling selective on-resin deprotection. |
| tert-Butyl | tBu | Strong acids (e.g., TMSBr/TFA), Hg(OAc)₂.[5] | Acm, Trt, Mmt, Mob | Stable to TFA and iodine oxidation. |
| 4-Methoxybenzyl | Mob | Strong acids (e.g., HF, TFMSA), or TFA at elevated temperatures.[6] | Acm, Trt, Mmt | More stable to TFA than Trt, useful in Boc-SPPS or for late-stage deprotection in Fmoc-SPPS. |
Table 2: Comparison of Published Orthogonal Strategies for Multi-Disulfide Peptides
| Strategy | Peptide Type | Protecting Group Combination | Disulfide Formation Method | Overall Yield | Reference |
| A | Conotoxins (3 disulfide bonds) | Cys(Mob), Cys(Trt), Cys(Acm) | Sequential, solution-phase oxidation | 20-30% | [6][7] |
| B | Bicyclic Peptide (2 disulfide bonds) | Cys(Acm), Cys(Trt), Pen(Trt) | Sequential, on-resin, solvent-dependent iodine oxidation | Not explicitly quantified |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc/tBu chemistry. Fmoc-protected amino acids, including the cysteine and penicillamine derivatives with their respective side-chain protecting groups, are sequentially coupled to the growing peptide chain. Each coupling cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next amino acid activated with a coupling reagent such as HBTU in the presence of a base like DIPEA.
Strategy A: Sequential Solution-Phase Disulfide Formation for a Three-Disulfide Conotoxin
This strategy employs a combination of Trt, Acm, and Mob protecting groups to achieve regioselective disulfide bond formation.[6][8]
-
First Disulfide Bond (Trt Removal and Oxidation):
-
The fully protected linear peptide is cleaved from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v), which simultaneously removes the Trt group.
-
The crude linear peptide with two free thiols is dissolved in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.0) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
The first disulfide bond is formed by air oxidation or by the addition of a mild oxidizing agent like 2,2'-dithiodipyridine (DTDP). The reaction is monitored by HPLC.
-
-
Second Disulfide Bond (Acm Removal and Oxidation):
-
The monocyclic peptide with Acm-protected cysteines is purified by RP-HPLC.
-
The purified peptide is dissolved in a solvent mixture (e.g., 90% acetic acid in water).
-
Iodine (I₂) is added to simultaneously deprotect the Acm groups and form the second disulfide bond. The reaction is monitored by HPLC and quenched with ascorbic acid.
-
-
Third Disulfide Bond (Mob Removal and Oxidation):
-
The bicyclic peptide with Mob-protected cysteines is purified by RP-HPLC.
-
The Mob groups are removed by treatment with a strong acid, such as TFA at an elevated temperature (e.g., 40-45°C for 4-18 hours), or with HF.
-
The resulting free thiols are oxidized to form the final disulfide bond using a mild oxidizing agent like iodine in a suitable solvent. The final product is purified by RP-HPLC.
-
Strategy B: Sequential On-Resin Disulfide Formation for a Bicyclic Cys/Pen Peptide
This strategy leverages the differential reactivity of Trt and Acm protecting groups towards iodine in different solvents for on-resin cyclization.
-
First Disulfide Bond (Solvent-Selective Trt Removal and Oxidation):
-
The linear peptide is synthesized on the resin with the desired combination of Cys(Acm), Cys(Trt), and Pen(Trt).
-
The peptidyl-resin is swelled in a non-polar solvent like dichloromethane (DCM).
-
A solution of iodine in DCM is added to the resin. Under these conditions, the Trt groups on both Cys and Pen are selectively removed and oxidized to form the first disulfide bond, while the Acm group remains intact. The reaction is monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.
-
-
Second Disulfide Bond (Acm Removal and Oxidation):
-
The resin is thoroughly washed to remove excess iodine and byproducts.
-
The resin is then swelled in a polar solvent like dimethylformamide (DMF).
-
A solution of iodine in DMF is added to the resin. In this solvent, the Acm group is removed, and the second disulfide bond is formed.
-
-
Cleavage and Deprotection:
-
The bicyclic peptide is cleaved from the resin, and the remaining side-chain protecting groups are removed using a standard TFA cleavage cocktail. The final product is purified by RP-HPLC.
-
Visualization of Orthogonal Strategies
Strategy A: Sequential Solution-Phase Synthesis of a Three-Disulfide Peptide
Caption: Workflow for Strategy A.
Strategy B: Sequential On-Resin Synthesis of a Bicyclic Peptide
References
- 1. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NMR Characterization of Boc-D-pen(acm)-OH and its Cysteine Analogue
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of therapeutic peptides and other complex organic molecules, the precise characterization of protected amino acid building blocks is of paramount importance. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-α-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine (Boc-D-pen(acm)-OH) and its structurally related analogue, N-α-(tert-butoxycarbonyl)-S-(acetamidomethyl)-D-cysteine (Boc-D-Cys(acm)-OH).
Comparison of Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated chemical shift (δ) ranges for this compound and Boc-D-Cys(acm)-OH. These predictions are derived from established chemical shift values for common functional groups in organic molecules.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | This compound | Boc-D-Cys(acm)-OH | Multiplicity |
| C(CH₃)₃ (Boc) | 1.40 - 1.50 | 1.40 - 1.50 | s |
| C(CH₃)₂ (Penicillamine) | 1.30 - 1.60 | - | s |
| CH₃ (Acetamidomethyl) | 1.90 - 2.10 | 1.90 - 2.10 | s |
| S-CH₂-N | 4.30 - 4.60 | 4.30 - 4.60 | d |
| β-CH₂ (Cysteine) | - | 2.80 - 3.20 | m |
| α-CH | 4.20 - 4.50 | 4.30 - 4.60 | m |
| NH (Boc) | 5.00 - 5.50 | 5.00 - 5.50 | d |
| NH (Acm) | 7.80 - 8.30 | 7.80 - 8.30 | t |
| COOH | 10.0 - 13.0 | 10.0 - 13.0 | br s |
s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | This compound | Boc-D-Cys(acm)-OH |
| C H₃ (Boc) | 28.0 - 29.0 | 28.0 - 29.0 |
| C (CH₃)₃ (Boc) | 79.0 - 81.0 | 79.0 - 81.0 |
| C (CH₃)₂ (Penicillamine) | 25.0 - 35.0 | - |
| β-C (Penicillamine) | 45.0 - 50.0 | - |
| C H₃ (Acetamidomethyl) | 22.0 - 24.0 | 22.0 - 24.0 |
| S-C H₂-N | 35.0 - 40.0 | 35.0 - 40.0 |
| β-C H₂ (Cysteine) | - | 35.0 - 40.0 |
| α-C H | 55.0 - 60.0 | 50.0 - 55.0 |
| C =O (Boc) | 155.0 - 157.0 | 155.0 - 157.0 |
| C =O (Acm) | 169.0 - 172.0 | 169.0 - 172.0 |
| C OOH | 173.0 - 176.0 | 172.0 - 175.0 |
Experimental Protocols
A general methodology for the NMR characterization of Boc-protected amino acids is provided below. Specific parameters may need to be optimized for the instrument and sample.
Sample Preparation
-
For ¹H NMR: Weigh approximately 5-10 mg of the solid sample.
-
For ¹³C NMR: Weigh approximately 20-50 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the compound's solubility.
-
Transfer the solution to a clean, dry 5 mm NMR tube. If necessary, filter the solution to remove any particulate matter.
NMR Data Acquisition
NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
For ¹H NMR: A standard one-dimensional proton spectrum should be acquired. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio. The residual solvent peak is used as an internal reference.[1]
-
For ¹³C NMR: A proton-decoupled one-dimensional carbon spectrum is acquired. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (from several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus. The solvent carbon signals are used for chemical shift referencing.[1]
Data Processing and Analysis
-
The acquired Free Induction Decay (FID) is processed using appropriate software.
-
Standard processing steps include Fourier transformation, phase correction, and baseline correction.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of a protected amino acid.
References
Confirming Incorporation of Boc-D-pen(Acm)-OH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is paramount to achieving the desired biological activity and structural integrity of the final product. Boc-D-pen(acm)-OH, a protected D-penicillamine derivative, is a valuable building block for introducing conformational constraints and enhancing proteolytic stability. This guide provides an objective comparison of key analytical techniques used to confirm its incorporation into a peptide chain, comparing its analytical signature to peptides synthesized with alternative protecting group strategies.
Performance Comparison of Analytical Techniques
The choice of analytical technique to verify the incorporation of this compound depends on the specific information required, from simple confirmation of mass to detailed structural elucidation. The following tables summarize the expected outcomes for a model peptide containing this compound compared to an alternative, such as a peptide with an Fmoc N-terminal protecting group and a Trityl (Trt) protected D-penicillamine (Fmoc-D-pen(Trt)-OH).
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Peptide with this compound | Peptide with Fmoc-D-pen(Trt)-OH | Rationale |
| Expected Retention Time | Shorter | Significantly Longer | The Trityl (Trt) group is substantially more hydrophobic than the Acetamidomethyl (Acm) group, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. |
| Peak Shape | Generally sharp and symmetrical | Prone to broadening | The high hydrophobicity of the Trt group can lead to aggregation and poor solubility in typical mobile phases, resulting in broader peaks. |
| Solubility | Generally good in standard mobile phases | Can be poor in aqueous mobile phases | The bulky, nonpolar Trt group reduces the overall polarity of the peptide. |
Table 2: Mass Spectrometry (MS)
| Parameter | Peptide with this compound | Peptide with Fmoc-D-pen(Trt)-OH | Rationale |
| Expected [M+H]⁺ (Precursor Ion) | Theoretical Mass + 320.41 Da (this compound residue) | Theoretical Mass + 613.76 Da (Fmoc-D-pen(Trt)-OH residue) | The mass of the incorporated protected amino acid will be reflected in the total mass of the peptide. |
| Characteristic Fragmentation (MS/MS) | Neutral loss of 100 Da (Boc group) or 56 Da (isobutylene). | In-source fragmentation may show loss of the Trt group (243.3 Da). | The tert-butyloxycarbonyl (Boc) group is labile and readily fragments in the mass spectrometer, providing a clear signature of its presence. The Trt group is also acid-labile and can be lost during ionization. |
| Acm vs. Trt Group Stability | Acm group is stable under typical ESI conditions. | Trt group is prone to in-source decay. | The Acm-protected peptide is often the primary species observed in the mass spectrum, whereas the Trt group's lability can complicate spectral interpretation. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Peptide with this compound | Peptide with Fmoc-D-pen(Trt)-OH | Rationale |
| ¹H NMR Signature | Singlet around 1.4 ppm (9H, Boc group); Singlet around 1.9-2.1 ppm (3H, Acm CH₃); Doublet around 4.2-4.5 ppm (2H, Acm CH₂) | Multiplets in the aromatic region (7.2-7.8 ppm) from the Fmoc and Trt groups. | The characteristic chemical shifts of the protons on the protecting groups provide direct evidence of their presence. |
| ¹³C NMR Signature | Resonances around 28 ppm (Boc CH₃), 80 ppm (Boc quaternary C), 23 ppm (Acm CH₃), and 32 ppm (Acm CH₂). | Multiple resonances in the aromatic region (120-145 ppm). | The carbon chemical shifts of the protecting groups are distinct and can be used for confirmation. |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy
| Parameter | Peptide with this compound | Peptide with Fmoc-D-pen(Trt)-OH | Rationale |
| Characteristic Bands | Carbonyl stretch of the Boc group (~1690-1710 cm⁻¹); Amide I band of the Acm group (~1640-1660 cm⁻¹). | Additional aromatic C-H stretching and bending vibrations from the Fmoc and Trt groups. | The vibrational frequencies of the functional groups within the protecting groups can be detected, although they may overlap with peptide backbone signals. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate confirmation of this compound incorporation.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: UV absorbance at 220 nm.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare the sample as for RP-HPLC, but at a lower concentration (e.g., 10-100 µg/mL).
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Column: A C18 column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
-
MS/MS Scan: Perform data-dependent acquisition to obtain fragmentation spectra of the most abundant precursor ions.
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a standard one-dimensional carbon spectrum.
-
2D NMR (optional): COSY, TOCSY, and HSQC experiments can be performed for complete assignment of all proton and carbon signals.
-
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The peptide can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film after solvent evaporation.
-
Instrumentation: An FTIR spectrometer with a suitable detector.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the protecting groups and the peptide backbone.
Mandatory Visualizations
Caption: Workflow for synthesis and analytical confirmation.
Caption: Mass spectrometry fragmentation pathway.
Penicillamine vs. Cysteine in Peptides: A Comparative Guide to Enhanced Stability
For researchers, scientists, and drug development professionals, the stability of peptide-based therapeutics is a critical determinant of their efficacy and clinical success. A key strategy to bolster peptide stability involves the substitution of the naturally occurring amino acid cysteine (Cys) with its synthetic analogue, penicillamine (Pen). This guide provides an objective comparison of the stability of peptides containing penicillamine versus those with cysteine, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.
Enhanced Stability with Penicillamine: The Evidence
Penicillamine, a β,β-dimethylated analogue of cysteine, offers significant advantages in peptide stability primarily due to the steric hindrance provided by its gem-dimethyl group. This structural feature directly impacts disulfide bond stability and resistance to enzymatic degradation.
Increased Resistance to Reduction
Disulfide bonds are susceptible to reduction by endogenous thiols like glutathione, leading to peptide inactivation. The bulky dimethyl group in penicillamine sterically hinders the approach of reducing agents, making Pen-containing disulfide bonds significantly more resistant to cleavage than Cys-Cys bonds.
A study on the reduction of various disulfides demonstrated this enhanced stability. While tributyl phosphine could quantitatively reduce captopril disulfide, it failed to produce any detectable reduction of penicillamine disulfide[1]. Thiol reductants showed limited efficacy, with glutathione, dithioerythritol, and cysteine achieving only 15%, 8%, and 5.1% reduction of penicillamine disulfide, respectively[1]. Notably, the reduction of a mixed penicillamine-cysteine disulfide by glutathione was six times higher than that of a penicillamine-penicillamine disulfide, though still significantly less than that of Cys-Cys bonds[1].
| Reductant (25 mM) | % Reduction of Penicillamine Disulfide |
| Glutathione | 15%[1] |
| Dithioerythritol | 8%[1] |
| Cysteine | 5.1%[1] |
Table 1: Reduction of Penicillamine Disulfide by Various Thiol Reductants. This table summarizes the percentage of penicillamine disulfide reduced by different thiol reductants, highlighting its significant resistance to reduction compared to typical Cys-Cys disulfide bonds.
Improved Serum Stability and Resistance to Disulfide Shuffling
The increased stability of Pen-containing peptides is also evident in complex biological media like human serum. Disulfide shuffling, a process where disulfide bonds are rearranged, can lead to loss of a peptide's specific three-dimensional structure and, consequently, its biological activity.
A compelling example is the α-conotoxin RgIA, a peptide targeting nicotinic acetylcholine receptors for pain management. An analogue, RgIA-5474, where a cysteine residue is replaced by penicillamine, demonstrated markedly improved stability in human serum compared to its all-cysteine counterpart, RgIA4. After 24 hours in 25% human serum, 94% of RgIA-5474 remained in its active globular form, with only 6% converting to the inactive ribbon form. In contrast, only 64% of RgIA4 remained in the globular form, with 36% undergoing disulfide shuffling to the ribbon isomer.
| Peptide | % Globular Form (Active) after 24h | % Ribbon Form (Inactive) after 24h |
| RgIA-5474 (Pen-containing) | 94% (±0.7) | 6% (±0.7) |
| RgIA4 (Cys-containing) | 64% (±0.5) | 36% (±0.5) |
Table 2: Stability of RgIA Analogues in 25% Human Serum. This table illustrates the superior resistance of the penicillamine-containing peptide RgIA-5474 to disulfide shuffling compared to the cysteine-containing RgIA4 after 24 hours of incubation in human serum.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, this section details the methodologies for key experiments.
Serum Stability Assay
This protocol outlines the steps to assess the stability of peptides in human serum, focusing on resistance to disulfide shuffling and degradation.
Materials:
-
Test peptides (Pen- and Cys-containing analogues)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Peptide Preparation: Dissolve the test peptides in a suitable buffer (e.g., PBS) to create stock solutions.
-
Incubation: Incubate the peptides in human serum (e.g., 25% or 90% serum in PBS) at a final peptide concentration of 0.1 mg/mL at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile with 1% TFA) to precipitate serum proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the different peptide isoforms (e.g., globular vs. ribbon). The percentage of each form is calculated based on the area under the corresponding peak in the HPLC chromatogram.
Disulfide Bond Reduction Assay
This protocol describes a method to compare the susceptibility of disulfide bonds in Pen- and Cys-containing peptides to chemical reduction.
Materials:
-
Test peptides
-
Reducing agents (e.g., glutathione, dithiothreitol)
-
Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., a solution to stop the reduction, such as an alkylating agent or acidification)
-
Analytical method to quantify free thiols or intact peptide (e.g., Ellman's reagent assay, HPLC, or LC-MS)
Procedure:
-
Peptide and Reductant Preparation: Prepare solutions of the test peptides and reducing agents in the chosen buffer.
-
Reaction Initiation: Mix the peptide and reducing agent solutions to initiate the reduction reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Time Points and Quenching: At specific time intervals, take aliquots of the reaction mixture and stop the reaction using a suitable quenching method.
-
Analysis: Quantify the extent of reduction by measuring the decrease in the intact peptide concentration or the increase in free thiol groups.
Visualizing the Context: Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental design is crucial for interpreting stability data. The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Experimental workflow for comparing peptide stability in serum.
Caption: Signaling pathway of α-conotoxin antagonism at nAChRs.
Conclusion
The incorporation of penicillamine into peptide sequences represents a robust strategy for enhancing their stability, a crucial factor for the development of potent and effective peptide-based drugs. The steric hindrance afforded by the gem-dimethyl groups of penicillamine significantly increases the resistance of disulfide bonds to reduction and minimizes disulfide shuffling in biological fluids. The experimental data and protocols provided in this guide offer a framework for researchers to evaluate and compare the stability of penicillamine- and cysteine-containing peptides, thereby facilitating the design of next-generation peptide therapeutics with improved pharmacokinetic profiles.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-D-pen(acm)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of peptides synthesized using the D-penicillamine derivative, Boc-D-pen(acm)-OH. The incorporation of D-penicillamine, a chiral amino acid with a β,β-dimethylcysteine structure, into peptide sequences often imparts unique conformational constraints and biological properties. This guide focuses on the well-documented use of D-penicillamine in the development of potent and selective antagonists for G-protein coupled receptors, particularly the oxytocin (OT) and vasopressin (AVP) V1a receptors. Experimental data is presented to compare the performance of these peptides against alternatives, and detailed experimental protocols are provided.
Introduction to D-Penicillamine in Peptide Synthesis
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group protects the N-terminus, while the acetamidomethyl (Acm) group protects the thiol side chain of D-penicillamine. The incorporation of D-penicillamine in place of cysteine residues can lead to peptides with increased resistance to enzymatic degradation and enhanced receptor affinity and selectivity. The bulky gem-dimethyl group on the β-carbon of D-penicillamine restricts the conformational freedom of the peptide backbone and the disulfide bridge, which can favor a bioactive conformation for receptor antagonism.[1][2]
Comparative Biological Activity of D-Penicillamine-Containing Peptides
The primary application of peptides synthesized with this compound has been in the development of antagonists for the oxytocin and vasopressin V1a receptors. These receptors are involved in a variety of physiological processes, including uterine contractions, blood pressure regulation, and social behaviors.
Oxytocin Receptor Antagonists
The substitution of L-cysteine with D-penicillamine at position 1 of oxytocin has been shown to convert the natural agonist into a potent antagonist.[1] This is attributed to the conformational changes induced by the bulky D-penicillamine residue.[2]
| Peptide/Analog | Receptor Target | Biological Activity | Potency (pA2) | Reference |
| [Pen1]-Oxytocin | Oxytocin Receptor | Antagonist | 7.23 ± 0.04 (in vitro oxytocic response) | [3] |
| [dPen1, Tyr(Me)2]-AVP | Vasopressin V1a Receptor | Antagonist | 8.62 (antivasopressor) | [3] |
| Atosiban | Oxytocin/Vasopressin V1a Receptor | Antagonist | - | [4] |
| Native Oxytocin | Oxytocin Receptor | Agonist | - | [1] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a more potent antagonist.
Vasopressin V1a Receptor Antagonists
Similarly, the incorporation of D-penicillamine into vasopressin analogs has yielded potent V1a receptor antagonists. These antagonists are valuable research tools for studying the cardiovascular and central nervous system effects of vasopressin.
| Peptide/Analog | Receptor Target | Biological Activity | Potency (pA2) | Reference |
| [dPVDAVP] | Vasopressin V1a Receptor | Antagonist | 7.82 ± 0.05 (antivasopressor) | [3] |
| Manning Compound | Vasopressin V1a Receptor | Antagonist | High Affinity | [5] |
| Native Arginine Vasopressin (AVP) | Vasopressin V1a/V1b/V2 Receptors | Agonist | - | [6] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a D-Penicillamine Containing Oxytocin Antagonist
This protocol describes the manual synthesis of a cyclic oxytocin antagonist incorporating D-penicillamine using Boc chemistry.
Materials:
-
This compound
-
Other Boc-protected amino acids (e.g., Boc-Tyr(tBu)-OH, Boc-Ile-OH, Boc-Gln(Trt)-OH, Boc-Asn(Trt)-OH, Boc-Pro-OH, Boc-Leu-OH, Boc-Gly-OH)
-
Merrifield resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine
-
Iodine
-
Acetic acid
-
Methanol
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal Boc-amino acid to the resin using a standard coupling procedure with DIC/HOBt in DMF/DCM.
-
Boc Deprotection: Remove the Boc protecting group with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Chain Elongation: Sequentially couple the remaining Boc-protected amino acids, including this compound at the desired position, using HBTU/HOBt activation in the presence of DIEA in DMF. Monitor each coupling step with a Kaiser test.
-
Cleavage of Linear Peptide: Once the desired sequence is assembled, cleave the peptide from the resin using a cleavage cocktail (e.g., TFA/H2O/TIS - 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the linear peptide in a solution of acetic acid, methanol, and water.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir for 1-2 hours at room temperature.
-
Quench the excess iodine with a solution of ascorbic acid.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
In Vitro Uterotonic Assay for Oxytocin Antagonist Activity (pA2 Determination)
This assay determines the potency of an oxytocin antagonist by measuring its ability to inhibit oxytocin-induced contractions of isolated uterine tissue.
Materials:
-
Isolated uterine tissue from a non-pregnant female rat in estrus.
-
Organ bath with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Isotonic transducer and data acquisition system.
-
Oxytocin (agonist) stock solution.
-
D-penicillamine-containing peptide (antagonist) stock solution.
Procedure:
-
Tissue Preparation: Mount a strip of uterine tissue in the organ bath and allow it to equilibrate for at least 60 minutes.
-
Cumulative Concentration-Response Curve for Oxytocin: Add increasing concentrations of oxytocin to the organ bath and record the contractile response until a maximal response is achieved.
-
Washout: Wash the tissue extensively with fresh Krebs-Henseleit solution until the baseline is restored.
-
Antagonist Incubation: Add a known concentration of the D-penicillamine-containing peptide (antagonist) to the organ bath and incubate for a predetermined time (e.g., 30 minutes).
-
Second Cumulative Concentration-Response Curve for Oxytocin: In the presence of the antagonist, repeat the cumulative addition of oxytocin and record the contractile responses.
-
Repeat with Different Antagonist Concentrations: Repeat steps 3-5 with at least two other concentrations of the antagonist.
-
Data Analysis:
-
Plot the log concentration of oxytocin versus the response for each experiment (with and without the antagonist).
-
Determine the EC50 of oxytocin in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the Schild plot provides the pA2 value.[7][8]
-
Signaling Pathways
Peptides containing D-penicillamine that act as oxytocin and vasopressin V1a receptor antagonists typically function by competitively inhibiting the binding of the endogenous ligands to their respective G-protein coupled receptors (GPCRs). This blocks the initiation of the downstream signaling cascade.
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4]
References
- 1. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational comparisons of oxytocin agonists, partial agonists, and antagonists using laser Raman and circular dichroism spectroscopy. Examination of 1-penicillamine and diastereoisomeric analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of oxytocin-related peptides on acute morphine tolerance: opposite actions by oxytocin and its receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Pa2 determination | PPTX [slideshare.net]
- 8. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Safety Operating Guide
Proper Disposal of Boc-D-pen(acm)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Boc-D-pen(acm)-OH (N-α-tert-Butoxycarbonyl-S-acetamidomethyl-D-penicillamine), a protected amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is essential for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential splashes or dust particles causing eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust, which may be harmful. |
Hazard Identification and Summary
Based on available data, this compound and related compounds present the following potential hazards:
| Hazard Statement | Precautionary Measures |
| May cause skin and eye irritation. | Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |
| May be harmful if inhaled. | Avoid breathing dust. Handle in a well-ventilated area, preferably a chemical fume hood. |
| The parent compound, D-penicillamine, is suspected of damaging the unborn child. | Handle with extreme caution if pregnant or planning to become pregnant. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. Adherence to all federal, state, and local environmental regulations is mandatory.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Segregate solid waste from liquid waste.
-
-
Containerization:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" or "N-α-tert-Butoxycarbonyl-S-acetamidomethyl-D-penicillamine".
-
Include the CAS number (201421-14-9) if known.
-
Indicate the approximate quantity of the waste material.
-
List any solvents present in liquid waste.
-
Affix any other hazard labels as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal service with accurate information about the composition of the waste.
-
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep or scoop the material, avoiding dust generation.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate. Dispose of cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Notify your institution's EHS or emergency response team.
-
Prevent the spread of the spilled material.
-
Disposal Workflow
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
Essential Safety and Operational Guide for Handling Boc-D-pen(acm)-OH
This guide provides comprehensive safety and logistical information for the handling and disposal of Boc-D-pen(acm)-OH, a key reagent in peptide synthesis. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and maintaining a compliant research environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as an irritant. All personnel handling this compound should be fully aware of its potential hazards and trained in the appropriate safety procedures.
Globally Harmonized System (GHS) Classification:
| Hazard Class | Hazard Statement | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning |
| Eye Irritation | H319: Causes serious eye irritation | Warning |
| Respiratory Irritation | H335: May cause respiratory irritation | Warning |
Precautionary Statements:
| Prevention | Response | Storage | Disposal |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| P264: Wash hands thoroughly after handling.[1] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | P405: Store locked up.[1] | |
| P271: Use only outdoors or in a well-ventilated area.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | P312: Call a POISON CENTER/doctor if you feel unwell.[1] | ||
| P332+P313: If skin irritation occurs: Get medical advice/attention.[1] | |||
| P337+P313: If eye irritation persists: Get medical advice/attention.[1] | |||
| P362: Take off contaminated clothing and wash before reuse.[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₂₄N₂O₅S |
| Molecular Weight | 320.41 g/mol |
| Appearance | White to off-white solid/powder |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The minimum required PPE for handling this compound includes:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated. | To prevent skin contact. |
| Body Protection | A standard laboratory coat must be worn and kept buttoned to protect clothing and skin. | To minimize skin exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator or higher is necessary. | To prevent inhalation of the powdered compound. |
| Footwear | Closed-toe shoes that fully cover the foot are mandatory in the laboratory. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
Preparation:
-
Ensure all required PPE is correctly worn before handling the compound.
-
Designate a specific, clean area within the chemical fume hood for the procedure.
-
Have all necessary equipment and reagents ready to minimize movement and potential for spills.
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
Keep the container tightly closed when not in use.
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation. Place the material in a labeled, sealed container for hazardous waste disposal. Clean the spill area with a damp cloth, and dispose of the cleaning materials as chemical waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation develops, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used.[3]
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container and treated as chemical waste.[2]
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Chemical Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials.[2]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2]
-
Provide an accurate chemical name and quantity on the waste manifest.
Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
